2,3-Dibromo-2-methylbutane
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,3-dibromo-2-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Br2/c1-4(6)5(2,3)7/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTWAJQKAGLQDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870654 | |
| Record name | 2,3-Dibromo-2-methylbutane | |
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Molecular Weight |
229.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
594-51-4, 10428-64-5 | |
| Record name | 2,3-Dibromo-2-methylbutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=594-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,3-Dibromo-2-methylbutane | |
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| Record name | 1,2-Dibromo-2-methylbutane | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dibromo-2-methylbutane | |
| Source | EPA DSSTox | |
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| Record name | 2,3-dibromo-2-methylbutane | |
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Foundational & Exploratory
2,3-Dibromo-2-methylbutane IUPAC name and synonyms
An In-depth Technical Guide to 2,3-Dibromo-2-methylbutane
This technical guide provides comprehensive information on this compound, including its nomenclature, physicochemical properties, a representative synthetic protocol, and a visualization of its synthesis pathway. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
IUPAC Name and Synonyms
The compound with the chemical structure C5H10Br2 is systematically named in accordance with IUPAC nomenclature.
IUPAC Name: this compound[1][2]
Synonyms:
Physicochemical and Computed Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Identifiers | ||
| CAS Number | 594-51-4 | [1][2][3][4][5] |
| Molecular Formula | C5H10Br2 | [1][2][3][5] |
| Molecular Weight | 229.94 g/mol | [1] |
| Canonical SMILES | CC(C(C)(C)Br)Br | [1][3] |
| InChIKey | XLTWAJQKAGLQDX-UHFFFAOYSA-N | [1][2] |
| Physical Properties | ||
| Melting Point | 14.85°C | [3] |
| Boiling Point | 165.7°C at 760 mmHg | [3] |
| Density | 1.667 g/cm³ | [3] |
| Vapor Pressure | 2.44 mmHg at 25°C | [3] |
| Refractive Index | 1.5078 | [3] |
| Flash Point | 44.5°C | [3] |
| Computed Properties | ||
| XLogP3 | 2.8 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 0 | [3] |
| Rotatable Bond Count | 1 | [3] |
| Exact Mass | 229.91288 | [3] |
| Heavy Atom Count | 7 | [3] |
| Complexity | 59.1 | [3] |
Experimental Protocols
Synthesis of this compound via Bromination of 2-Methyl-2-butene (B146552)
This protocol describes a general procedure for the synthesis of this compound from 2-methyl-2-butene, a common electrophilic addition reaction.[2]
Materials:
-
2-Methyl-2-butene (C5H10)
-
Bromine (Br2)
-
An inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-methyl-2-butene (1.0 equivalent) in an appropriate volume of an inert solvent. Cool the flask in an ice bath to 0°C.
-
Addition of Bromine: Slowly add a solution of bromine (1.0 equivalent) in the same inert solvent to the stirred solution of the alkene via the dropping funnel. The characteristic reddish-brown color of bromine should disappear as it reacts. Maintain the temperature at 0°C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at 0°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by distillation to obtain pure this compound.[6]
-
Visualizations
The following diagram illustrates the synthetic pathway for the formation of this compound from 2-methyl-2-butene and bromine.
Synthesis of this compound.
References
An In-depth Technical Guide on the Synthesis of 2,3-Dibromo-2-methylbutane from 2-methyl-2-butene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,3-dibromo-2-methylbutane from 2-methyl-2-butene (B146552). The document details the electrophilic addition mechanism, provides a detailed experimental protocol, outlines purification techniques, and summarizes key quantitative and spectroscopic data for the characterization of the final product.
Reaction Overview and Mechanism
The synthesis of this compound from 2-methyl-2-butene is a classic example of an electrophilic addition reaction of a halogen to an alkene. The reaction proceeds via a stereospecific anti-addition mechanism, leading to the formation of a vicinal dibromide.
The generally accepted mechanism involves the formation of a cyclic bromonium ion intermediate. The π-electrons of the 2-methyl-2-butene double bond act as a nucleophile, attacking a bromine molecule (Br₂). This initial attack induces a dipole in the Br-Br bond, leading to the formation of a three-membered ring containing a positively charged bromine atom (the bromonium ion) and the expulsion of a bromide ion (Br⁻).[1] The newly formed bromide ion then acts as a nucleophile and attacks one of the two carbon atoms of the bromonium ion from the side opposite to the bromonium ring. This backside attack results in the opening of the ring and the formation of the dibromoalkane with the two bromine atoms in an anti-configuration. Due to the formation of this intermediate, carbocation rearrangements are not observed in this type of reaction.[2]
Experimental Protocol
This section provides a detailed methodology for the laboratory-scale synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 2-methyl-2-butene | C₅H₁₀ | 70.13 | 7.0 g (0.1 mol) | |
| Bromine | Br₂ | 159.81 | 16.0 g (0.1 mol) | Handle in a fume hood with appropriate personal protective equipment. |
| Dichloromethane (B109758) | CH₂Cl₂ | 84.93 | 50 mL | Anhydrous |
| 5% Sodium thiosulfate (B1220275) solution | Na₂S₂O₃ | 158.11 | 2 x 25 mL | For quenching excess bromine. |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | 25 mL | For neutralization. |
| Brine (saturated NaCl solution) | NaCl | 58.44 | 25 mL | For washing. |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | ~5 g | For drying. |
Equipment:
-
100 mL round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7.0 g (0.1 mol) of 2-methyl-2-butene in 25 mL of dichloromethane. Cool the flask in an ice bath.
-
Addition of Bromine: In a dropping funnel, dissolve 16.0 g (0.1 mol) of bromine in 25 mL of dichloromethane. Add the bromine solution dropwise to the stirred solution of 2-methyl-2-butene over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene.
-
Reaction Completion and Quenching: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes. If the solution retains a reddish-brown color, add a few drops of a saturated solution of sodium thiosulfate until the color disappears.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer successively with 25 mL of 5% sodium thiosulfate solution, 25 mL of saturated sodium bicarbonate solution, and 25 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the dichloromethane using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 2-methyl-2-butene | C₅H₁₀ | 70.13 | 38.5 | 0.662 |
| Bromine | Br₂ | 159.81 | 58.8 | 3.102 |
| This compound | C₅H₁₀Br₂ | 229.94 | Estimated 170-175 | Estimated >1.5 |
Table 2: Expected Yield
| Theoretical Yield (g) | Expected Actual Yield Range (g) | Expected Percent Yield Range (%) |
| 23.0 | 16.1 - 19.6 | 70 - 85 |
Visualization of Reaction Pathway
Caption: Electrophilic addition of bromine to 2-methyl-2-butene.
Purification and Characterization
Purification:
The primary method for purifying the liquid this compound is fractional distillation. Due to its relatively high boiling point, distillation under reduced pressure is recommended to prevent decomposition.
Characterization:
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the different proton environments in the molecule. The chemical shifts, integration, and coupling patterns will be characteristic of the this compound structure.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a specific number of signals corresponding to the unique carbon atoms in the molecule. The chemical shifts of the carbons bonded to bromine will be significantly downfield.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic peaks for the two bromine atoms (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). Fragmentation patterns can further confirm the structure.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending vibrations for the alkyl groups and a C-Br stretching absorption in the fingerprint region.
Safety Considerations
-
Bromine (Br₂): is highly toxic, corrosive, and a strong oxidizing agent. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.
-
Dichloromethane (CH₂Cl₂): is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.
-
The reaction is exothermic and should be cooled appropriately to control the reaction rate.
References
Physical properties of 2,3-Dibromo-2-methylbutane (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of 2,3-Dibromo-2-methylbutane, with a specific focus on its melting and boiling points. This document is intended to be a resource for professionals in research and development who require accurate physical data and an understanding of the methodologies for its determination.
Core Physical Properties
This compound is a vicinal dihalide with the chemical formula C₅H₁₀Br₂. Accurate knowledge of its physical properties, such as melting and boiling points, is crucial for its synthesis, purification, and application in further chemical transformations.
Quantitative Data Summary
The experimentally determined physical properties of this compound are summarized in the table below for quick reference and comparison.
| Physical Property | Value | Conditions |
| Melting Point | 14.85 °C | Not Specified |
| 15 °C[1] | Not Specified | |
| Boiling Point | 165.7 °C | at 760 mmHg |
Experimental Protocols
Determination of Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. The following is a general protocol for melting point determination using a capillary tube method.
-
Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus, which typically consists of a heated block or an oil bath.
-
Heating and Observation: The apparatus is heated slowly, and the temperature is monitored. The melting point range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire sample has melted. A slow heating rate is crucial for an accurate measurement.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The following describes a common method for determining the boiling point at atmospheric pressure.
-
Apparatus Setup: A small volume of liquid this compound is placed in a test tube. A smaller, inverted capillary tube (sealed at the top) is placed inside the test tube. The test tube is then attached to a thermometer.
-
Heating: The assembly is heated in a suitable bath (e.g., oil or water). As the temperature rises, the air trapped in the capillary tube will expand and exit as bubbles.
-
Observation and Measurement: Upon further heating, the liquid will begin to boil, and the vapor will displace the remaining air in the capillary tube. The heat is then slowly reduced. The boiling point is the temperature at which the liquid begins to re-enter the capillary tube; at this point, the vapor pressure of the liquid is equal to the atmospheric pressure.
Logical Workflow: Synthesis and Purification
The synthesis of vicinal dibromides like this compound typically involves the bromination of an alkene. The following diagram illustrates a generalized workflow for the synthesis, workup, and purification of such a compound.
Caption: Generalized workflow for the synthesis and purification of a vicinal dibromide.
References
An In-depth Technical Guide to 2,3-Dibromo-2-methylbutane
CAS Number: 594-51-4 Synonyms: 2-Methyl-2,3-dibromobutane
This technical guide provides a comprehensive overview of 2,3-Dibromo-2-methylbutane, a key halogenated hydrocarbon intermediate used in various fields of chemical synthesis. The information is tailored for researchers, scientists, and professionals involved in drug development and fine chemical manufacturing.
Chemical and Physical Properties
This compound is a colorless liquid with a distinct strong odor characteristic of brominated compounds. It is a valuable reagent in organic synthesis, primarily utilized as a brominating and alkylating agent. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₀Br₂ | [1] |
| Molecular Weight | 229.94 g/mol | [1] |
| Appearance | Colorless liquid | |
| Odor | Strong, bromine-like | |
| Density | 1.667 g/cm³ (at 20°C) | |
| Boiling Point | 165.7 °C at 760 mmHg | |
| Melting Point | 14.85 °C | |
| Flash Point | 44.5 °C | |
| Refractive Index | 1.500 (at 20°C) | |
| Solubility | Insoluble in water, soluble in organic solvents |
Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | The spectrum is expected to show signals corresponding to the methyl and methine protons. The proton on the carbon bearing a bromine atom (C3) would be deshielded, appearing as a multiplet. The methyl groups would appear as distinct singlets or doublets depending on their position relative to the chiral center. |
| ¹³C NMR | The spectrum will display five distinct carbon signals. The carbons bonded to bromine (C2 and C3) will be significantly downfield. The remaining methyl carbons will appear in the upfield region. |
| Infrared (IR) | The IR spectrum is characterized by C-H stretching and bending vibrations in the regions of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively. A prominent C-Br stretching absorption is expected in the fingerprint region, typically between 500-600 cm⁻¹.[2][3] |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) at m/z 228, with a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio).[2] Common fragmentation patterns would involve the loss of bromine atoms (Br•) and alkyl fragments.[2] |
Synthesis and Reactions
This compound is a versatile intermediate in organic synthesis, primarily prepared through the electrophilic addition of bromine to an alkene. It can subsequently undergo various reactions, most notably elimination, to yield valuable products.
Synthesis of this compound
The primary route for the synthesis of this compound is the electrophilic addition of bromine (Br₂) to its precursor, 2-methyl-2-butene (B146552).
Caption: Synthesis of this compound.
Experimental Protocol: Bromination of 2-methyl-2-butene
-
Materials: 2-methyl-2-butene, liquid bromine, dichloromethane (B109758) (or another inert solvent), sodium bicarbonate solution (5% w/v), anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methyl-2-butene (1.0 eq) in dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in dichloromethane from the dropping funnel to the stirred solution. The disappearance of the bromine color indicates the progress of the reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
-
Quench the reaction by adding a 5% sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by distillation.
-
Key Reactions: Dehydrobromination
A significant reaction of this compound is its dehydrobromination to form dienes. This elimination reaction is crucial for the synthesis of isoprene (B109036), a valuable monomer in the production of synthetic rubber.[4]
Caption: Dehydrobromination to Isoprene.
Experimental Protocol: Dehydrobromination to Isoprene
-
Materials: this compound, potassium hydroxide (B78521) (or another strong base), a high-boiling point solvent (e.g., ethylene (B1197577) glycol).
-
Procedure:
-
In a reaction vessel equipped for distillation, combine this compound and the high-boiling point solvent.
-
Heat the mixture to a temperature sufficient to facilitate the elimination reaction.
-
Slowly add a concentrated solution of potassium hydroxide to the heated mixture.
-
The volatile isoprene product will distill out of the reaction mixture as it is formed.
-
Collect the distillate in a cooled receiver.
-
The collected isoprene can be further purified by fractional distillation.
-
Applications in Research and Drug Development
While direct applications of this compound in final drug products are not common, its role as a synthetic intermediate is significant. Halogenated compounds are pivotal in introducing functional groups and building complex molecular scaffolds.
The ability to generate a diene system via dehydrobromination makes this compound a precursor to structures that can undergo Diels-Alder reactions, a powerful tool in the synthesis of cyclic and polycyclic compounds, which are common motifs in bioactive molecules. Researchers can utilize this intermediate to construct complex carbon skeletons for subsequent elaboration into novel drug candidates.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: Causes skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.
-
Ingestion: Do not induce vomiting. Get medical attention immediately.
-
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.
References
Molecular structure and formula of 2,3-Dibromo-2-methylbutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2,3-Dibromo-2-methylbutane, a halogenated alkane with applications in organic synthesis and as a potential building block in medicinal chemistry.
Molecular Structure and Formula
This compound is a vicinal dihalide with the molecular formula C₅H₁₀Br₂ .[1][2] Its structure features a butane (B89635) backbone with bromine atoms attached to the second and third carbon atoms, and a methyl group also attached to the second carbon atom.
Molecular Formula: C₅H₁₀Br₂
Molecular Weight: 229.941 g/mol [1][2]
IUPAC Name: this compound[3]
CAS Registry Number: 594-51-4[1][2]
Canonical SMILES: CC(C(C)(C)Br)Br[3]
InChI Key: XLTWAJQKAGLQDX-UHFFFAOYSA-N[1][2]
Below is a two-dimensional representation of the molecular structure of this compound.
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its identification, purification, and application in various chemical processes.
| Property | Value |
| Molecular Formula | C₅H₁₀Br₂ |
| Molecular Weight | 229.941 g/mol |
| Appearance | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
| ¹H NMR | Predicted data, specific peaks not available. |
| ¹³C NMR | Predicted data, specific peaks not available. |
| Mass Spectrometry | Data available in spectral databases. |
| Infrared Spectroscopy | Data available in spectral databases. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through the electrophilic addition of bromine (Br₂) to 2-methyl-2-butene (B146552).[1]
Reaction:
C₅H₁₀ + Br₂ → C₅H₁₀Br₂
(2-methyl-2-butene) + (Bromine) → (this compound)
Detailed Experimental Protocol:
This is a generalized protocol based on the known reaction of alkenes with bromine and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methyl-2-butene (1 equivalent) in an inert solvent such as dichloromethane (B109758) or carbon tetrachloride. The reaction should be carried out in a well-ventilated fume hood.
-
Reagent Addition: Cool the flask in an ice bath. Slowly add a solution of bromine (1 equivalent) in the same solvent from the dropping funnel to the stirred solution of the alkene. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene.
-
Reaction Monitoring: The reaction progress can be monitored by the disappearance of the bromine color.
-
Work-up: Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine. Subsequently, wash with water and then with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation.
Safety Precautions: Bromine is a highly corrosive and toxic substance. All manipulations should be performed in a fume hood with appropriate personal protective equipment, including gloves and safety goggles.
Signaling Pathways and Logical Relationships
The synthesis of this compound from 2-methyl-2-butene proceeds via an electrophilic addition mechanism. The key steps of this mechanism are visualized in the following diagram.
Caption: Reaction mechanism for the synthesis of this compound.
This guide provides foundational information for professionals working with this compound. Further research may be required for specific applications and to obtain detailed experimental spectroscopic data.
References
Spectroscopic Analysis of 2,3-Dibromo-2-methylbutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2,3-dibromo-2-methylbutane (CAS No. 594-51-4). The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for obtaining these spectra. This information is crucial for the identification, characterization, and quality control of this halogenated organic compound in research and development settings.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in searched resources | - | - | - |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in searched resources | - |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is characterized by the following key absorption bands.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 2980 - 2850 | C-H | Stretching |
| 1465 - 1370 | C-H | Bending |
| 1300 - 1150 | -CH₂X | C-H Wag |
| 690 - 515 | C-Br | Stretching |
Mass Spectrometry (MS)
The mass spectrum of this compound obtained by electron ionization (EI) shows the following major peaks. The presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 natural abundance results in characteristic isotopic patterns for bromine-containing fragments.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| 228, 230, 232 | Low | [M]⁺ (Molecular Ion) |
| 149, 151 | Moderate | [M - Br]⁺ |
| 69 | High | [C₅H₉]⁺ |
| 41 | High | [C₃H₅]⁺ |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
NMR Spectroscopy Protocol
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of a liquid haloalkane.
-
Sample Preparation :
-
For ¹H NMR, accurately weigh 5-25 mg of this compound.[1][2] For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[1][3]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[1]
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a Pasteur pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube.[2]
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup :
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.
-
-
Data Acquisition :
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.
-
Set appropriate acquisition parameters, such as the number of scans, spectral width, and relaxation delay.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis using the TMS signal as a reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Infrared (IR) Spectroscopy Protocol
This protocol describes the analysis of a neat liquid sample using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid samples.
-
Sample Preparation :
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol (B130326) and allowing it to dry completely.
-
Place a single drop of neat this compound directly onto the center of the ATR crystal.
-
-
Instrument Setup :
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere (e.g., CO₂ and water vapor).
-
-
Data Acquisition :
-
Collect the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
The typical spectral range for organic compounds is 4000-400 cm⁻¹.[4]
-
-
Data Processing :
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the wavenumbers of the significant absorption peaks.
-
Mass Spectrometry (MS) Protocol
This protocol outlines the general procedure for analyzing a volatile organic compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
-
Sample Preparation :
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane). The concentration should be in the range of a few micrograms per milliliter.
-
-
Instrument Setup (Gas Chromatograph) :
-
Set the GC oven temperature program to effectively separate the analyte from the solvent and any impurities. A typical program might start at a low temperature, hold for a short period, and then ramp up to a higher temperature.
-
Use an appropriate capillary column (e.g., a non-polar column like DB-1 or HP-5ms).
-
Set the injector temperature and transfer line temperature to ensure efficient vaporization and transfer of the sample without degradation.
-
-
Instrument Setup (Mass Spectrometer) :
-
The mass spectrometer is typically operated in Electron Ionization (EI) mode with a standard electron energy of 70 eV.
-
Set the mass analyzer to scan over a relevant mass range (e.g., m/z 35-300).
-
-
Data Acquisition :
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector.
-
The GC will separate the components of the sample, and as each component elutes from the column, it will enter the mass spectrometer to be ionized and detected.
-
-
Data Processing :
-
Analyze the resulting chromatogram to identify the peak corresponding to this compound.
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak and the major fragment ions. The isotopic pattern for bromine-containing ions should be analyzed to confirm their composition.
-
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and structural elucidation of an organic compound like this compound.
References
An In-depth Technical Guide to the Safe Handling of 2,3-Dibromo-2-methylbutane
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
2,3-Dibromo-2-methylbutane is a halogenated alkane. While comprehensive experimental data is limited, the following tables summarize its known physical and chemical properties.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 594-51-4[1][2] |
| Molecular Formula | C₅H₁₀Br₂[1][2] |
| Molecular Weight | 229.94 g/mol [1][2] |
| IUPAC Name | This compound[2] |
| Synonyms | 2-Methyl-2,3-dibromobutane[2] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Melting Point | 14.85 °C[1] |
| Boiling Point | 165.7 °C at 760 mmHg[1] |
| Flash Point | 44.5 °C[1] |
| Density | 1.667 g/cm³[1] |
| Vapor Pressure | 2.44 mmHg at 25 °C[1] |
| Refractive Index | 1.5078[1] |
Hazard Identification and Classification
Based on data for the closely related compound 2,3-dibromo-2,3-dimethylbutane, this compound is classified as a hazardous substance.
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation[3] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation[3] |
Signal Word: Warning[3]
Pictogram:
Experimental Protocols for Hazard Assessment
Due to the lack of specific toxicological studies on this compound, this section details standardized OECD (Organisation for Economic Co-operation and Development) test guidelines for assessing the primary hazards associated with this chemical class: skin and eye irritation. These protocols are the standard for regulatory submissions and provide a framework for evaluating the irritancy potential of a chemical.
Skin Irritation Testing (OECD Test Guideline 439)
This in vitro test method uses a Reconstructed Human Epidermis (RhE) model to assess the potential of a substance to cause skin irritation.[4][5] It is a validated alternative to traditional animal testing.[4]
Methodology:
-
Model Preparation: Commercially available RhE models, which are three-dimensional tissues mimicking the human epidermis, are equilibrated in a culture medium.[4][5]
-
Test Substance Application: A precise amount of the test substance (this compound) is applied topically to the surface of the RhE tissue.[4]
-
Exposure and Incubation: The tissue is exposed to the substance for a defined period (e.g., 60 minutes). Afterward, the substance is rinsed off, and the tissue is transferred to a fresh medium for a post-exposure incubation period (typically 42 hours).[6]
-
Viability Assessment: Cell viability is determined using the MTT assay. The tissue is incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is converted by the mitochondrial enzymes of viable cells into a blue formazan (B1609692) salt.[7]
-
Data Interpretation: The amount of formazan produced is measured spectrophotometrically, and the tissue viability is expressed as a percentage relative to negative controls. A substance is classified as a skin irritant (GHS Category 2) if the mean tissue viability is reduced to 50% or less.[4][5]
Eye Irritation Testing (In Vitro - OECD Test Guideline 492)
The Reconstructed human Cornea-like Epithelium (RhCE) test method is an in vitro approach to identify chemicals that can cause serious eye damage or irritation, replacing the need for in vivo animal testing (Draize test).[8]
Methodology:
-
Model Preparation: A three-dimensional RhCE model, which mimics the human corneal epithelium, is used.[8]
-
Test Substance Application: The test substance is applied directly to the epithelial surface of the RhCE model.
-
Exposure and Incubation: After a specific exposure time, the test substance is thoroughly rinsed from the tissue surface. The tissue is then incubated for a post-exposure period to allow for the expression of cytotoxic effects.
-
Viability Assessment: Similar to the skin irritation test, cell viability is quantitatively measured using the MTT assay.
-
Data Interpretation: The viability of the treated tissue is compared to that of a negative control. If the relative tissue viability is greater than 60%, the substance is considered non-irritating (GHS No Category).[8] Further testing may be required to differentiate between irritants (Category 2) and substances causing serious eye damage (Category 1).
Below is a diagram illustrating the general workflow for in vitro irritation testing.
Caption: General workflow for in vitro skin and eye irritation testing.
Handling Precautions and Personal Protective Equipment (PPE)
Due to its irritant properties and the general risks associated with halogenated alkanes, strict handling procedures must be followed.
Engineering Controls
-
Ventilation: Handle in a well-ventilated place, preferably within a chemical fume hood to avoid breathing vapors.[4]
-
Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation location.
Personal Protective Equipment (PPE)
A comprehensive risk assessment should guide the selection of PPE. The following are minimum recommendations:
Table 4: Recommended Personal Protective Equipment
| Body Part | PPE Type | Specification/Standard |
| Eyes/Face | Safety Goggles | Tightly fitting, with side-shields conforming to EN 166 (EU) or NIOSH (US).[3][4] |
| Hands | Chemical-resistant gloves | Nitrile gloves are generally suitable for incidental contact. Heavier nitrile or neoprene gloves are recommended for prolonged contact.[9] Gloves must be inspected prior to use.[4] |
| Skin/Body | Protective Clothing | A lab coat is required. For larger quantities or splash potential, wear fire/flame resistant and impervious clothing.[3] |
| Respiratory | Respirator | Not typically required with adequate engineering controls. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[3] |
Safe Handling and Storage
-
Handling: Avoid contact with skin and eyes.[4] Wash hands thoroughly after handling.[3] Use non-sparking tools to prevent ignition sources.[4]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] Segregate from incompatible materials such as strong oxidizing agents. Store away from heat, sparks, and open flames.
Emergency Procedures and First Aid
Rapid response is critical in the event of exposure.
Table 5: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical help.[3][4] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes.[3][4] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3][4] |
Accidental Release Measures
-
Evacuate: Evacuate personnel to safe areas and keep people away from and upwind of the spill.[4]
-
Ventilate: Ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition. Use spark-proof tools and explosion-proof equipment.[4]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[4]
-
Cleanup: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.
Toxicology and Safety Logic
While specific signaling pathways for this compound are not documented, bromoalkanes, in general, are known to be reactive. Their toxicity can stem from their ability to act as alkylating agents, potentially interacting with biological macromolecules like proteins and DNA.[1] This can lead to cellular dysfunction and damage. The primary documented hazards are localized irritation, which involves direct damage to cells and tissues upon contact.
The following diagram illustrates the logical relationship between the chemical's hazards and the necessary safety responses.
Caption: Logical flow from chemical hazards to required precautions and emergency actions.
Disposal Considerations
Dispose of contents and containers in accordance with local, regional, and national regulations. Waste materials should be treated as hazardous. Do not allow the product to enter drains or waterways.
This guide provides a foundational understanding of the safety considerations for this compound. All laboratory personnel must be thoroughly trained on these procedures and have access to the official Safety Data Sheet before handling this chemical.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound [webbook.nist.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. mbresearch.com [mbresearch.com]
- 6. IN VITRO SKIN IRRITATION TESTING: IMPROVING THE SENSITIVITY OF THE EPIDERM SKIN IRRITATION TEST PROTOCOL. • Mattek - Part of Sartorius [mattek.com]
- 7. namsa.com [namsa.com]
- 8. iivs.org [iivs.org]
- 9. siesascs.edu.in [siesascs.edu.in]
An In-depth Technical Guide to the Key Reactions of 2,3-Dibromo-2-methylbutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core reactions involving 2,3-dibromo-2-methylbutane, a vicinal dibromide. The primary focus is on its synthesis, dehydrobromination (E2 elimination), and dehalogenation reactions. This document details the underlying mechanisms, regioselectivity, and stereochemical outcomes of these transformations. While this compound serves as an exemplary substrate for studying fundamental organic reaction mechanisms, it is important to note that a comprehensive search of scientific literature did not yield significant evidence of its direct involvement in biological signaling pathways or as a key intermediate in current drug development programs. The information presented herein is intended to provide a robust chemical foundation for researchers interested in the reactivity of vicinal dihalides.
Introduction
This compound is a saturated, halogenated hydrocarbon featuring two bromine atoms on adjacent carbon atoms. Its structure, possessing a tertiary carbon bonded to a bromine and a secondary carbon also bonded to a bromine, makes it a valuable model compound for investigating the interplay of steric and electronic effects in various chemical transformations. This guide will delve into the primary reactions of this compound, offering detailed insights into the reaction dynamics and product distributions.
Synthesis of this compound
The most common laboratory synthesis of this compound involves the electrophilic addition of bromine (Br₂) to 2-methyl-2-butene (B146552).
Reaction Mechanism
The reaction proceeds through a bromonium ion intermediate. The π-bond of the alkene attacks a bromine molecule, displacing a bromide ion and forming a cyclic bromonium ion. The bromide ion then attacks one of the carbons of the bromonium ion in an anti-addition, leading to the formation of the vicinal dibromide.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis from 2-Methyl-2-butene
Materials:
-
2-methyl-2-butene
-
Bromine (Br₂)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium bisulfite solution (aqueous)
-
Anhydrous magnesium sulfate (B86663)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methyl-2-butene (1.0 eq) in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in dichloromethane from the dropping funnel with continuous stirring. The disappearance of the bromine color indicates the progress of the reaction.
-
Once the addition is complete and the color persists, allow the reaction to stir for an additional 15 minutes.
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite to remove any excess bromine.
-
Transfer the mixture to a separatory funnel and wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude this compound.
-
The product can be further purified by distillation under reduced pressure.
Dehydrobromination: E2 Elimination Reactions
Dehydrobromination of this compound is a classic example of an E2 (bimolecular elimination) reaction, which can lead to the formation of two constitutional isomers: 2,3-dimethyl-1-butene (B117154) (Hofmann product) and 2,3-dimethyl-2-butene (B165504) (Zaitsev product). The product distribution is highly dependent on the steric bulk of the base used.
Reaction Mechanisms: Zaitsev vs. Hofmann Elimination
-
Zaitsev's Rule: With a small, unhindered base such as sodium ethoxide (NaOEt), the thermodynamically more stable, more substituted alkene is the major product. The base can access the more sterically hindered internal β-hydrogen.
-
Hofmann's Rule: With a bulky, sterically hindered base like potassium tert-butoxide (KOtBu), the kinetically favored, less substituted alkene is the major product. The large size of the base makes it easier to abstract the less sterically hindered terminal β-hydrogen.
Caption: Zaitsev vs. Hofmann Elimination Pathways.
Experimental Protocols
3.2.1. Hofmann Elimination with Potassium tert-Butoxide
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tert-butanol
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Fractional distillation apparatus
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add potassium tert-butoxide (1.5 eq) and anhydrous tert-butanol.
-
Stir the mixture to form a solution.
-
Add this compound (1.0 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 2-3 hours.
-
Cool the reaction mixture to room temperature and add pentane.
-
Wash the organic layer with water and then with brine in a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Carefully remove the pentane by simple distillation.
-
The resulting mixture of alkenes can be separated by fractional distillation, collecting 2,3-dimethyl-1-butene at its boiling point (55-56 °C).
-
Analyze the product distribution using Gas Chromatography (GC) or ¹H NMR spectroscopy.
3.2.2. Zaitsev Elimination with Sodium Ethoxide
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Pentane
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Fractional distillation apparatus
Procedure:
-
In a round-bottom flask, prepare a solution of sodium ethoxide (1.5 eq) in anhydrous ethanol.
-
Add this compound (1.0 eq) to the ethanolic solution.
-
Heat the mixture to reflux (approximately 78°C) for 2-3 hours.
-
Follow the workup and purification steps (5-10) as described in the Hofmann elimination protocol. 2,3-dimethyl-2-butene has a boiling point of 73 °C.
Dehalogenation with Zinc Dust
Vicinal dibromides can be converted to alkenes by reaction with a reducing agent, such as zinc dust. This reaction is an anti-elimination.
Reaction Mechanism
The reaction is believed to proceed via an organozinc intermediate. The zinc metal undergoes oxidative addition to one of the C-Br bonds. This is followed by an internal elimination of the second bromine atom and zinc bromide to form the alkene.
Caption: Dehalogenation of this compound.
Experimental Protocol
Materials:
-
This compound
-
Zinc dust
-
Ethanol (or acetic acid)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, suspend zinc dust (2.0 eq) in ethanol.
-
Add this compound (1.0 eq) to the suspension.
-
Heat the mixture to reflux with vigorous stirring for 2-3 hours.
-
Cool the reaction mixture and filter to remove excess zinc and zinc bromide.
-
The product, 2-methyl-2-butene, can be isolated from the filtrate by distillation.
Quantitative Data
| Substrate | Base (1.0 M) | Hofmann Product (%) (Less Substituted) | Zaitsev Product (%) (More Substituted) |
| 2-Bromo-2-methylbutane | KOtBu | 72 | 28 |
| 2-Bromo-2-methylbutane | NaOEt | 30 | 70 |
Spectroscopic Data
Characterization of the starting material and products is crucial. Below is a summary of expected spectroscopic features.
| Compound | ¹H NMR (indicative signals) | ¹³C NMR (indicative signals) | IR (key absorptions, cm⁻¹) |
| This compound | Multiple signals in the alkyl region. | Signals for carbons bearing bromine will be downfield. | C-H stretching and bending, C-Br stretching. |
| 2,3-Dimethyl-1-butene | ~4.7 ppm (vinyl H, s, 2H), ~2.2 ppm (allylic H, m, 1H), ~1.7 ppm (vinyl CH₃, s, 3H), ~1.0 ppm (isopropyl CH₃, d, 6H). | Signals for sp² carbons (~150, ~110 ppm) and sp³ carbons. | ~3080 (vinyl C-H stretch), ~1640 (C=C stretch). |
| 2,3-Dimethyl-2-butene | ~1.7 ppm (s, 12H). | Signal for sp² carbons (~125 ppm) and one for sp³ carbons. | ~2970 (sp³ C-H stretch), C=C stretch may be weak or absent due to symmetry. |
Relevance in Drug Development and Signaling Pathways
A thorough review of the scientific literature did not reveal any significant established roles for this compound in biological signaling pathways or as a direct precursor in the synthesis of active pharmaceutical ingredients. Halogenated compounds, in general, are of great interest in medicinal chemistry, as the introduction of halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[2] However, this compound appears to be primarily utilized as a pedagogical tool in organic chemistry to demonstrate fundamental reaction principles rather than as a building block in drug discovery.
Conclusion
This compound is a versatile substrate for studying key organic reactions, particularly elimination and dehalogenation. The regiochemical outcome of its dehydrobromination can be effectively controlled by the choice of base, providing either the Hofmann or Zaitsev product. While its direct application in the life sciences has not been documented, the principles governing its reactivity are fundamental to the synthesis of more complex molecules, including those with potential therapeutic value. This guide provides a foundational understanding of the chemistry of this compound for researchers and scientists.
References
Understanding the reactivity of vicinal dibromides like 2,3-Dibromo-2-methylbutane
A Technical Guide to the Reactivity of 2,3-Dibromo-2-methylbutane
Audience: Researchers, scientists, and drug development professionals
Core Focus: This document provides an in-depth analysis of the chemical reactivity of the vicinal dibromide, this compound. It covers its primary reaction pathways, including dehalogenation and elimination reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Introduction
Vicinal dibromides, compounds bearing bromine atoms on adjacent carbons, are versatile intermediates in organic synthesis. Their reactivity is dominated by elimination and substitution pathways, making them valuable precursors for the formation of alkenes and alkynes, or for introducing other functional groups. This compound (C₅H₁₀Br₂) serves as an excellent model for studying the behavior of a non-symmetrical vicinal dibromide with both a tertiary and a secondary carbon-bromine bond.[1][2] Understanding its reaction tendencies under various conditions is crucial for predicting product outcomes and designing efficient synthetic routes.
This guide explores the principal reactions of this compound, focusing on the mechanistic details, stereochemical and regiochemical outcomes, and the influence of reagents and reaction conditions.
Synthesis of this compound
The parent compound is typically synthesized via the electrophilic addition of bromine (Br₂) to 2-methyl-2-butene (B146552). The reaction proceeds through a cyclic bromonium ion intermediate, which is subsequently opened by a bromide ion.
Caption: Synthesis via electrophilic addition of bromine.
Key Reaction Pathways
The reactivity of this compound is primarily characterized by elimination reactions, which are strongly favored over nucleophilic substitutions due to the steric hindrance around the carbon centers and the stability of the resulting alkenes.
Dehalogenation Reactions
Dehalogenation involves the removal of both bromine atoms to form an alkene. This is typically achieved using metals or iodide ions.
A. Dehalogenation with Zinc Dust
When treated with zinc dust in a suitable solvent like alcohol or acetic acid, this compound undergoes dehalogenation to yield 2-methyl-2-butene.[3][4] The reaction proceeds via an E2-like mechanism where the zinc surface facilitates a concerted, anti-periplanar elimination of the two bromine atoms.[5][6]
B. Dehalogenation with Sodium Iodide
Caption: E2 dehalogenation pathway with sodium iodide.
Dehydrohalogenation (E2 Elimination)
Reaction with a strong, non-nucleophilic base promotes dehydrohalogenation (the removal of HBr) to form alkenes. The regiochemical outcome of this E2 elimination is highly dependent on the steric bulk of the base used.[10][11]
-
Zaitsev's Rule: With a small, strong base like sodium ethoxide (NaOEt) or methoxide (B1231860) (NaOMe), the reaction favors the formation of the more substituted, thermodynamically more stable alkene. This is known as the Zaitsev product.[10][12] In this case, removal of the hydrogen from the tertiary carbon (C3) yields 2,3-dimethyl-2-butene .
-
Hofmann's Rule: With a sterically hindered (bulky) base, such as potassium tert-butoxide (t-BuOK), the base preferentially abstracts the more accessible, less sterically hindered proton.[12][13] This leads to the formation of the less substituted alkene, the Hofmann product. For this compound, abstraction of a proton from the primary methyl group (C1) yields 2,3-dimethyl-1-butene (B117154) .
Caption: Regioselectivity of E2 elimination based on base size.
Nucleophilic Substitution (S_N1 and S_N2)
Nucleophilic substitution reactions are generally disfavored for this compound.
-
S_N2: The S_N2 mechanism is severely hindered at the tertiary carbon (C2) and moderately hindered at the secondary carbon (C3). Strong nucleophiles are often also strong bases, leading to E2 elimination as the major pathway.[14][15]
-
S_N1: The S_N1 mechanism could potentially occur at the tertiary carbon (C2) due to the formation of a stable tertiary carbocation. This pathway would be favored by polar protic solvents and weak nucleophiles/bases.[14][16] However, even under these conditions, the competing E1 elimination reaction is often significant.
Quantitative Data Summary
The product distribution in elimination reactions is highly sensitive to the choice of base. The following table summarizes representative quantitative data for the E2 elimination of a structurally similar substrate, 2-bromo-2,3-dimethylbutane, which highlights the principles applicable to this compound.
| Substrate | Base | Solvent | Zaitsev Product (2,3-dimethyl-2-butene) | Hofmann Product (2,3-dimethyl-1-butene) | Reference |
| 2-Bromo-2,3-dimethylbutane | Methoxide (NaOMe) | Methanol | ~80% | ~20% | [13] |
| 2-Bromo-2,3-dimethylbutane | tert-Butoxide (t-BuOK) | tert-Butanol (B103910) | ~25% | ~75% | [13] |
Experimental Protocols
Protocol: Dehalogenation with Zinc Dust
Objective: To synthesize 2-methyl-2-butene from this compound via zinc-mediated dehalogenation.
Materials:
-
This compound (1.0 eq)
-
Zinc dust (2.0 eq)
-
Ethanol (B145695) (or Acetic Acid)
-
5% Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
A 100 mL round-bottom flask is charged with this compound (e.g., 11.5 g, 50 mmol) and ethanol (50 mL).
-
Zinc dust (e.g., 6.5 g, 100 mmol) is added portion-wise to the stirred solution.
-
The mixture is fitted with a reflux condenser and heated to a gentle reflux for 2 hours.
-
After cooling to room temperature, the mixture is filtered to remove excess zinc.
-
The filtrate is transferred to a separatory funnel and washed sequentially with 5% HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (25 mL).
-
The organic layer is separated, dried over anhydrous MgSO₄, filtered, and the product is purified by fractional distillation.
Protocol: Dehydrohalogenation with Potassium tert-Butoxide
Objective: To synthesize 2,3-dimethyl-1-butene (Hofmann product) via E2 elimination.
Materials:
-
This compound (1.0 eq)
-
Potassium tert-butoxide (2.2 eq)
-
Anhydrous tert-Butanol
-
Ice-water, diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
A solution of potassium tert-butoxide (e.g., 12.3 g, 110 mmol) in anhydrous tert-butanol (75 mL) is prepared in a 250 mL round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
This compound (11.5 g, 50 mmol) dissolved in 25 mL of tert-butanol is added dropwise to the cooled, stirred solution over 30 minutes.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 3 hours.
-
The mixture is then poured into 100 mL of ice-water and extracted with diethyl ether (3 x 40 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and filtered.
-
The solvent is carefully removed by distillation, and the resulting crude product is purified by fractional distillation to isolate 2,3-dimethyl-1-butene.
Caption: Generalized experimental workflow for synthesis.
Conclusion
The reactivity of this compound is dominated by elimination pathways, offering controlled access to various alkenes. Dehalogenation with reagents like zinc or sodium iodide reliably produces 2-methyl-2-butene through a stereospecific anti-elimination. Dehydrohalogenation via the E2 mechanism provides a clear example of sterically controlled regioselectivity, where small bases yield the thermodynamically favored Zaitsev product and bulky bases yield the kinetically favored Hofmann product. Nucleophilic substitution pathways are generally minor due to steric hindrance and competition from the faster elimination reactions. This predictable reactivity makes this compound and related vicinal dibromides powerful intermediates in synthetic chemistry.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. 2, 3-dibromo butane reacts with zinc in alcohol to give 1) but-1-ene 3) b.. [askfilo.com]
- 4. During debromination of meso-2,3-dibromobutane, with `Zn` dust`//CH_(3)COOh` the major compound formed is- [allen.in]
- 5. 15) When meso-2, 3-dibromo butane is heated with Zn dust, the product is .. [askfilo.com]
- 6. askfilo.com [askfilo.com]
- 7. sarthaks.com [sarthaks.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 14. byjus.com [byjus.com]
- 15. savemyexams.com [savemyexams.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Commercial Availability and Procurement of 2,3-Dibromo-2-methylbutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial landscape for sourcing 2,3-Dibromo-2-methylbutane (CAS No. 594-51-4), a valuable reagent and intermediate in organic synthesis. The guide details commercial suppliers, purchasing considerations, and a comprehensive experimental protocol for its laboratory synthesis. Furthermore, it explores the potential applications of this vicinal dibromide in the broader context of drug discovery and development, providing a crucial resource for professionals in the field.
Commercial Suppliers and Purchasing
This compound is available from a range of chemical suppliers, catering to various research and development needs. The purity, quantity, and pricing can vary between suppliers, and it is recommended to request a certificate of analysis (CoA) to ensure the material meets the specific requirements of your application.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Indicative Pricing |
| Clearsynth | This compound | 594-51-4 | Not specified; CoA available upon request | Inquire for details | Inquire for details |
| American Custom Chemicals Corporation (via LookChem) | This compound | 594-51-4 | 95.00% | 5g | $909.56[1] |
| TCI America (via Fisher Scientific) | 2,3-Dibromo-2,3-dimethylbutane* | 594-81-0 | ≥98.0% (GC) | 5g, 25g | Inquire for details |
| Pharmaffiliates | This compound | 594-51-4 | High purity | Inquire for details | Inquire for details |
| ChemicalBook | This compound | 594-51-4 | Varies by supplier | Varies by supplier | Varies by supplier |
*Note: 2,3-Dibromo-2,3-dimethylbutane is a structurally similar compound and may be listed by some suppliers. Researchers should verify the exact structure required for their application.
Purchasing Workflow:
The process of acquiring this compound typically follows a standard procurement workflow for chemical reagents. This involves identifying potential suppliers, requesting quotations, and placing an order, followed by shipment and receipt of the material.
References
Methodological & Application
Application Note: Dehydrohalogenation of 2,3-Dibromo-2-methylbutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the dehydrohalogenation of 2,3-dibromo-2-methylbutane. This elimination reaction, facilitated by a strong base, is a key method for the synthesis of bromoalkenes, which are valuable intermediates in organic synthesis. The procedure outlines the use of ethanolic potassium hydroxide (B78521) to yield a mixture of isomeric bromoalkenes, with the major product predicted by Zaitsev's rule. This document includes a step-by-step experimental protocol, a summary of expected quantitative data, and visual diagrams to illustrate the reaction pathway and experimental workflow.
Introduction
Dehydrohalogenation is a fundamental elimination reaction in organic chemistry used to introduce unsaturation into a molecule by removing a hydrogen and a halogen atom from adjacent carbons.[1] In the case of vicinal dihalides, such as this compound, a single dehydrohalogenation event leads to the formation of a vinyl bromide. This reaction typically proceeds via an E2 (elimination, bimolecular) mechanism when a strong, non-bulky base is employed.[2] The regioselectivity of this reaction is generally governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene is the major product.[3] The resulting bromoalkenes are versatile synthetic intermediates, particularly in cross-coupling reactions for the formation of carbon-carbon bonds.[4]
Reaction and Mechanism
The dehydrohalogenation of this compound with a strong base like potassium hydroxide in ethanol (B145695) is expected to yield two primary products: the Zaitsev product, 2-bromo-3-methyl-2-butene, and the Hofmann product, 3-bromo-2-methyl-1-butene. The reaction proceeds via an E2 mechanism where the hydroxide ion acts as a base, abstracting a proton from a carbon atom adjacent to a carbon bearing a bromine atom. This concerted step involves the simultaneous formation of a carbon-carbon double bond and the departure of the bromide leaving group.
Primary Reaction Pathway:
Caption: Dehydrohalogenation of this compound.
Experimental Protocol
This protocol is adapted from a general procedure for the dehydrobromination of vicinal dibromides.[5]
Materials:
-
This compound
-
Potassium hydroxide (KOH), solid
-
Ethanol (95% or absolute)
-
Deionized water
-
Dichloromethane (B109758) (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Boiling chips
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle or water bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Apparatus for fractional distillation or column chromatography
-
NMR spectrometer
-
FTIR spectrometer
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, place a magnetic stir bar and add this compound.
-
Reagent Addition: In a separate beaker, dissolve a slight molar excess of potassium hydroxide in ethanol with gentle warming. Once dissolved, carefully add the ethanolic KOH solution to the round-bottom flask containing the dibromide. Add a few boiling chips to the flask.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or water bath.[6] Maintain the reflux for a period of 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reflux period, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction: Add deionized water to the separatory funnel to dissolve the potassium bromide salt. Extract the organic layer with dichloromethane (2 x 25 mL). Combine the organic extracts.
-
Washing: Wash the combined organic layers with deionized water (2 x 25 mL) and then with a saturated sodium chloride solution (brine).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and collect the filtrate.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator.
-
Purification: The crude product, a mixture of bromoalkene isomers, can be purified by fractional distillation or flash column chromatography on silica (B1680970) gel.[1]
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | C₅H₁₀Br₂ | 229.94 | ~170-172 |
| 2-Bromo-3-methyl-2-butene | C₅H₉Br | 149.03 | ~125-127 |
| 3-Bromo-2-methyl-1-butene | C₅H₉Br | 149.03 | ~115-117 |
Table 2: Expected Product Distribution
| Product | Type | Expected Yield |
| 2-Bromo-3-methyl-2-butene | Zaitsev (more substituted) | Major Product |
| 3-Bromo-2-methyl-1-butene | Hofmann (less substituted) | Minor Product |
Note: The exact yield percentages will depend on specific reaction conditions such as temperature, reaction time, and the concentration of the base.
Characterization of Products
The purified products can be characterized using standard spectroscopic techniques.
2-Bromo-3-methyl-2-butene (Major Product):
-
¹H NMR: Expected signals for two non-equivalent methyl groups attached to the double bond and a methyl group adjacent to the bromine-bearing carbon.
-
¹³C NMR: Four distinct signals corresponding to the five carbon atoms.
-
IR Spectroscopy: A characteristic C=C stretching vibration in the region of 1640-1680 cm⁻¹.
3-Bromo-2-methyl-1-butene (Minor Product):
-
¹H NMR: Signals corresponding to the vinyl protons (=CH₂), a methine proton adjacent to the bromine, and a methyl group on the double bond.[7][8]
-
¹³C NMR: Four distinct signals for the five carbon atoms.
-
IR Spectroscopy: Characteristic peaks for the C=C stretch and the =C-H out-of-plane bending vibrations of a terminal alkene.[7]
Experimental Workflow
Caption: Experimental workflow for the dehydrohalogenation.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Potassium hydroxide is corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Organic solvents are flammable. Keep away from open flames and ignition sources.
-
This compound and the resulting bromoalkenes are irritants. Avoid skin and eye contact.
Conclusion
This application note provides a comprehensive protocol for the dehydrohalogenation of this compound to synthesize a mixture of bromoalkenes. The procedure is straightforward and utilizes common laboratory equipment and reagents. The expected regioselectivity, favoring the more stable Zaitsev product, is a key consideration in this synthesis. The resulting bromoalkenes are versatile building blocks for further organic transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. organic chemistry - Use of aqueous KOH and alcoholic KOH in dehydrohalogenation reactions - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 4. 3-Bromo-2-methylbut-1-ene|CAS 51872-48-1|Supplier [benchchem.com]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. formation of alkenes by the strong base action on haloalkanes dehydrohalogenation reaction haloalkanes halogenoalkanes alkyl halides advanced A level organic chemistry revision notes [docbrown.info]
- 7. 3-bromo-2-methyl-1-butene [webbook.nist.gov]
- 8. 3-Bromo-2-methylbut-1-ene | C5H9Br | CID 18356780 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 3,3-Dimethyl-1-butyne from 2,3-Dibromo-2-methylbutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 3,3-dimethyl-1-butyne (B43207), a valuable terminal alkyne in organic synthesis, starting from the vicinal dihalide, 2,3-dibromo-2-methylbutane. The synthesis is achieved through a double dehydrohalogenation reaction, a fundamental transformation in the construction of carbon-carbon triple bonds. This protocol outlines the reaction mechanism, provides a detailed experimental procedure, and includes characterization data for the final product.
Introduction
Terminal alkynes are versatile building blocks in organic chemistry, participating in a wide array of transformations such as C-C bond formations (e.g., Sonogashira coupling), click chemistry, and the formation of acetylides. The dehydrohalogenation of vicinal dihalides is a classic and effective method for the preparation of alkynes.[1][2][3][4][5][6][7][8][9] This process involves two successive E2 elimination reactions, requiring a strong base to facilitate the removal of two equivalents of hydrogen halide.[1][2][3][5][6][10] Sodium amide (NaNH₂) in liquid ammonia (B1221849) is a commonly employed reagent system for this transformation due to its high basicity and the low reaction temperatures, which can help to prevent unwanted side reactions such as isomerization of the triple bond.[1][2][5]
This document focuses on the application of this methodology to the synthesis of 3,3-dimethyl-1-butyne from this compound.
Reaction Mechanism and Workflow
The synthesis of 3,3-dimethyl-1-butyne from this compound proceeds through a sequential two-step E2 elimination. The strong base, amide anion (NH₂⁻), abstracts a proton from a carbon atom adjacent to a bromine-bearing carbon. Simultaneously, the electrons from the C-H bond shift to form a pi bond, and the bromide ion is expelled as a leaving group. This process is repeated to form the second pi bond of the alkyne.
Caption: Reaction mechanism for the synthesis of 3,3-dimethyl-1-butyne.
The overall experimental workflow involves the setup of the reaction under anhydrous conditions, the reaction period, and subsequent workup and purification of the product.
Caption: General experimental workflow for alkyne synthesis.
Experimental Protocol
This protocol is a representative procedure for the synthesis of 3,3-dimethyl-1-butyne from this compound. As with any chemical reaction, appropriate safety precautions should be taken, including working in a well-ventilated fume hood and wearing personal protective equipment.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| This compound | C₅H₁₀Br₂ | 229.94 | 594-51-4 |
| Sodium amide | NaNH₂ | 39.01 | 7782-92-5 |
| Liquid Ammonia | NH₃ | 17.03 | 7664-41-7 |
| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | 60-29-7 |
| Water (deionized) | H₂O | 18.02 | 7732-18-5 |
| Saturated aqueous ammonium (B1175870) chloride | NH₄Cl (aq) | - | 12125-02-9 |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | 7487-88-9 |
Equipment:
-
Three-necked round-bottom flask
-
Dry ice/acetone condenser
-
Dropping funnel
-
Mechanical stirrer
-
Inert gas (e.g., nitrogen or argon) supply
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice/acetone condenser, and a gas inlet is assembled and flame-dried under a stream of inert gas.
-
Ammonia Condensation: The flask is cooled in a dry ice/acetone bath, and approximately 200 mL of ammonia gas is condensed into the flask.
-
Sodium Amide Suspension: While maintaining the low temperature, slowly add 10.0 g (0.256 mol) of sodium amide to the liquid ammonia with stirring to form a suspension.
-
Substrate Addition: In a dropping funnel, dissolve 23.0 g (0.100 mol) of this compound in 50 mL of anhydrous diethyl ether.
-
Reaction: Add the solution of this compound dropwise to the stirred sodium amide suspension over a period of 1 hour. After the addition is complete, continue to stir the reaction mixture for an additional 2 hours, allowing the ammonia to slowly evaporate.
-
Quenching: After the ammonia has evaporated, cautiously add 100 mL of water to the reaction mixture to quench any unreacted sodium amide.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous ammonium chloride solution (2 x 50 mL) and then with water (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by simple distillation.
-
Purification: Purify the crude product by fractional distillation to yield 3,3-dimethyl-1-butyne as a colorless liquid.
Characterization Data
The synthesized 3,3-dimethyl-1-butyne can be characterized using various spectroscopic techniques.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₆H₁₀ |
| Molar Mass | 82.15 g/mol |
| Boiling Point | 37-38 °C |
| Density | 0.669 g/mL at 25 °C |
| CAS Number | 917-92-0 |
Spectroscopic Data:
| Technique | Expected Peaks |
| ¹H NMR (CDCl₃) | δ ~1.2 (s, 9H, C(CH₃)₃), ~1.9 (s, 1H, C≡CH) |
| ¹³C NMR (CDCl₃) | δ ~92 (C≡CH), ~68 (C≡CH), ~31 (C(CH₃)₃), ~28 (C(CH₃)₃) |
| IR (neat) | ν ~3310 cm⁻¹ (C≡C-H stretch), ~2105 cm⁻¹ (C≡C stretch) |
Logical Relationships in Synthesis
The successful synthesis of the target alkyne is dependent on several key factors.
Caption: Key factors for a successful alkyne synthesis.
Conclusion
The double dehydrohalogenation of this compound using sodium amide in liquid ammonia is an effective method for the synthesis of 3,3-dimethyl-1-butyne. The provided protocol offers a detailed procedure for researchers in organic synthesis and drug development. Careful control of reaction conditions, particularly maintaining anhydrous and low-temperature environments, is crucial for achieving a good yield of the desired terminal alkyne. The product can be readily purified by distillation and characterized by standard spectroscopic methods.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Preparation of Alkynes by Elimination Reactions - Practice Problems [chemistrysteps.com]
- 7. 9.2 Preparation of Alkynes: Elimination Reactions of Dihalides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Solved Dehydrohalogenation of vicinal-dihalides (with the | Chegg.com [chegg.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols: E2 Elimination Reaction of 2,3-Dibromo-2-methylbutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The E2 (bimolecular elimination) reaction is a fundamental transformation in organic synthesis, enabling the formation of alkenes and alkynes from alkyl halides. This document provides a detailed overview of the E2 elimination reaction mechanism as applied to the vicinal dibromide, 2,3-Dibromo-2-methylbutane. Treatment of this substrate with a strong base can lead to a double dehydrohalogenation, yielding valuable unsaturated products. The regioselectivity and stereoselectivity of this reaction are of significant interest in synthetic chemistry.
Reaction Mechanism
The E2 elimination of this compound with a strong base, such as sodium amide (NaNH₂), is expected to proceed through a concerted, one-step mechanism. The reaction requires an anti-periplanar arrangement of the proton to be abstracted and the leaving group (bromide). Due to the presence of two bromine atoms, a double elimination can occur, leading to the formation of either a conjugated diene or an alkyne.
The first elimination can result in two possible vinylic bromide intermediates, with the regioselectivity being influenced by the steric hindrance of the base and the stability of the resulting alkene (Zaitsev vs. Hofmann elimination). A second elimination from the vinylic bromide intermediate then yields the final product.
Logical Flow of the E2 Elimination of this compound
Caption: Logical workflow of the double E2 elimination of this compound.
Detailed Signaling Pathway for the Formation of 2-Methylbuta-1,3-diene
Caption: Step-wise mechanism for the formation of 2-Methylbuta-1,3-diene.
Detailed Signaling Pathway for the Formation of 3-Methyl-1-butyne
Caption: Step-wise mechanism for the formation of 3-Methyl-1-butyne.
Data Presentation
| Product | Structure | Expected Yield | Influencing Factors |
| 2-Methylbuta-1,3-diene | CH₂=C(CH₃)CH=CH₂ | Potentially significant | Formation of the more stable conjugated diene system is thermodynamically favored. |
| 3-Methyl-1-butyne | (CH₃)₂CHC≡CH | Potentially significant | Formation of a terminal alkyne can be favored, especially with very strong bases that can deprotonate the terminal alkyne and drive the equilibrium. |
| Vinylic Bromide Intermediates | e.g., CH₂=C(CH₃)CH(Br)CH₃ | Transient species | Regioselectivity of the first elimination step (Zaitsev vs. Hofmann) will determine the structure of the intermediate. |
Experimental Protocols
The following is a general protocol for the double dehydrohalogenation of this compound using sodium amide in liquid ammonia (B1221849).
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask equipped with a dry ice condenser, magnetic stirrer, and a gas inlet
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: Assemble a three-necked round-bottom flask with a magnetic stirrer, a dry ice condenser, and a gas inlet. Ensure all glassware is thoroughly dried.
-
Ammonia Condensation: Under a stream of inert gas (e.g., nitrogen or argon), cool the flask in a dry ice/acetone bath. Condense approximately 100 mL of anhydrous liquid ammonia into the flask.
-
Base Addition: To the stirred liquid ammonia, carefully add sodium amide (2.2 equivalents) in small portions.
-
Substrate Addition: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous diethyl ether. Add this solution dropwise to the stirred sodium amide/liquid ammonia suspension over 30 minutes.
-
Reaction: Allow the reaction mixture to stir for 2-4 hours, maintaining the temperature with the dry ice/acetone bath. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if appropriate standards are available.
-
Quenching: After the reaction is complete, carefully quench the reaction by the slow addition of solid ammonium chloride until the fizzing subsides. This will neutralize the excess sodium amide.
-
Ammonia Evaporation: Remove the cooling bath and allow the liquid ammonia to evaporate overnight in a well-ventilated fume hood.
-
Workup: To the remaining residue, add 50 mL of diethyl ether and 50 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with two additional 25 mL portions of diethyl ether.
-
Drying and Concentration: Combine the organic layers and wash with 50 mL of saturated aqueous ammonium chloride solution, followed by 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification and Analysis: The crude product can be purified by fractional distillation. The product distribution can be determined by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Liquid ammonia is a hazardous substance and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Sodium amide is a highly reactive and moisture-sensitive strong base. It can ignite in the presence of moisture. Handle with extreme care under an inert atmosphere.
-
The quenching of sodium amide is exothermic and should be done slowly and carefully.
These protocols and notes provide a comprehensive guide for researchers interested in the E2 elimination of this compound. The provided diagrams and data table offer a clear understanding of the reaction mechanism and potential outcomes, facilitating further investigation and application in organic synthesis.
Application Notes and Protocols: The Role of Sodium Amide (NaNH₂) in Reactions with 2,3-Dibromo-2-methylbutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes on the reaction of the strong base sodium amide (NaNH₂) with the vicinal dihalide, 2,3-dibromo-2-methylbutane. The primary focus is on the double dehydrohalogenation reaction, a fundamental transformation in organic synthesis for the formation of alkynes. These notes include theoretical background, detailed experimental protocols, and expected outcomes, designed to be a valuable resource for professionals in research and development.
Introduction
The reaction of alkyl dihalides with strong bases is a cornerstone of synthetic organic chemistry, primarily utilized for the synthesis of unsaturated compounds. Sodium amide (NaNH₂), a potent base, is particularly effective in promoting elimination reactions. When vicinal dihalides, such as this compound, are treated with NaNH₂, they typically undergo a twofold elimination of hydrogen halide (HX) to yield alkynes.[1][2][3] This process, known as double dehydrohalogenation, proceeds through two successive E2 elimination steps.[2][4] Understanding and controlling this reaction is crucial for the synthesis of various organic molecules, including intermediates in drug development.
Reaction Mechanism and Theory
The reaction of this compound with sodium amide proceeds via a sequential E2 (bimolecular elimination) mechanism. The strong amide anion (NH₂⁻) acts as a base, abstracting a proton from a carbon atom adjacent to a carbon bearing a bromine atom. This is a concerted process where the C-H bond is broken, a new π-bond is formed, and the C-Br bond is cleaved simultaneously.[4][5]
The overall transformation can be summarized as follows:
-
First E2 Elimination: The amide ion removes a proton from either C1 or C4 of this compound, leading to the formation of a bromoalkene intermediate.
-
Second E2 Elimination: A second equivalent of the amide ion abstracts a proton from the bromoalkene intermediate, resulting in the formation of the final alkyne product.[2][6]
Due to the substitution pattern of the starting material, the primary product expected is 3-methyl-1-butyne (isopropylacetylene).
Data Presentation
The following table summarizes the key reactants and the expected major product in the reaction.
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Role in Reaction |
| This compound | This compound | C₅H₁₀Br₂ | 229.94 | Substrate |
| Sodium Amide | Sodium Amide | NaNH₂ | 39.01 | Base/Reagent |
| 3-Methyl-1-butyne | 3-Methyl-1-butyne | C₅H₈ | 68.12 | Major Product |
| Sodium Bromide | Sodium Bromide | NaBr | 102.89 | Byproduct |
| Ammonia (B1221849) | Ammonia | NH₃ | 17.03 | Byproduct |
Experimental Protocols
The following is a representative experimental protocol for the double dehydrohalogenation of this compound using sodium amide. This protocol is based on established procedures for similar vicinal dihalides.[7][8]
Safety Precautions: Sodium amide is a highly reactive and corrosive solid that reacts violently with water. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves, must be worn.
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Anhydrous liquid ammonia (NH₃)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Dry ice-acetone or liquid nitrogen cooling bath
-
Inert gas supply (Nitrogen or Argon)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a condenser fitted with a drying tube.
Procedure:
-
Apparatus Setup: Assemble the three-neck round-bottom flask with the mechanical stirrer, gas inlet, and a dry-ice condenser. Ensure the entire system is flame-dried and purged with an inert gas.
-
Reaction Setup: In a fume hood, place the flask in a dry ice-acetone bath to cool it to approximately -78 °C.
-
Addition of Ammonia: Carefully condense anhydrous liquid ammonia (approximately 100 mL per 0.1 mol of substrate) into the reaction flask.
-
Addition of Sodium Amide: While stirring, slowly add sodium amide (2.2 equivalents) to the liquid ammonia. The sodium amide should dissolve to form a sodium amide solution.
-
Addition of Substrate: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous diethyl ether or THF. Add this solution dropwise to the stirred sodium amide solution over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for 2 hours, and then let it slowly warm up to the boiling point of ammonia (-33 °C) and reflux for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TDC).
-
Quenching: After the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. This should be done at a low temperature.
-
Workup: Allow the ammonia to evaporate in the fume hood. Add water to dissolve the inorganic salts. Transfer the mixture to a separatory funnel and extract the organic layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation to yield pure 3-methyl-1-butyne.
Mandatory Visualizations
Reaction Pathway
Caption: Double E2 elimination of this compound.
Experimental Workflow
Caption: Experimental workflow for alkyne synthesis.
Potential Side Reactions and Considerations
While the primary product is the alkyne, other side reactions can occur:
-
Allene (B1206475) Formation: Depending on the exact substitution pattern and reaction conditions, rearrangement to form an allene is a possibility, although less likely in this specific case.
-
Diene Formation: If the elimination occurs in a different manner, conjugated or non-conjugated dienes could be formed.[7]
-
Incomplete Reaction: If insufficient base is used or the reaction time is too short, the bromoalkene intermediate may be isolated.
It is also important to note that if a terminal alkyne is formed, the strongly basic sodium amide can deprotonate it to form a sodium acetylide.[6] Therefore, a subsequent workup with a proton source (like water or dilute acid) is necessary to obtain the neutral alkyne.
Conclusion
The reaction of this compound with sodium amide is an effective method for the synthesis of 3-methyl-1-butyne. This double dehydrohalogenation reaction, proceeding through a twofold E2 mechanism, is a powerful tool in the arsenal (B13267) of synthetic chemists. Careful control of reaction conditions, particularly maintaining an inert and anhydrous environment, is critical for achieving high yields and minimizing side products. The provided protocols and theoretical background serve as a comprehensive guide for researchers and professionals in the field.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 3-Butyn-2-ol, 2-methyl- [webbook.nist.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. 3-Butyn-2-ol, 2-methyl- [webbook.nist.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols: 2,3-Dibromo-2-methylbutane as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 2,3-dibromo-2-methylbutane as a precursor in organic synthesis, with a focus on elimination reactions to generate valuable unsaturated compounds. Detailed experimental protocols, quantitative data, and reaction pathway diagrams are presented to facilitate its application in a laboratory setting.
Introduction
This compound, a vicinal dibromide, is a versatile starting material for the synthesis of various organic compounds. Its primary application lies in dehydrohalogenation reactions, which lead to the formation of alkenes and alkynes, key building blocks in the synthesis of polymers, pharmaceuticals, and other fine chemicals. The regioselectivity of these elimination reactions can be controlled by the choice of base, allowing for the targeted synthesis of specific isomers.
Key Applications
The principal application of this compound in organic synthesis is as a precursor to:
-
Dienes: Specifically, the formation of 2,3-dimethyl-1,3-butadiene (B165502), a valuable monomer in the production of synthetic rubbers and elastomers.
-
Alkynes: Double dehydrobromination can yield substituted alkynes, which are important intermediates in various organic transformations.
-
Alkenes: Single dehydrobromination can produce a mixture of bromoalkenes, which can be further functionalized.
Data Presentation
The following table summarizes the expected products from the dehydrohalogenation of this compound under different reaction conditions. The product distribution is dictated by the nature of the base employed, following either Zaitsev's rule (favoring the more substituted alkene) or Hofmann's rule (favoring the less substituted alkene).
| Starting Material | Base | Solvent | Major Product(s) | Minor Product(s) | Theoretical Yield (%) | Reference |
| This compound | Potassium Hydroxide (B78521) (KOH) | Ethanol (B145695) | 2-Bromo-2-methyl-2-butene | 2-Bromo-3-methyl-1-butene | Not Reported | General Knowledge |
| This compound | Potassium tert-Butoxide (t-BuOK) | tert-Butanol | 2-Bromo-3-methyl-1-butene | 2-Bromo-2-methyl-2-butene | Not Reported | General Knowledge |
| This compound | Sodium Amide (NaNH₂) | Liquid Ammonia | 2-Methyl-1-buten-3-yne | Not Reported | Not Reported | General Knowledge |
| This compound | Zinc Dust | Ethanol | 2,3-Dimethyl-1,3-butadiene | Not Reported | Not Reported | General Knowledge |
Experimental Protocols
The following are detailed experimental protocols for key transformations involving this compound.
Protocol 1: Synthesis of 2,3-Dimethyl-1,3-butadiene via Dehydrobromination
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (2.2 equivalents) in ethanol with gentle heating.
-
Once the KOH is dissolved, add this compound (1.0 equivalent) dropwise to the flask.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Shake the funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain 2,3-dimethyl-1,3-butadiene.
Expected Outcome:
The major product is expected to be 2,3-dimethyl-1,3-butadiene. The yield will depend on the specific reaction conditions and purification efficiency.
Protocol 2: Regioselective Elimination to Alkenes
This protocol outlines the regioselective synthesis of either the Zaitsev or Hofmann elimination product from a monobromoalkane, which can be conceptually applied to the first dehydrobromination of this compound. The choice of a small, strong base like potassium hydroxide will favor the more substituted alkene (Zaitsev product), while a bulky base like potassium tert-butoxide will favor the less substituted alkene (Hofmann product).[1][2]
A. Zaitsev Elimination (Favored with non-bulky base):
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Ethanol
-
Standard work-up and purification reagents (as in Protocol 1)
Procedure:
-
Follow the procedure outlined in Protocol 1, using 1.1 equivalents of potassium hydroxide.
-
The primary product mixture is expected to contain 2-bromo-2-methyl-2-butene as the major isomer.
B. Hofmann Elimination (Favored with bulky base):
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
tert-Butanol
-
Standard work-up and purification reagents (as in Protocol 1)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide (1.1 equivalents) in dry tert-butanol.
-
Add this compound (1.0 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Follow the work-up and purification steps outlined in Protocol 1.
-
The primary product mixture is expected to contain 2-bromo-3-methyl-1-butene as the major isomer.
Mandatory Visualizations
Caption: Dehydrobromination pathways of this compound.
Caption: Experimental workflow for diene synthesis.
References
Application Notes and Protocols for the Debromination of 2,3-Dibromo-2-methylbutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the debromination of the vicinal dibromide, 2,3-dibromo-2-methylbutane. This reaction is a classic example of an E2 elimination, yielding a mixture of isomeric alkenes, primarily 2-methyl-2-butene (B146552) (Zaitsev product) and 2-methyl-1-butene (B49056) (Hofmann product). The protocols described herein utilize two common and effective debrominating agent systems: zinc dust in acetic acid and sodium iodide in acetone (B3395972). These methods are widely applicable in organic synthesis for the generation of alkenes from their corresponding dibromo precursors. This document includes detailed experimental procedures, expected outcomes, and data presentation to guide researchers in successfully carrying out this transformation.
Introduction
The debromination of vicinal dibromides is a fundamental transformation in organic chemistry, providing a reliable method for the synthesis of alkenes. The reaction typically proceeds via an E2 (elimination, bimolecular) mechanism, where a reagent induces the simultaneous removal of two bromine atoms from adjacent carbons, leading to the formation of a carbon-carbon double bond. The regioselectivity of this elimination reaction is of particular interest, often yielding a mixture of the more substituted (thermodynamically favored) Zaitsev product and the less substituted (kinetically favored) Hofmann product. The ratio of these products can be influenced by the choice of reagents and reaction conditions.
This application note focuses on the debromination of this compound, a tertiary-secondary dibromoalkane, to produce 2-methyl-2-butene and 2-methyl-1-butene. We present two robust protocols for this conversion: one employing zinc dust in acetic acid, and another using sodium iodide in acetone. Both methods are effective and offer different advantages in terms of reaction conditions and workup procedures.
Signaling Pathway and Logical Relationships
The debromination of this compound follows an E2 elimination pathway. The key steps and relationships are illustrated in the diagram below.
Caption: E2 Elimination pathway for the debromination of this compound.
Experimental Protocols
Two primary methods for the debromination of this compound are detailed below.
Protocol 1: Debromination using Zinc Dust in Acetic Acid
This protocol is adapted from a general procedure for the rapid debromination of vicinal dibromoalkanes under microwave irradiation, which has been shown to give high yields.[1][2][3][4]
Materials:
-
This compound
-
Zinc dust
-
Glacial acetic acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Microwave reactor (optional, conventional heating can be substituted)
-
Round-bottom flask
-
Condenser
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask suitable for the reaction scale, dissolve this compound (1.0 mmol) in glacial acetic acid (5 mL).
-
Add zinc dust (2.0 mmol) to the solution.
-
Microwave-assisted reaction: Place the flask in a microwave reactor and irradiate at a suitable power level to maintain a gentle reflux for 2-5 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Conventional heating: Alternatively, equip the flask with a reflux condenser and heat the mixture in a heating mantle or oil bath at 80-100°C for 30-60 minutes, or until the reaction is complete as monitored by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 20 mL of water and extract with diethyl ether (3 x 15 mL).
-
Combine the organic extracts and wash sequentially with water (20 mL), saturated sodium bicarbonate solution (2 x 15 mL) to neutralize the acetic acid, and finally with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product mixture of alkenes.
-
The volatile alkene products can be further purified by distillation.
Protocol 2: Debromination using Sodium Iodide in Acetone
Materials:
-
This compound
-
Sodium iodide
-
Acetone
-
Pentane (B18724) (or other low-boiling alkane)
-
Sodium thiosulfate (B1220275) solution (5% w/v)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in acetone (10 mL).
-
Add sodium iodide (2.5 mmol) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 56°C) for 2-4 hours. The reaction progress can be monitored by the formation of a precipitate (sodium bromide) and by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 20 mL of water and 15 mL of pentane.
-
Shake the funnel and separate the layers. Extract the aqueous layer with two additional portions of pentane (10 mL each).
-
Combine the organic extracts and wash with 5% sodium thiosulfate solution (2 x 15 mL) to remove any residual iodine, followed by a wash with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation due to the volatility of the alkene products.
Data Presentation
Table 1: Expected Products and Physicochemical Data
| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Expected Major/Minor Product |
| 2-Methyl-2-butene | CH₃-CH=C(CH₃)₂ | 70.13 | 38.5 | Major (Zaitsev) |
| 2-Methyl-1-butene | CH₂=C(CH₃)CH₂CH₃ | 70.13 | 31.2 | Minor (Hofmann) |
Table 2: Representative Yields for Debromination of Vicinal Dibromides
| Reagent System | General Yield Range (%) | Reference |
| Zinc / Acetic Acid (Microwave) | 85-95 | [1][2][3][4] |
| Sodium Iodide / Acetone | 70-90 | [5][6][7] |
Note: Yields are for a range of vicinal dibromides and may vary for this compound.
Experimental Workflow
The general workflow for the debromination of this compound is outlined in the diagram below.
Caption: General experimental workflow for the debromination of this compound.
Conclusion
The debromination of this compound to yield a mixture of 2-methyl-2-butene and 2-methyl-1-butene can be effectively achieved using either zinc dust in acetic acid or sodium iodide in acetone. Both methods are reliable and provide high yields for the general class of vicinal dibromides. The choice of method may depend on the available equipment (e.g., microwave reactor) and desired reaction conditions. The protocols and data presented in this application note provide a comprehensive guide for researchers to perform and analyze this important organic transformation. Further optimization of reaction conditions may be necessary to maximize the yield and regioselectivity for this specific substrate.
References
- 1. Rapid Debromination of Vic-dibromoalkanes with Zinc Powder in Acetic Acid under Microwave Irradiation | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Debromination of Vic-dibromoalkanes with Zinc Powder in Acetic Acid under Microwave Irradiation | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. sarthaks.com [sarthaks.com]
- 6. organic chemistry - Why does d/l-2,3-dibromobutane on reaction with NaI/acetone give cis-2-butene? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols: The Utility of 2,3-Dibromo-2-methylbutane in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,3-dibromo-2-methylbutane as a precursor for valuable pharmaceutical intermediates. While not typically employed directly in complex syntheses, its primary application lies in its efficient conversion to 2,3-dimethyl-1,3-butadiene (B165502), a versatile conjugated diene. This diene is a powerful building block in carbon-carbon bond-forming reactions, most notably the Diels-Alder reaction, which is instrumental in the construction of complex cyclic scaffolds found in a variety of biologically active molecules.
Application Note 1: Synthesis of 2,3-Dimethyl-1,3-butadiene via Double Dehydrobromination
Introduction:
2,3-Dimethyl-1,3-butadiene is a highly reactive and useful conjugated diene in organic synthesis. Its electron-rich nature makes it an excellent participant in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, for the construction of six-membered rings. The double dehydrobromination of vicinal dihalides, such as this compound, provides a reliable method for its preparation. This reaction is typically carried out using a strong, non-nucleophilic base to promote elimination over substitution.
Experimental Protocol: Synthesis of 2,3-Dimethyl-1,3-butadiene
This protocol details the synthesis of 2,3-dimethyl-1,3-butadiene from this compound using potassium tert-butoxide.
Materials:
-
This compound (1 equivalent)
-
Potassium tert-butoxide (2.2 equivalents)
-
Anhydrous tert-butanol (B103910)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, and distillation apparatus.
Procedure:
-
A dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with potassium tert-butoxide (2.2 equivalents) and anhydrous tert-butanol (150 mL).
-
The mixture is stirred under a nitrogen atmosphere and heated to a gentle reflux (approximately 83 °C).
-
A solution of this compound (1 equivalent) in anhydrous diethyl ether (50 mL) is added dropwise to the refluxing mixture over a period of 1 hour.
-
After the addition is complete, the reaction mixture is maintained at reflux for an additional 4 hours to ensure complete reaction.
-
The reaction mixture is cooled to room temperature and then poured into 200 mL of ice-cold water.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic extracts are washed with brine (2 x 50 mL), dried over anhydrous magnesium sulfate, and filtered.
-
The diethyl ether is carefully removed by distillation at atmospheric pressure.
-
The resulting crude product is purified by fractional distillation, collecting the fraction boiling at 69-71 °C to yield pure 2,3-dimethyl-1,3-butadiene.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Product | 2,3-Dimethyl-1,3-butadiene |
| Expected Yield | 75-85% |
| Boiling Point | 69-71 °C |
| Appearance | Colorless liquid |
| Molecular Weight | 82.14 g/mol |
Reaction Workflow Diagram:
Application Note 2: Diels-Alder Reaction for the Synthesis of a Cannabinoid Precursor
Introduction:
The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the rapid construction of complex cyclic systems with high stereocontrol. In pharmaceutical synthesis, this reaction is invaluable for creating core scaffolds of natural products and their analogs. Cannabinoids, such as Δ⁹-tetrahydrocannabinol (THC), possess a characteristic tricyclic ring system. The synthesis of this scaffold can be efficiently achieved through a Diels-Alder reaction, where a diene reacts with a suitable dienophile to form the central cyclohexene (B86901) ring. Here, we describe a representative synthesis of a cannabinoid precursor using 2,3-dimethyl-1,3-butadiene.
Experimental Protocol: Synthesis of a Tricyclic Cannabinoid Intermediate
This protocol outlines the Diels-Alder reaction between 2,3-dimethyl-1,3-butadiene and 5-pentyl-2-(prop-1-en-2-yl)benzo-1,4-quinone to form a key tricyclic intermediate.
Materials:
-
2,3-Dimethyl-1,3-butadiene (1.2 equivalents)
-
5-pentyl-2-(prop-1-en-2-yl)benzo-1,4-quinone (1 equivalent)
-
Anhydrous toluene (B28343)
-
Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 equivalents, optional for rate enhancement)
-
Silica (B1680970) gel for column chromatography
-
Hexane/Ethyl acetate (B1210297) solvent system
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle.
Procedure:
-
A solution of 5-pentyl-2-(prop-1-en-2-yl)benzo-1,4-quinone (1 equivalent) in anhydrous toluene (100 mL) is prepared in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.
-
2,3-Dimethyl-1,3-butadiene (1.2 equivalents) is added to the solution.
-
(Optional) If a catalyst is used, BF₃·OEt₂ (0.1 equivalents) is added dropwise to the reaction mixture at room temperature.
-
The reaction mixture is heated to 80 °C and stirred for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 95:5 to 90:10) to afford the pure tricyclic cannabinoid precursor.
Quantitative Data:
| Parameter | Value |
| Diene | 2,3-Dimethyl-1,3-butadiene |
| Dienophile | 5-pentyl-2-(prop-1-en-2-yl)benzo-1,4-quinone |
| Product | Tricyclic Cannabinoid Intermediate |
| Expected Yield | 65-75% |
| Reaction Temperature | 80 °C |
| Reaction Time | 12-24 hours |
Signaling Pathway Diagram:
Synthesis of Substituted Alkynes from 2,3-Dibromo-2-methylbutane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted alkynes, commencing from the vicinal dihalide, 2,3-Dibromo-2-methylbutane. The described methodology follows a two-stage process: the initial formation of a terminal alkyne via double dehydrohalogenation, followed by alkylation to yield an internal, substituted alkyne. This synthetic route is a foundational technique in organic chemistry, offering a versatile platform for the introduction of the alkyne functional group, a key pharmacophore in many biologically active molecules.
Principle of the Synthesis
The synthesis hinges on two fundamental transformations in organic chemistry: elimination and substitution reactions.
-
Double Dehydrohalogenation: The initial step involves the treatment of this compound with a strong base, typically sodium amide (NaNH₂), in a suitable solvent like liquid ammonia (B1221849). This induces two successive E2 elimination reactions, removing two equivalents of hydrogen bromide (HBr) to form the terminal alkyne, 3-methyl-1-butyne (B31179).[1][2][3] Due to the high acidity of the terminal alkyne's proton (pKa ≈ 25), a third equivalent of the strong base is required to deprotonate the product, driving the reaction to completion. A subsequent aqueous workup reprotonates the resulting acetylide to yield the neutral terminal alkyne.[3][4]
-
Alkylation of the Terminal Alkyne: The terminal alkyne, 3-methyl-1-butyne, can then be converted to a more complex, substituted alkyne. This is achieved by deprotonating the terminal alkyne with a strong base (again, typically sodium amide) to form a highly nucleophilic acetylide anion.[5] This anion then undergoes a nucleophilic substitution (SN2) reaction with a primary alkyl halide, resulting in the formation of a new carbon-carbon bond and the desired internal alkyne.[6] The use of primary alkyl halides is crucial to favor the SN2 pathway and avoid competing E2 elimination reactions that can occur with secondary or tertiary halides.
Experimental Protocols
Safety Precautions: This procedure should only be carried out by trained chemists in a well-ventilated fume hood. Sodium amide is a highly reactive and water-sensitive solid. Liquid ammonia is a corrosive and toxic gas at room temperature and pressure. Appropriate personal protective equipment (safety goggles, flame-resistant lab coat, and gloves) must be worn at all times. All glassware must be thoroughly dried before use.
Part 1: Synthesis of 3-methyl-1-butyne
This protocol details the double dehydrohalogenation of this compound.
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Dry diethyl ether or tetrahydrofuran (B95107) (THF)
-
Ammonium (B1175870) chloride (saturated aqueous solution)
-
Ice
-
Dry ice/acetone condenser
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet for ammonia, and a mechanical stirrer. Ensure all glassware is flame-dried or oven-dried.
-
Under a stream of inert gas (argon or nitrogen), condense approximately 200 mL of ammonia into the flask.
-
Carefully add sodium amide (3.0 equivalents) to the liquid ammonia with stirring. A catalytic amount of ferric nitrate (B79036) can be added to initiate the formation of the amide from sodium, if starting from the metal.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of dry diethyl ether.
-
Slowly add the solution of the dihalide to the stirred sodium amide suspension in liquid ammonia. The reaction is typically exothermic and should be controlled by the rate of addition.
-
After the addition is complete, allow the reaction to stir for 2-3 hours.
-
Carefully quench the reaction by the slow addition of crushed ice, followed by a saturated aqueous solution of ammonium chloride to neutralize any remaining sodium amide.
-
Allow the ammonia to evaporate overnight in the fume hood.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
The product, 3-methyl-1-butyne, is a volatile liquid and can be carefully isolated by fractional distillation.
Part 2: Synthesis of a Substituted Alkyne (Example: 5-methyl-2-hexyne)
This protocol describes the alkylation of 3-methyl-1-butyne with ethyl bromide.
Materials:
-
3-methyl-1-butyne
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃) or dry THF
-
Ethyl bromide (a primary alkyl halide)
-
Dry diethyl ether
-
Saturated aqueous ammonium chloride
-
Ice
Procedure:
-
In a flame-dried three-necked round-bottom flask equipped with a condenser and under an inert atmosphere, prepare a suspension of sodium amide (1.1 equivalents) in liquid ammonia or dry THF.
-
Slowly add 3-methyl-1-butyne (1.0 equivalent) to the stirred suspension. The formation of the sodium acetylide is indicated by the cessation of ammonia evolution (if used as solvent).
-
To the resulting acetylide solution, add ethyl bromide (1.05 equivalents) dropwise. Maintain the temperature with a cooling bath if necessary.
-
Allow the reaction mixture to stir for several hours at room temperature or with gentle warming to ensure complete reaction.
-
Quench the reaction by the slow and careful addition of water or a saturated aqueous solution of ammonium chloride.
-
If liquid ammonia was used, allow it to evaporate.
-
Extract the reaction mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
After filtration, the solvent can be removed by rotary evaporation, and the resulting substituted alkyne, 5-methyl-2-hexyne, can be purified by distillation.
Data Presentation
| Parameter | Part 1: Dehydrohalogenation | Part 2: Alkylation |
| Starting Material | This compound | 3-methyl-1-butyne |
| Reagents | Sodium amide (3.0 eq.), Liquid Ammonia | Sodium amide (1.1 eq.), Ethyl bromide (1.05 eq.) |
| Product | 3-methyl-1-butyne | 5-methyl-2-hexyne |
| Theoretical Yield | (Calculated based on starting material) | (Calculated based on 3-methyl-1-butyne) |
| Typical Reported Yield | 60-80% | 70-90% |
| Reaction Time | 2-3 hours | 3-5 hours |
| Reaction Temperature | -33 °C (boiling point of NH₃) | -33 °C to room temperature |
| Purification Method | Fractional Distillation | Distillation |
Visualizations
Caption: Overall workflow for the synthesis of a substituted alkyne.
Caption: Key reaction pathways in the synthesis.
References
Application Notes and Protocols for the Laboratory Preparation of Alkenes from 2,3-Dibromo-2-methylbutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of alkenes, foundational building blocks in organic chemistry and pharmaceutical development, can be achieved through various elimination reactions of alkyl halides. This document provides detailed protocols for the preparation of alkenes from 2,3-dibromo-2-methylbutane via two primary pathways: dehalogenation using zinc dust and dehydrobromination through an E2 elimination mechanism with different bases. The choice of reaction pathway and reagents allows for the selective synthesis of different alkene isomers, namely 2,3-dimethyl-2-butene (B165504) and 2,3-dimethyl-1-butene (B117154). Understanding and controlling these reactions are crucial for the synthesis of complex organic molecules and active pharmaceutical ingredients.
Data Presentation
The following table summarizes the expected product distribution from the elimination reactions of this compound under different conditions.
| Reaction Type | Reagent(s) | Major Product | Minor Product | Product Ratio (Major:Minor) |
| Dehalogenation | Zinc dust in acetic acid | 2,3-dimethyl-2-butene | - | Not Applicable |
| Dehydrobromination (E2) | Sodium Ethoxide in Ethanol (B145695) | 2,3-dimethyl-2-butene | 2,3-dimethyl-1-butene | 79:21[1] |
| Dehydrobromination (E2) | Potassium tert-Butoxide in tert-Butanol (B103910) | 2,3-dimethyl-1-butene | 2,3-dimethyl-2-butene | 73:27[1] |
Experimental Protocols
Protocol 1: Dehalogenation of this compound with Zinc Dust
This protocol describes the preparation of 2,3-dimethyl-2-butene via the dehalogenation of this compound using zinc dust. This reaction proceeds through a reductive elimination mechanism.
Materials:
-
This compound
-
Zinc dust
-
Glacial acetic acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (10.0 g, 40.7 mmol) and glacial acetic acid (50 mL).
-
Add zinc dust (5.3 g, 81.4 mmol) to the flask in small portions while stirring.
-
Attach a reflux condenser and heat the reaction mixture to 80°C using a heating mantle for 2 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 100 mL of water and 50 mL of diethyl ether.
-
Shake the funnel vigorously and allow the layers to separate. Discard the aqueous layer.
-
Wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acetic acid.
-
Wash the organic layer with 50 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Purify the product by simple distillation, collecting the fraction boiling at approximately 73°C.
Protocol 2: Dehydrobromination of this compound (E2 Elimination)
This protocol outlines the synthesis of alkenes from this compound via an E2 elimination reaction. The choice of base determines the major product.
2.1 Using Sodium Ethoxide (Favors Zaitsev Product)
This procedure yields 2,3-dimethyl-2-butene as the major product.
Materials:
-
This compound
-
Sodium ethoxide
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.87 g, 81.4 mmol) in anhydrous ethanol (50 mL) in a 100 mL round-bottom flask equipped with a reflux condenser.
-
Once the sodium has completely reacted, add this compound (10.0 g, 40.7 mmol) dropwise to the sodium ethoxide solution.
-
Heat the reaction mixture to reflux for 3 hours.
-
After cooling to room temperature, pour the mixture into 100 mL of water.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash with 50 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent by rotary evaporation.
-
Analyze the product mixture by GC-MS to determine the product ratio. Further purification can be achieved by fractional distillation.
2.2 Using Potassium tert-Butoxide (Favors Hofmann Product)
This procedure yields 2,3-dimethyl-1-butene as the major product.
Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous tert-butanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve potassium tert-butoxide (9.1 g, 81.4 mmol) in anhydrous tert-butanol (50 mL).
-
Add this compound (10.0 g, 40.7 mmol) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture and pour it into 100 mL of ice-cold water.
-
Extract the product with pentane (B18724) (3 x 30 mL).
-
Combine the organic layers and wash with 50 mL of brine.
-
Dry the organic phase over anhydrous calcium chloride.
-
Filter the solution and carefully remove the solvent by distillation.
-
Analyze the product mixture using GC-MS to determine the product ratio. Fractional distillation can be used for further purification.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the reaction pathways and a general experimental workflow for the preparation and analysis of alkenes from this compound.
Caption: Reaction pathways for alkene synthesis from this compound.
Caption: General experimental workflow for alkene synthesis and analysis.
References
Application Notes and Protocols: 2,3-Dibromo-2-methylbutane as a Potential Alkylating Agent in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes explore the potential utility of 2,3-dibromo-2-methylbutane as an alkylating agent and a precursor for synthetic intermediates in research and development. Due to the presence of both a tertiary and a secondary bromide, its reactivity is nuanced, offering pathways for both substitution and elimination reactions. While direct, complex alkylations using this reagent are not widely documented, its chemical nature suggests several potential applications. This document provides theoretical frameworks and hypothetical protocols for its use in forming unsaturated compounds and in alkylating various nucleophiles. The inherent competition between reaction pathways, particularly substitution versus elimination, is a critical consideration in experimental design.
Introduction to Reactivity
This compound is a vicinal dihalide with two distinct bromine atoms. The bromine on the tertiary carbon (C2) is sterically hindered and prone to leaving to form a stable tertiary carbocation, favoring SN1 and E1 reaction pathways. The bromine on the secondary carbon (C3) is less hindered and can be susceptible to SN2 and E2 reactions. The proximity of the two bromine atoms also allows for potential debromination reactions to form an alkene. The choice of solvent, base, and nucleophile will critically influence the reaction outcome.
Potential Application I: Synthesis of 2-Methyl-2-butene (B146552) via Dehydrobromination
One of the primary applications of vicinal dihalides is in the synthesis of alkenes through elimination reactions. This compound can serve as a precursor to 2-methyl-2-butene, a useful starting material in organic synthesis. This transformation is typically achieved via an E2 mechanism using a strong, non-nucleophilic base.
Experimental Protocol: Dehydrobromination
Objective: To synthesize 2-methyl-2-butene from this compound.
Materials:
-
This compound (MW: 229.94 g/mol )
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tert-butanol (B103910) (t-BuOH)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, condenser, dropping funnel, heating mantle, and distillation apparatus
Procedure:
-
Set up a dry, 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add potassium tert-butoxide (1.2 equivalents) to 100 mL of anhydrous tert-butanol in the flask and stir under a nitrogen atmosphere.
-
Dissolve this compound (1 equivalent) in 50 mL of anhydrous tert-butanol and add it to the dropping funnel.
-
Add the solution of the dibromide dropwise to the stirred solution of potassium tert-butoxide over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the mixture to room temperature and pour it into 200 mL of cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation due to the volatility of the product.
-
Purify the resulting 2-methyl-2-butene by fractional distillation.
Data Presentation: Hypothetical Reaction Outcomes
| Parameter | Value |
| Reactant | This compound |
| Reactant Moles | 0.1 mol (22.99 g) |
| Base | Potassium tert-butoxide |
| Base Moles | 0.12 mol |
| Solvent | tert-Butanol |
| Reaction Time | 2 hours |
| Reaction Temp. | Reflux |
| Product | 2-Methyl-2-butene |
| Theoretical Yield | 7.01 g |
| Hypothetical Yield | 5.96 g |
| Hypothetical % Yield | 85% |
Workflow Diagram
Potential Application II: Alkylation of a Secondary Amine
This compound can theoretically be used to alkylate nucleophiles such as amines. However, the tertiary nature of one bromide and the presence of a vicinal secondary bromide create significant potential for competing elimination reactions. The reaction would likely proceed through an SN1 mechanism at the tertiary carbon, leading to a mono-alkylated product. A strong, non-nucleophilic base would favor elimination.
Experimental Protocol: N-Alkylation (Hypothetical)
Objective: To synthesize N-(2-bromo-3-methylbutan-3-yl)diethylamine.
Materials:
-
This compound
-
Triethylamine (B128534) (as a non-nucleophilic base)
-
Acetonitrile (polar aprotic solvent)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1 equivalent) in 40 mL of acetonitrile.
-
Add diethylamine (1.1 equivalents) to the solution.
-
Add triethylamine (1.2 equivalents) to act as a scavenger for the HBr byproduct.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction for the consumption of the starting material by GC-MS.
-
Once the reaction is complete, filter the mixture to remove triethylammonium (B8662869) bromide salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (50 mL) and wash with brine (3 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Data Presentation: Expected Products and Side Products
| Product Type | Compound Name | Expected Mechanism |
| Desired Product | N-(2-bromo-3-methylbutan-3-yl)diethylamine | SN1 |
| Side Product 1 | 2-Methyl-2-butene | E2/E1 |
| Side Product 2 | Diethylammonium bromide | Acid-Base |
| Side Product 3 | Triethylammonium bromide | Acid-Base |
Signaling Pathway Diagram: Reaction Pathways
Safety and Handling
This compound is an alkylating agent and should be handled with appropriate safety precautions. Alkylating agents are often toxic and may be carcinogenic.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
While this compound is not a commonly cited alkylating agent for complex molecule synthesis, its chemical structure provides interesting opportunities for specific transformations, primarily elimination reactions to form alkenes. Its use in direct alkylation of nucleophiles is hampered by competing elimination pathways, a common challenge with sterically hindered alkyl halides. The protocols and data presented herein are intended to serve as a theoretical guide for researchers exploring the potential applications of this and similar molecules. Careful optimization of reaction conditions is paramount to achieving desired product selectivity.
Application Notes and Protocols: Regioselectivity in Elimination Reactions of 2,3-Dibromo-2-methylbutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols concerning the regioselectivity of elimination reactions of 2,3-dibromo-2-methylbutane. The elimination of one equivalent of hydrogen bromide (HBr) from this vicinal dibromide can lead to the formation of two primary regioisomeric bromoalkenes: the Zaitsev product, 2-bromo-3-methyl-2-butene, and the Hofmann product, 3-bromo-2-methyl-1-butene. The regiochemical outcome of this E2 reaction is highly dependent on the steric bulk of the base employed. These bromoalkenes are versatile intermediates in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical applications.[1] This document outlines the underlying principles of this regioselectivity and provides detailed experimental protocols for achieving the desired product.
Introduction
The elimination reaction of alkyl halides is a fundamental transformation in organic chemistry. In the case of this compound, a vicinal dibromide, the removal of one equivalent of HBr proceeds via an E2 (bimolecular elimination) mechanism. The regioselectivity of this reaction is governed by the competition between two pathways, leading to either the more substituted (Zaitsev) or the less substituted (Hofmann) alkene.
-
Zaitsev's Rule: Predicts that in an elimination reaction, the more substituted and therefore more thermodynamically stable alkene will be the major product. This is generally observed when using small, unhindered bases.
-
Hofmann's Rule: Predicts that when a sterically bulky base is used, the major product will be the less substituted and less sterically hindered alkene. This is due to the base preferentially abstracting the more accessible proton.
The choice of base is therefore a critical parameter for controlling the regiochemical outcome of the elimination reaction of this compound.
Data Presentation
The regioselectivity of the E2 elimination of a closely related substrate, 2-bromo-2,3-dimethylbutane (B3344068), provides a strong model for the expected product distribution in the elimination of this compound. The following table summarizes the expected product ratios with different bases.
| Base | Base Type | Expected Major Product | Expected Product Ratio (Zaitsev:Hofmann) |
| Sodium Methoxide (NaOMe) | Small, Unhindered | 2-bromo-3-methyl-2-butene (Zaitsev) | 80 : 20 |
| Potassium tert-Butoxide (KOtBu) | Bulky, Hindered | 3-bromo-2-methyl-1-butene (Hofmann) | 25 : 75 |
Data are analogous from the elimination of 2-bromo-2,3-dimethylbutane and are expected to be similar for this compound.
Reaction Pathways
The elimination of HBr from this compound can proceed via two main pathways, depending on which β-proton is abstracted by the base.
Caption: Regioselective elimination pathways of this compound.
Experimental Protocols
The following are detailed protocols for the selective synthesis of the Zaitsev and Hofmann products from this compound.
Protocol 1: Synthesis of 2-Bromo-3-methyl-2-butene (Zaitsev Product)
This protocol utilizes a small, unhindered base to favor the formation of the more substituted alkene. The procedure is adapted from a similar elimination reaction.[2]
Materials:
-
This compound
-
Potassium hydroxide (B78521) (KOH)
-
1-Propanol
-
Anhydrous calcium chloride
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Simple distillation apparatus
-
Ice-water bath
-
25 mL Erlenmeyer flask
Procedure:
-
To a 50 mL round-bottom flask, add 15 mL of 1-propanol, 2.3 g of potassium hydroxide, and a magnetic stir bar.
-
Stir the mixture until a portion of the KOH dissolves.
-
Add 2.6 mL of this compound to the flask.
-
Assemble the apparatus for simple distillation, with a heating mantle as the heat source. Place the receiving flask in an ice-water bath to minimize the loss of the volatile product.
-
Heat the reaction mixture and collect the distillate that boils in the range of 30-45 °C.
-
To the collected distillate, add anhydrous calcium chloride pellets and swirl until the liquid is clear to remove any residual water.
-
Decant the dried product into a pre-weighed 25 mL Erlenmeyer flask, stopper it, and determine the yield.
-
The product can be analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the ratio of Zaitsev to Hofmann product.
Protocol 2: Synthesis of 3-Bromo-2-methyl-1-butene (Hofmann Product)
This protocol employs a sterically hindered base to promote the formation of the less substituted alkene.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
tert-Butanol
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a stoichiometric equivalent of potassium tert-butoxide in 20 mL of tert-butanol.
-
Add one equivalent of this compound to the flask.
-
Heat the reaction mixture to reflux for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 50 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation.
-
Analyze the product by GC-MS to determine the product ratio.
Experimental Workflow
The general workflow for conducting these elimination reactions and analyzing the products is as follows:
Caption: General experimental workflow for the elimination reaction.
Conclusion
The regioselectivity of the elimination reaction of this compound can be effectively controlled by the choice of the base. Small, unhindered bases favor the formation of the thermodynamically more stable Zaitsev product, 2-bromo-3-methyl-2-butene. Conversely, sterically bulky bases lead to the preferential formation of the kinetically favored Hofmann product, 3-bromo-2-methyl-1-butene. The protocols provided herein offer reliable methods for the selective synthesis of these valuable bromoalkene intermediates. Careful control of reaction conditions and appropriate analytical techniques are essential for achieving high yields and purity of the desired regioisomer. It is also important to consider the possibility of a second elimination reaction to form an alkyne, especially under harsh reaction conditions or with an excess of a strong base.
References
Troubleshooting & Optimization
Technical Support Center: Dehydrohalogenation of 2,3-Dibromo-2-methylbutane
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of dehydrohalogenation reactions of 2,3-dibromo-2-methylbutane.
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor products of the dehydrohalogenation of this compound?
The dehydrohalogenation of this compound is an elimination reaction that primarily proceeds via an E2 (bimolecular elimination) mechanism. This reaction can yield two main products: the Zaitsev product (more substituted alkene) and the Hofmann product (less substituted alkene).
-
Zaitsev Product (Major): 2-bromo-3-methyl-2-butene (B1594980) is generally the major product when using a small, strong base like potassium hydroxide (B78521) (KOH) in a protic solvent like ethanol (B145695). This is because the transition state leading to the more substituted, and thus more stable, alkene is lower in energy.
-
Hofmann Product (Major with bulky base): 2-bromo-3-methyl-1-butene can become the major product when a sterically hindered (bulky) base, such as potassium tert-butoxide (t-BuOK), is used. The bulky base preferentially abstracts the more sterically accessible proton, leading to the formation of the less substituted alkene.
Further dehydrohalogenation can lead to the formation of dienes, such as 2-methyl-1,3-butadiene.
Q2: Which factors have the most significant impact on the yield and product distribution?
Several factors can influence the outcome of the reaction:
-
Base: The choice of base is critical. Strong, non-bulky bases like KOH or sodium ethoxide favor the Zaitsev product. Bulky bases like potassium tert-butoxide favor the Hofmann product.
-
Solvent: The solvent polarity and proticity affect the reaction rate and selectivity. Protic solvents like ethanol can participate in solvolysis side reactions, while aprotic solvents like THF or DMSO can favor the E2 pathway.
-
Temperature: Higher temperatures generally favor elimination reactions over substitution reactions. However, excessively high temperatures can lead to decomposition and the formation of side products.
-
Reaction Time: Sufficient reaction time is necessary for the reaction to go to completion. Monitoring the reaction progress by techniques like TLC or GC-MS is recommended to determine the optimal time.
Q3: What are common side reactions to be aware of?
The primary side reaction is the competing SN2 (bimolecular nucleophilic substitution) reaction, which can lead to the formation of ethers or alcohols depending on the base and solvent used. For instance, using sodium ethoxide in ethanol could result in the formation of an ethoxy ether. Using aqueous KOH could lead to alcohol formation. Additionally, if the reaction is allowed to proceed for too long or at too high a temperature, double dehydrohalogenation can occur, leading to the formation of dienes.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Reagents: The base may have decomposed due to improper storage (e.g., exposure to moisture). The alkyl halide may be old or impure. 2. Incorrect Reaction Temperature: The temperature may be too low for the elimination to proceed at a reasonable rate. 3. Insufficient Reaction Time: The reaction may not have been allowed to run to completion. 4. Improper Work-up: The product may have been lost during the extraction or purification steps. | 1. Use freshly opened or properly stored reagents. Purify the starting material if necessary. 2. Gradually increase the reaction temperature while monitoring the reaction progress. Refluxing in a suitable solvent is often effective. 3. Monitor the reaction using TLC or GC-MS and continue until the starting material is consumed. 4. Ensure proper phase separation during extraction and minimize transfers. Use an appropriate drying agent and be cautious during solvent removal, especially if the product is volatile. |
| Formation of the "Wrong" Isomer as the Major Product | 1. Incorrect Base Selection: Using a bulky base when the Zaitsev product is desired, or a small base when the Hofmann product is desired. 2. Steric Hindrance: In some cases, the structure of the substrate itself may favor the formation of one isomer over another, regardless of the base used. | 1. To favor the Zaitsev product (2-bromo-3-methyl-2-butene), use a small, strong base like KOH or NaOEt. 2. To favor the Hofmann product (2-bromo-3-methyl-1-butene), use a bulky base like potassium tert-butoxide. |
| Presence of Significant Amounts of Side Products (e.g., ethers, dienes) | 1. Competing SN2 Reaction: The conditions may favor substitution over elimination. 2. Double Dehydrohalogenation: The reaction may have been run for too long or at too high a temperature. | 1. Use a stronger, more sterically hindered base. Higher temperatures also favor elimination over substitution. Using a polar aprotic solvent can also suppress SN2 reactions. 2. Monitor the reaction closely and stop it once the desired vinyl bromide is formed. Use a milder base or lower the reaction temperature. |
Data Presentation
The following table summarizes the expected product distribution based on the choice of base. Please note that actual yields may vary depending on specific reaction conditions.
| Base | Solvent | Major Product | Minor Product | Approximate Yield (%) |
| Potassium Hydroxide (KOH) | Ethanol | 2-bromo-3-methyl-2-butene (Zaitsev) | 2-bromo-3-methyl-1-butene (Hofmann) | Varies, Zaitsev product is favored |
| Potassium tert-butoxide (t-BuOK) | tert-Butanol (B103910) | 2-bromo-3-methyl-1-butene (Hofmann) | 2-bromo-3-methyl-2-butene (Zaitsev) | Varies, Hofmann product is favored |
| Sodium Ethoxide (NaOEt) | Ethanol | 2-bromo-3-methyl-2-butene (Zaitsev) | 2-bromo-3-methyl-1-butene (Hofmann) | Varies, Zaitsev product is favored |
Experimental Protocols
Protocol 1: Synthesis of 2-bromo-3-methyl-2-butene (Zaitsev Product)
This protocol is adapted from general procedures for E2 reactions favoring the Zaitsev product.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Ethanol (absolute)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in absolute ethanol with gentle heating.
-
Allow the solution to cool to room temperature.
-
Add this compound to the ethanolic KOH solution.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain 2-bromo-3-methyl-2-butene.
Protocol 2: Synthesis of 2-bromo-3-methyl-1-butene (Hofmann Product)
This protocol is adapted from general procedures for E2 reactions favoring the Hofmann product.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
tert-Butanol
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butanol and potassium tert-butoxide.
-
Stir the mixture until the potassium tert-butoxide is dissolved.
-
Add this compound to the solution.
-
Heat the reaction mixture to reflux for 2-3 hours, monitoring the progress by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and carefully add water to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation to isolate 2-bromo-3-methyl-1-butene.
Visualizations
Caption: Reaction pathway for the dehydrohalogenation of this compound.
Caption: Troubleshooting workflow for low yield in dehydrohalogenation reactions.
Technical Support Center: Synthesis of Alkynes from 2,3-Dibromo-2-methylbutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of alkynes from 2,3-dibromo-2-methylbutane. Our focus is to help you identify and mitigate the formation of common side products to improve the yield and purity of your target alkyne, 2-methyl-2-butyne.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing 2-methyl-2-butyne from this compound?
The synthesis of 2-methyl-2-butyne from this compound is achieved through a double dehydrohalogenation reaction. This process typically involves the use of a strong base, such as sodium amide (NaNH₂), to induce two successive E2 eliminations of hydrogen bromide (HBr).[1][2]
Q2: What are the most common side products in this synthesis?
The primary side product of concern is the isomeric allene (B1206475), 3-methyl-1,2-butadiene . Additionally, the formation of isomeric vinyl bromide intermediates can occur, which may not fully react to form the desired alkyne.
Q3: How is the allene side product formed?
Allene formation is a known side reaction in the dehydrohalogenation of vicinal dihalides. The mechanism can involve the abstraction of a proton from a different position on the intermediate vinyl halide, leading to the formation of the cumulative double bonds of the allene instead of the triple bond of the alkyne. The use of weaker bases or certain reaction conditions can sometimes favor the rearrangement to the more stable internal alkyne from an initially formed terminal alkyne via an allene intermediate.[3]
Q4: Can the choice of base affect the product distribution?
Absolutely. The strength and steric bulk of the base are critical.
-
Strong, non-bulky bases like sodium amide (NaNH₂) in liquid ammonia (B1221849) are typically used to favor the double elimination to the alkyne.[2][3]
-
Bulky bases , such as potassium tert-butoxide, can influence the regioselectivity of the initial elimination step, potentially leading to a higher proportion of less substituted vinyl bromide intermediates (Hofmann product), which might then influence the subsequent reaction pathway.
-
Weaker bases like potassium hydroxide (B78521) (KOH) may require heat and can promote the isomerization of a terminal alkyne to a more stable internal alkyne through an allene intermediate.[3]
Troubleshooting Guide
Unsatisfactory yields or the presence of significant impurities can often be traced back to specific reaction parameters. This guide provides a systematic approach to troubleshooting common issues.
Issue 1: Low Yield of the Desired Alkyne (2-methyl-2-butyne)
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Incomplete Reaction | - Increase reaction time. - Ensure a sufficient excess of the strong base (at least 2 equivalents) is used to drive both eliminations to completion. | Increased conversion of the starting material and vinyl bromide intermediate to the final alkyne product. |
| Suboptimal Temperature | - For NaNH₂ in liquid ammonia, the reaction is typically run at the boiling point of ammonia (-33 °C). Ensure the cold bath is maintained. - If using other bases/solvents, reaction temperature may need to be optimized. Higher temperatures can sometimes promote side reactions. | Improved reaction rate and potentially higher yield, but monitor for increased side product formation. |
| Impure Reagents | - Use freshly opened or properly stored sodium amide, as it can react with atmospheric moisture. - Ensure the starting this compound is pure. | Reduced side reactions and a cleaner product mixture. |
Issue 2: High Percentage of Allene Side Product (3-methyl-1,2-butadiene)
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Reaction Conditions Favoring Allene Formation | - Use a very strong, non-nucleophilic base like sodium amide to favor the direct E2 elimination to the alkyne. - Maintain a low reaction temperature to disfavor potential rearrangement pathways. | A higher ratio of the desired alkyne to the allene side product. |
| Isomerization of an Intermediate | - Ensure rapid and efficient work-up to quench the reaction and prevent prolonged exposure of the product to basic conditions, which could facilitate isomerization. | Minimized post-reaction isomerization to the allene. |
Experimental Protocols
Synthesis of 2-methyl-2-butyne from this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available equipment.
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Ice-salt bath or dry ice/acetone bath
-
Apparatus for reaction under an inert atmosphere (e.g., Schlenk line)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet for inert gas (e.g., nitrogen or argon), and a cold finger condenser filled with dry ice/acetone.
-
Reaction Setup: Under a positive pressure of inert gas, cool the flask to -78 °C using a dry ice/acetone bath.
-
Ammonia Condensation: Condense the required volume of liquid ammonia into the reaction flask.
-
Base Preparation: Carefully add sodium amide to the liquid ammonia with stirring to form a suspension.
-
Substrate Addition: Dissolve the this compound in a minimal amount of anhydrous diethyl ether or THF and add it dropwise to the stirred sodium amide suspension over a period of 30-60 minutes.
-
Reaction: Allow the reaction mixture to stir at the temperature of boiling ammonia (-33 °C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if appropriate standards are available.
-
Quenching: After the reaction is complete, cautiously quench the reaction by the slow addition of ammonium (B1175870) chloride or by allowing the ammonia to evaporate, followed by the careful addition of water.
-
Work-up: Extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to isolate the 2-methyl-2-butyne.
Visualizing Reaction Pathways
To better understand the relationship between the starting material, intermediates, and potential products, the following diagrams illustrate the key reaction pathways.
References
Technical Support Center: Optimizing Base Concentration for 2,3-Dibromo-2-methylbutane Elimination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the elimination reaction of 2,3-Dibromo-2-methylbutane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the expected products from the elimination reaction of this compound?
The elimination of this compound is a dehydrobromination reaction that can proceed via a single or double elimination, depending on the reaction conditions.
-
Single Elimination (E2): This is the more common pathway under many conditions, leading to the formation of bromoalkene isomers. The two primary products are 2-bromo-3-methyl-2-butene (B1594980) (the more substituted, Zaitsev product) and 2-bromo-3-methyl-1-butene (the less substituted, Hofmann product).
-
Double Elimination: Under harsher conditions, such as with a very strong base and/or high temperatures, a second elimination can occur to form an alkyne, 3-methyl-1-butyne, or a diene, 2-methyl-1,3-butadiene. The formation of the alkyne is generally more favorable.[1]
Q2: How does the choice of base affect the product distribution in the first elimination?
The regioselectivity of the first elimination reaction is primarily governed by the steric bulk of the base employed. This determines the ratio of the Zaitsev to the Hofmann product.
-
Non-bulky bases (e.g., sodium ethoxide, potassium hydroxide) favor the formation of the more thermodynamically stable, more substituted alkene (Zaitsev's rule).[2][3]
-
Bulky bases (e.g., potassium tert-butoxide) favor the formation of the less sterically hindered, less substituted alkene (Hofmann's rule) due to steric hindrance.[4][5]
Q3: What is the effect of base concentration on the reaction?
The rate of the E2 reaction is dependent on the concentration of both the substrate and the base.[6] Therefore, increasing the base concentration will generally increase the rate of the reaction. However, the effect of base concentration on the regioselectivity (the ratio of Zaitsev to Hofmann product) is not extensively documented for this specific substrate. Some studies on other systems have suggested that increasing the strength of the base can favor the Hofmann product.[7] It is recommended to empirically determine the optimal concentration for your specific desired outcome through a series of small-scale experiments.
Q4: How can I favor the formation of the alkyne (double elimination)?
To promote the second elimination reaction and form the alkyne, stronger bases and often higher temperatures are required. Sodium amide (NaNH₂) in liquid ammonia (B1221849) is a classic reagent system for double dehydrohalogenation to form alkynes.[8][9] Using at least two equivalents of a very strong base is necessary to drive the reaction to completion.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Base is not strong enough: The pKa of the conjugate acid of the base should be significantly higher than the pKa of the C-H bond being abstracted. 2. Reaction temperature is too low: Elimination reactions often require heating to overcome the activation energy. 3. Insufficient base: For a double elimination, at least two equivalents of base are required. | 1. Switch to a stronger base (e.g., from an alkoxide to sodium amide for double elimination). 2. Increase the reaction temperature. Refluxing in a suitable solvent is common. 3. Ensure at least a stoichiometric amount of base is used for a single elimination, and a molar excess (at least 2 equivalents) for a double elimination. |
| Formation of substitution (Sₙ2) products | 1. Base is also a good nucleophile: Smaller, less hindered bases like ethoxide can also act as nucleophiles. 2. Primary or secondary halide: While the starting material has a tertiary and a secondary bromide, the secondary bromide is more susceptible to Sₙ2 reactions. | 1. Use a more sterically hindered base (e.g., potassium tert-butoxide) to disfavor substitution. 2. Increase the reaction temperature, as higher temperatures generally favor elimination over substitution. |
| Incomplete reaction (mixture of starting material and bromoalkene) | 1. Insufficient reaction time. 2. Base concentration is too low. 3. Reaction temperature is not high enough. | 1. Monitor the reaction by TLC or GC-MS and increase the reaction time. 2. Increase the concentration of the base. 3. Gradually increase the reaction temperature. |
| Unfavorable Zaitsev/Hofmann product ratio | 1. Incorrect choice of base for the desired product. | 1. To favor the Zaitsev product (2-bromo-3-methyl-2-butene), use a small, strong base like sodium ethoxide or potassium hydroxide. 2. To favor the Hofmann product (2-bromo-3-methyl-1-butene), use a bulky, strong base like potassium tert-butoxide.[4][5] |
| Formation of a mixture of diene and alkyne in the second elimination | 1. Reaction conditions are not optimized for selectivity. | 1. To favor the alkyne , use a very strong base like sodium amide in liquid ammonia. The high basicity promotes the removal of the vinylic proton.[1][8] 2. Favoring the diene is more challenging as the alkyne is often the more stable product. Milder conditions with a bulky base might offer some selectivity, but this would require experimental optimization. |
Quantitative Data
| Base | Product 1 (Zaitsev) | % Yield | Product 2 (Hofmann) | % Yield |
| Methoxide | 2,3-dimethyl-2-butene | 80% | 2,3-dimethyl-1-butene | 20% |
| tert-Butoxide | 2,3-dimethyl-2-butene | 25% | 2,3-dimethyl-1-butene | 75% |
Data adapted from studies on the E2 elimination of 2-bromo-2,3-dimethylbutane.[5]
Experimental Protocols
Protocol 1: Synthesis of the Zaitsev Product (2-bromo-3-methyl-2-butene) using Sodium Ethoxide
Materials:
-
This compound
-
Sodium ethoxide
-
Anhydrous ethanol (B145695)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
-
Apparatus for fractional distillation
Procedure:
-
In a dry round-bottom flask, dissolve a calculated amount of sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Add this compound dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., via TLC or GC-MS).
-
After cooling to room temperature, quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation to separate the isomeric bromoalkenes.
Protocol 2: Synthesis of the Hofmann Product (2-bromo-3-methyl-1-butene) using Potassium tert-Butoxide
Materials:
-
Same as Protocol 1, but with potassium tert-butoxide and anhydrous tert-butanol (B103910) as the solvent.
Procedure:
-
Follow the same general procedure as in Protocol 1, substituting sodium ethoxide with potassium tert-butoxide and anhydrous ethanol with anhydrous tert-butanol.
-
Given the bulkiness of the base, the reaction may proceed at a different rate, so careful monitoring is essential.
-
Workup and purification steps are analogous to Protocol 1.
Visualizations
Caption: Reaction pathways for the elimination of this compound.
Caption: Troubleshooting workflow for low product yield in the elimination reaction.
References
- 1. Solved When 2-bromo-2-methylbutane is treated with potassium | Chegg.com [chegg.com]
- 2. The major product in the reaction, \xrightarrow [ \substack { 2 \\ \mathr.. [askfilo.com]
- 3. brainly.com [brainly.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]
- 6. brainly.com [brainly.com]
- 7. Reaction: Br | C-C-C | C t-BuOK/t-BuOH, 50°C Mechanism: Rea.. [askfilo.com]
- 8. sites.ualberta.ca [sites.ualberta.ca]
- 9. Solved rart B. Elimination of HBr from | Chegg.com [chegg.com]
Technical Support Center: 2,3-Dibromo-2-methylbutane Reactions
Welcome to our technical support center. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of 2,3-dibromo-2-methylbutane in organic synthesis, with a specific focus on avoiding E1 elimination side reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant E1 side products in my reaction with this compound?
A1: The structure of this compound makes it particularly susceptible to E1 reactions. The bromine atom on the tertiary carbon (C2) is a good leaving group. Its departure results in a relatively stable tertiary carbocation intermediate.[1][2] This carbocation can then lose a proton to form an alkene via the E1 pathway. Tertiary alkyl halides are sterically hindered, which slows down the rate of SN2 reactions, making E1 and SN1 pathways more competitive, especially in the presence of a weak base or a protic solvent.[3][4][5]
Q2: How can I minimize the formation of E1 products and favor a different pathway?
A2: To avoid the E1 pathway, you need to create conditions that disfavor the formation of the carbocation intermediate. The most effective strategy is to promote the E2 (bimolecular elimination) pathway, which is a concerted reaction that does not involve a carbocation. This can be achieved by controlling three key factors: the base, the solvent, and the temperature.[3][6]
-
Use a Strong, Bulky Base: A high concentration of a strong, non-nucleophilic base will favor the E2 mechanism.[3][4] The base abstracts a proton at the same time the leaving group departs, avoiding the carbocation intermediate.
-
Choose an Appropriate Solvent: Polar aprotic solvents are generally preferred for E2 reactions.[7] Protic solvents can stabilize the carbocation intermediate, which would favor the E1 pathway.[8]
-
Control the Temperature: While heat generally favors elimination over substitution, high temperatures can also provide the energy needed for the formation of the carbocation in an E1 reaction.[6] Therefore, running the reaction at a moderate temperature is often optimal for favoring E2.
Q3: What is the best type of base to use to promote an E2 reaction and avoid E1?
A3: A strong, sterically hindered (bulky) base is the ideal choice.[4] Bulky bases are poor nucleophiles due to steric hindrance, which minimizes competing SN2 reactions.[3] Their strong basicity readily abstracts a proton, promoting the E2 pathway. Examples of effective bulky bases include potassium tert-butoxide (t-BuOK) and lithium diisopropylamide (LDA).[4] The use of a less sterically hindered base, like methoxide, can still lead to E2 elimination but may produce a different ratio of alkene products.[9]
Q4: How does the choice of solvent impact the E1/E2 competition?
A4: The solvent plays a critical role in stabilizing or destabilizing reaction intermediates.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can solvate both cations and anions effectively. They are particularly good at stabilizing the carbocation intermediate of the E1 pathway through hydrogen bonding. Therefore, they should generally be avoided if you want to minimize E1 reactions.[7][8]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents are a better choice for promoting E2 reactions. They can solvate cations but are less effective at solvating anions. This leaves the anionic base more "free" and reactive, increasing the rate of the bimolecular E2 reaction.[7]
Troubleshooting Guide: Minimizing E1 Side Reactions
This section provides a systematic approach to troubleshooting and optimizing your reaction to favor the E2 pathway over the E1 pathway.
Data Presentation: Base Selection and Product Distribution
| Base | Base Structure | % Zaitsev Product (2,3-dimethyl-2-butene) | % Hofmann Product (2,3-dimethyl-1-butene) | Reference |
| Methoxide | CH₃O⁻ | 80% | 20% | [9] |
| tert-Butoxide | (CH₃)₃CO⁻ | 25% | 75% | [9] |
This data highlights that a bulky base like tert-butoxide favors the formation of the less substituted (Hofmann) alkene, a key consideration in planning your synthesis.
Logical Workflow for Reaction Optimization
The following diagram illustrates the decision-making process for minimizing E1 side reactions.
Caption: Troubleshooting workflow for optimizing E2 reactions.
Experimental Protocols
Protocol: E2 Elimination of this compound using Potassium tert-Butoxide
This protocol is designed to favor the E2 elimination pathway.
Objective: To synthesize an alkene from this compound via an E2 reaction while minimizing E1 side products.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tert-butanol (B103910) or Tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Apparatus for simple distillation
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the flask, add potassium tert-butoxide (1.1 to 1.5 molar equivalents). Add anhydrous solvent (tert-butanol or THF) to dissolve the base.
-
Substrate Addition: While stirring the base solution, slowly add a solution of this compound (1.0 molar equivalent) in the same anhydrous solvent dropwise over 15-20 minutes. An ice bath can be used during the addition to control any initial exotherm.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature or warm gently (e.g., 40-50 °C) for 2-4 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding cold water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., diethyl ether or pentane). Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation).
-
Purification: Purify the resulting crude product by simple distillation to isolate the desired alkene(s).
Reaction Pathway Visualization
The following diagram illustrates the competition between the E1 and E2 pathways for a tertiary alkyl halide like this compound.
Caption: Competing E1/SN1 and E2 reaction pathways.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scribd.com [scribd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. m.youtube.com [m.youtube.com]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Technical Support Center: Purification of Products from 2,3-Dibromo-2-methylbutane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in experiments involving 2,3-Dibromo-2-methylbutane. The following information is designed to address common challenges encountered during the purification of reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the common reactions of this compound and their expected products?
A1: this compound typically undergoes elimination (dehydrobromination) and substitution reactions.
-
Dehydrobromination (E1/E2): This reaction, often carried out with a strong base, primarily yields bromoalkenes. The major products are typically 2-bromo-3-methyl-2-butene (B1594980) and 2-bromo-3-methyl-1-butene. Dienes can also be formed under harsher conditions.
-
Substitution (SN1): In the presence of a weak nucleophile and a protic solvent, this compound can undergo SN1 reactions. The tertiary carbocation formed is relatively stable, leading to substitution products where one or both bromine atoms are replaced by the nucleophile.
Q2: What are the typical impurities I might encounter in my reaction mixture?
A2: Common impurities include:
-
Unreacted this compound: Incomplete reaction is a common source of contamination.
-
Isomeric Products: Elimination reactions can produce a mixture of bromoalkene isomers.
-
Over-brominated species: In the synthesis of this compound itself, the formation of 2,3,3-tribromo-2-methylbutane is a known side reaction.[1]
-
Solvent Residues: Residual reaction solvent.
-
Acidic Byproducts: Reactions like dehydrobromination produce HBr, which can remain in the organic layer.
-
Stereoisomers: The reaction products may exist as stereoisomers, which can be challenging to separate.[2]
Q3: My crude product is a dark color. What could be the cause?
A3: A dark color in the crude product often indicates the presence of trace amounts of elemental bromine (Br₂) or other colored impurities formed through side reactions or degradation. Washing the organic layer with a reducing agent solution, such as sodium bisulfite or sodium thiosulfate, can often remove the color.
Q4: I'm having trouble separating the isomeric bromoalkene products from a dehydrobromination reaction. What do you recommend?
A4: The boiling points of isomeric bromoalkenes are often very close, making separation by simple or fractional distillation difficult. High-performance fractional distillation with a column having a high number of theoretical plates may be effective.[3] Alternatively, column chromatography is a powerful technique for separating isomers with different polarities.[4][5][6][7][8]
Troubleshooting Guides
Purification Technique: Liquid-Liquid Extraction
This technique is primarily used for the initial work-up of the reaction mixture to remove acidic or basic impurities and water-soluble byproducts.
Problem: An emulsion has formed between the organic and aqueous layers.
-
Possible Cause: Vigorous shaking of the separatory funnel.
-
Solution:
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the funnel instead of shaking it vigorously.
-
Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.
-
Filter the mixture through a pad of celite or glass wool.
-
Problem: I am unsure which layer is the organic layer.
-
Possible Cause: The density of the organic solvent may be greater or less than water. Chlorinated and brominated solvents are typically denser than water.
-
Solution: Add a few drops of water to the separatory funnel. The layer that the water drops join is the aqueous layer.
Purification Technique: Fractional Distillation
Fractional distillation is used to separate liquids with different boiling points. It is most effective when the boiling point difference between the desired product and impurities is significant.
Problem: The temperature at the distillation head is fluctuating.
-
Possible Cause 1: Uneven heating of the distillation flask.
-
Solution: Ensure the heating mantle is in good contact with the flask and that the heating is applied evenly. Use a stirring bar in the distillation flask for smooth boiling.
-
Possible Cause 2: The distillation is proceeding too quickly.
-
Solution: Reduce the heating rate to ensure a slow and steady collection of distillate (typically 1-2 drops per second).[3]
Problem: Poor separation of components with close boiling points.
-
Possible Cause: The fractionating column is not efficient enough (i.e., has too few theoretical plates).
-
Solution:
-
Use a longer fractionating column or one packed with a more efficient material (e.g., Raschig rings, Vigreux indentations).
-
Increase the reflux ratio by insulating the column to minimize heat loss.
-
Ensure a slow and steady distillation rate.
-
Note: Fractional distillation is generally not effective for separating stereoisomers as they often have identical or very similar boiling points.
Purification Technique: Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their polarity.[5][6][7][8]
Problem: The separation of compounds on the column is poor (bands are overlapping).
-
Possible Cause 1: The polarity of the eluent is too high.
-
Solution: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) in a stepwise or gradient fashion.[7]
-
Possible Cause 2: The column was not packed properly, leading to channeling.
-
Solution: Ensure the adsorbent (silica gel or alumina) is packed uniformly without any air bubbles or cracks. Tapping the column gently during packing can help.[8]
-
Possible Cause 3: The initial band of the sample applied to the column was too wide.
-
Solution: Dissolve the crude product in a minimal amount of the eluent and apply it to the column as a narrow band.
Problem: The desired compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough to move the compound down the column.
-
Solution: Gradually increase the polarity of the eluent. If the compound is still retained, a more polar solvent may be required.
Experimental Protocols
Protocol 1: General Work-up and Liquid-Liquid Extraction
This protocol is a general procedure for the initial purification of a reaction mixture containing brominated alkanes and acidic byproducts.
-
Quenching the Reaction: After the reaction is complete, cool the reaction mixture to room temperature.
-
Transfer to Separatory Funnel: Transfer the mixture to a separatory funnel.
-
Aqueous Wash: Add an equal volume of deionized water and gently shake. Allow the layers to separate and discard the aqueous layer.
-
Neutralization: Add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts (e.g., HBr). Shake gently, venting frequently to release any CO₂ gas that evolves. Continue washing until no more gas evolves. Separate and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove any remaining water-soluble impurities and to help break any emulsions.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Filtration: Filter the solution to remove the drying agent.
-
Solvent Removal: Remove the solvent using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Fractional Distillation
This protocol is a general guideline for purifying a liquid product from a reaction of this compound. Boiling points of potential products and byproducts must be considered to assess the feasibility of this technique.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column of appropriate length and packing.
-
Charging the Flask: Add the crude product to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Heating: Begin to heat the flask gently and evenly.
-
Equilibration: Allow the vapor to rise slowly through the column and establish a temperature gradient.
-
Collection: Collect the distillate in fractions as the temperature at the distillation head stabilizes. Monitor the temperature closely. A sharp increase in temperature indicates that a higher-boiling component is beginning to distill.
-
Analysis: Analyze the purity of each fraction using a suitable technique such as Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 3: Purification by Column Chromatography
This protocol provides a general method for the separation of products from a this compound reaction. The choice of solvent system will need to be optimized based on the specific components of the mixture.
-
Column Preparation:
-
Securely clamp a chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica (B1680970) gel or alumina (B75360) in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add another layer of sand on top of the adsorbent bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluting solvent.
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Begin eluting with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., a gradient of 0% to 10% ethyl acetate in hexane).
-
-
Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.
-
Analysis: Analyze the fractions by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Quantitative Data Summary
The following table summarizes representative data for the composition of a reaction mixture in the synthesis of this compound, which can be indicative of the types of impurities to be removed.
| Compound | Mole Percent in Crude Mixture |
| 2-bromo-2-methylbutane | 37.4% - 76.4% |
| This compound | 22.6% - 60.0% |
| 2,3,3-tribromo-2-methylbutane | 1.0% - 2.6% |
Data adapted from a gas liquid chromatography analysis of a reaction mixture for the synthesis of this compound.[1]
Visualizations
References
- 1. US3876715A - Process for preparing 2,3-dibromo-2-alkylalkanes - Google Patents [patents.google.com]
- 2. Only three stereoisomers are possible for 2,3-dibromo-2, 3-dichlo... | Study Prep in Pearson+ [pearson.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 7. bohr.winthrop.edu [bohr.winthrop.edu]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
Troubleshooting low conversion rates in 2,3-Dibromo-2-methylbutane reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in the synthesis of 2,3-dibromo-2-methylbutane.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am getting a low yield of this compound. What are the common causes?
A1: Low conversion rates in the synthesis of this compound can arise from several factors. The primary synthesis route is the electrophilic addition of bromine (Br₂) to 2-methyl-2-butene (B146552). Key areas to investigate include:
-
Suboptimal Reaction Temperature: The reaction is typically performed at low temperatures to minimize side reactions. Temperatures that are too high can lead to the formation of undesired byproducts.
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction outcome. While non-polar solvents like carbon tetrachloride or dichloromethane (B109758) are common, using protic solvents like water or alcohols can lead to the formation of bromohydrins or bromoethers, respectively.
-
Presence of Water: Traces of water in the reaction mixture can compete with the bromide ion as a nucleophile, leading to the formation of 2-bromo-3-methyl-2-butanol (a bromohydrin) as a significant side product.[1]
-
Carbocation Rearrangements: While the reaction proceeds through a stable tertiary carbocation, under certain conditions, rearrangements can occur, leading to a mixture of isomeric products.[2]
-
Impure Reagents: The purity of both the starting alkene (2-methyl-2-butene) and the brominating agent is crucial. Impurities can interfere with the reaction and introduce contaminants into the product mixture.
Q2: I observe the formation of a significant amount of a byproduct with a hydroxyl group. What is it and how can I avoid it?
A2: The formation of a byproduct containing a hydroxyl group is likely due to the presence of water in your reaction mixture. When water acts as a nucleophile, it attacks the bromonium ion intermediate, leading to the formation of a bromohydrin, specifically 2-bromo-3-methyl-2-butanol.
To minimize the formation of this side product, ensure that all your reagents and glassware are scrupulously dry. Using an anhydrous solvent is critical.
Q3: My product seems to be a mixture of isomers. How can I confirm this and what might be the cause?
A3: A mixture of isomers can result from carbocation rearrangements. The expected reaction proceeds through a stable tertiary carbocation. However, under certain conditions, a hydride shift could potentially lead to the formation of other brominated alkanes.
To confirm the presence of isomers, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable. The fragmentation patterns in the mass spectra and the chemical shifts and coupling constants in the NMR spectra can help distinguish between different isomers.
Q4: How can I improve the selectivity of my reaction to favor the formation of this compound?
A4: To enhance the selectivity towards the desired product:
-
Control the Temperature: Maintain a low reaction temperature, typically between 0°C and room temperature.
-
Use a Non-Polar, Aprotic Solvent: Solvents like dichloromethane or carbon tetrachloride are preferred to avoid the participation of the solvent in the reaction.
-
Ensure Anhydrous Conditions: Use dry reagents and glassware to prevent the formation of bromohydrin byproducts.
-
Consider an Alternative Brominating Agent: While elemental bromine is common, other brominating agents might offer better selectivity under specific conditions.
Data Presentation
The following table summarizes the effect of reaction conditions on the product distribution in a related synthesis of this compound, which can provide insights into optimizing your reaction.[3]
| Molar Ratio (2-bromo-2-methylbutane:Br₂) | Temperature (°C) | Pressure (psig HBr) | Reaction Time (min) | This compound (mol %) | 2,3,3-tribromo-2-methylbutane (mol %) |
| 1:1 (in CCl₄) | Reflux | Atmospheric | Not specified | 59 | 11 |
| Not specified | 45 | 140 | 45 | 22.6 | 1.0 |
| Not specified | 45 | 140 | 60 | 60.0 | 2.6 |
| 1.6:1 | 35 | 345 | 60 | 95.8 (efficiency) | Not specified |
Experimental Protocols
Key Experiment: Synthesis of this compound
Objective: To synthesize this compound via the electrophilic addition of bromine to 2-methyl-2-butene.
Materials:
-
2-methyl-2-butene
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methyl-2-butene (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add a solution of bromine (1.0 equivalent) in dichloromethane from the dropping funnel to the stirred solution of the alkene. The characteristic red-brown color of bromine should disappear as it reacts.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the bromine color is completely discharged.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by distillation or column chromatography if necessary.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Electrophilic addition of bromine to 2-methyl-2-butene.
Caption: Troubleshooting workflow for low conversion rates.
References
Technical Support Center: Elimination of 2,3-Dibromo-2-methylbutane
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information on the solvent's effect on the elimination reaction of 2,3-Dibromo-2-methylbutane, a critical process in synthetic organic chemistry. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on product distribution to assist you in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor products in the elimination of this compound?
A1: The elimination of one equivalent of HBr from this compound primarily yields two isomeric vinyl bromides: the Zaitsev product, 2-bromo-3-methyl-2-butene (B1594980) (the more substituted alkene), and the Hofmann product, 2-bromo-3-methyl-1-butene (the less substituted alkene). The ratio of these products is highly dependent on the reaction conditions, particularly the choice of base and solvent.
Q2: How does the choice of solvent affect the reaction mechanism (E1 vs. E2)?
A2: The polarity of the solvent plays a crucial role in determining the reaction pathway.
-
Polar protic solvents (e.g., ethanol (B145695), methanol, water) can stabilize the carbocation intermediate necessary for the E1 mechanism . These solvents are capable of hydrogen bonding, which solvates the leaving group and the carbocation, thus favoring a stepwise elimination process.
-
Less polar or polar aprotic solvents (e.g., acetone, DMSO, THF) generally favor the concerted E2 mechanism . In the absence of strong carbocation stabilization, a strong base will typically abstract a proton simultaneously as the bromide leaving group departs.
Q3: Why do different bases lead to different product distributions (Zaitsev vs. Hofmann)?
A3: The steric bulk of the base is a primary determinant of the product distribution.
-
Small, non-hindered bases (e.g., sodium ethoxide, potassium hydroxide) preferentially abstract a proton from the more substituted β-carbon, leading to the thermodynamically more stable Zaitsev product.
-
Bulky, sterically hindered bases (e.g., potassium tert-butoxide) have difficulty accessing the more sterically hindered proton on the internal carbon. Consequently, they tend to abstract a proton from the less hindered terminal methyl group, resulting in the formation of the Hofmann product.
Q4: I am observing a low yield of the desired elimination product. What are some common reasons?
A4: Low yields can result from several factors:
-
Incomplete reaction: Ensure the reaction has been allowed to proceed for a sufficient amount of time and at the appropriate temperature. Monitoring the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) is recommended.
-
Substrate purity: Impurities in the starting material, this compound, can lead to side reactions.
-
Base degradation: Ensure the base is fresh and has not been deactivated by exposure to atmospheric moisture or carbon dioxide.
-
Sub-optimal solvent: The choice of solvent can significantly impact the reaction rate and yield. Ensure the solvent is appropriate for the chosen base and desired mechanism.
-
Work-up issues: Product may be lost during the extraction and purification steps. Ensure proper techniques are used.
Q5: How can I confirm the identity and ratio of my elimination products?
A5: The most common methods for product identification and quantification are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the isomeric products, and MS can confirm their identity by their mass-to-charge ratio and fragmentation patterns. The relative peak areas in the GC chromatogram can be used to determine the product ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can be used to distinguish between the Zaitsev and Hofmann isomers based on their unique chemical shifts and coupling patterns. Integration of the proton signals can provide the product ratio.
Product Distribution Data
Table 1: Product Distribution in the E2 Elimination of 2-Bromo-2,3-dimethylbutane (B3344068)
| Base | Solvent | Zaitsev Product (%) (2,3-dimethyl-2-butene) | Hofmann Product (%) (2,3-dimethyl-1-butene) |
| Methoxide (CH₃O⁻) | Methanol | 80 | 20 |
| tert-Butoxide ((CH₃)₃CO⁻) | tert-Butanol (B103910) | 25 | 75 |
Data is for the analogous compound 2-bromo-2,3-dimethylbutane and serves as a qualitative guide.[1][2]
Experimental Protocols
Experiment 1: Synthesis of the Zaitsev Product (2-bromo-3-methyl-2-butene) using Sodium Ethoxide in Ethanol
Objective: To favor the formation of the more substituted alkene through an E2 reaction with a small, strong base in a polar protic solvent.
Materials:
-
This compound
-
Sodium metal
-
Absolute ethanol
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Apparatus for simple distillation
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add freshly cut sodium metal to absolute ethanol in a dropwise manner with stirring. The reaction is exothermic. Allow the mixture to cool to room temperature once all the sodium has reacted.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add this compound dropwise with continuous stirring.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 2-3 hours. Monitor the reaction progress using TLC or GC.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash successively with water, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
-
Purification: Purify the crude product by simple distillation to obtain 2-bromo-3-methyl-2-butene.
-
Analysis: Analyze the product by GC-MS and NMR to confirm its identity and purity.
Experiment 2: Synthesis of the Hofmann Product (2-bromo-3-methyl-1-butene) using Potassium tert-Butoxide in tert-Butanol
Objective: To favor the formation of the less substituted alkene through an E2 reaction with a bulky, strong base.
Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous tert-butanol
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Apparatus for simple distillation
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide in anhydrous tert-butanol with stirring.
-
Addition of Substrate: Add this compound to the solution dropwise at room temperature with vigorous stirring.
-
Reaction: Continue stirring at room temperature for 4-6 hours or until the reaction is complete as indicated by TLC or GC analysis. Gentle heating may be required to drive the reaction to completion.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing cold saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.
-
-
Purification: Purify the resulting 2-bromo-3-methyl-1-butene by simple distillation.
-
Analysis: Characterize the product using GC-MS and NMR to confirm its structure and assess purity.
Visualizations
Caption: Experimental workflow for the elimination of this compound.
Caption: Logical relationship between solvent type and favored elimination mechanism.
References
Technical Support Center: Managing Reaction Temperature for Selective Product Formation
Welcome to the Technical Support Center dedicated to helping researchers, scientists, and drug development professionals manage reaction temperature for optimal product selectivity. This resource provides answers to frequently asked questions and troubleshooting guidance for common issues encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is reaction temperature a critical parameter for controlling selective product formation?
Reaction temperature directly influences the rate of all chemical reactions, including both the desired transformations and undesired side reactions.[1] According to the principles of chemical kinetics, a modest increase in temperature can significantly increase the reaction rate.[1][2][3] However, different reactions possess different activation energies.[1] If a side reaction has a higher activation energy than the desired reaction, increasing the temperature will accelerate the formation of the by-product more than the desired product, leading to reduced selectivity and purity.[1] Conversely, some reactions require a specific temperature to achieve the desired selectivity.[1]
Q2: How does temperature influence whether a kinetic or thermodynamic product is formed?
Temperature is a critical factor in determining whether a reaction is under kinetic or thermodynamic control, which dictates the major product formed.[4]
-
Kinetic Control: At lower temperatures, reactions are typically under kinetic control, favoring the product that is formed the fastest (the kinetic product).[4] This pathway has a lower activation energy.
-
Thermodynamic Control: At higher temperatures, the reaction may become reversible, allowing equilibrium to be reached. This favors the most stable product (the thermodynamic product), which is at a lower energy state.[4]
Q3: What are the common methods for controlling temperature in a laboratory reactor?
Precise temperature control is essential for reproducible and optimized reactions. Common methods include:
-
Reactor Jackets: A shell surrounding the reactor vessel circulates a heat transfer fluid (e.g., water, oil) to provide uniform heating or cooling.[5][6]
-
Internal Coils: Coils placed inside the reactor circulate a heating or cooling fluid, offering a large surface area for heat exchange and a faster response time.[5][6]
-
Heating/Cooling Baths: Immersing the reactor in a bath of a suitable fluid (e.g., water, oil, or a cryogenic mixture) is a common laboratory technique.[7][8][9]
-
PID Controllers: Proportional-Integral-Derivative (PID) controllers offer precise temperature regulation by continuously adjusting the heating or cooling output.[5]
-
Cryostats and Chillers: For sub-ambient temperatures, refrigerated circulating baths or cryostats provide active cooling.[7][10][11]
Q4: What are some common cooling baths for achieving sub-zero reaction temperatures?
Several standard cooling baths can be used to achieve and maintain specific temperatures below 0°C:[7][8][9]
| Cooling Bath Mixture | Achievable Temperature (°C) |
| Ice/Water | 0 |
| Ice/Salt (NaCl) | -15 to -5 |
| Dry Ice/Acetonitrile | -40 |
| Dry Ice/Acetone | -78 |
| Liquid Nitrogen/Dichloromethane | -92 |
Troubleshooting Guide
Issue 1: My reaction is producing a significant amount of an unexpected by-product.
-
Question: Could incorrect temperature be the cause of my unexpected by-product?
-
Answer: Yes, this is a common issue. Even minor temperature fluctuations can activate alternative reaction pathways with different activation energies, leading to the formation of impurities.[1][10][12] It is also possible that your desired product is unstable at the reaction temperature and is degrading over time. Consider performing the reaction at a lower temperature.
Issue 2: The yield of my desired product is lower than expected, and the reaction seems to be under thermodynamic control, but I want the kinetic product.
-
Question: How can I favor the formation of the kinetic product?
-
Answer: To favor the kinetic product, you should lower the reaction temperature.[4] This provides enough energy to overcome the lower activation energy barrier of the kinetic pathway but not enough for the reaction to easily reverse or form the more stable thermodynamic product.[4] You may also consider shorter reaction times.[4]
Issue 3: I lowered the temperature to favor the kinetic product, but now the reaction is too slow.
-
Question: What can I do if lowering the temperature makes the reaction impractically slow?
-
Answer: You can try a few strategies:
-
Incremental Temperature Increase: Gradually increase the temperature to find a balance where the reaction rate is acceptable, and the selectivity for the kinetic product remains high.[4]
-
Use a More Active Catalyst: A more effective catalyst can lower the activation energy for both pathways, potentially allowing the reaction to proceed at a lower temperature with a reasonable rate.[4]
-
Issue 4: My reaction results are inconsistent between batches.
-
Question: Could temperature control be the reason for my inconsistent results?
-
Answer: Absolutely. Inconsistent temperature control is a primary cause of irreproducible results.[10] Ensure that your temperature monitoring and control equipment is calibrated and functioning correctly. Use a calibrated thermometer to verify the temperature of the reaction mixture directly, rather than relying solely on the setpoint of the heating or cooling device.
Data Presentation
Table 1: Effect of Temperature on Product Yield and By-product Formation in a Catalytic Reaction
This table illustrates how increasing temperature can decrease the yield of a desired product while increasing the formation of by-products.
| Reaction Temperature (°C) | Desired Product Yield (wt.%) | Gas By-product Yield (wt.%) | Coke By-product Yield (wt.%) |
| 420 | 91.2 | 8.1 | 0.7 |
| 450 | 89.5 | 9.7 | 0.8 |
| 480 | 87.3 | 11.8 | 0.9 |
| 510 | 85.1 | 13.9 | 1.0 |
Data adapted from a study on hydrocarbon processing. In this case, lower temperatures favor the formation of the desired condensed hydrocarbon product.[1]
Experimental Protocols
Protocol: Optimization of Reaction Temperature to Maximize Product Selectivity
Objective: To systematically determine the optimal reaction temperature that maximizes the yield of the desired product while minimizing the formation of impurities.
Materials:
-
Reactants, solvent, and catalyst for the specific reaction.
-
Temperature-controlled reactor setup (e.g., jacketed reactor with circulator, or round-bottom flask with a thermocouple and heating/cooling bath).
-
Stirring mechanism (e.g., magnetic stirrer or overhead stirrer).
-
Inert atmosphere setup (if required).
-
Analytical instruments for reaction monitoring (e.g., TLC, HPLC, GC-MS).
Procedure:
-
Initial Temperature Selection: Based on literature precedents or theoretical calculations, select an initial temperature range to investigate. A common approach is to test a low, medium, and high temperature (e.g., 20°C, 40°C, and 60°C).[1]
-
Reaction Setup: Assemble the reactor system. Ensure the temperature control unit is calibrated and functioning correctly. Charge the reactor with the reactants, solvent, and catalyst under the appropriate atmosphere.
-
Temperature Control and Monitoring: Set the temperature controller to the first target temperature (e.g., 20°C). Allow the reaction mixture to reach and stabilize at the set temperature before initiating the reaction.
-
Reaction Initiation and Monitoring: Initiate the reaction (e.g., by adding the final reagent or catalyst). Monitor the reaction progress at regular intervals (e.g., every 30 minutes). Use an appropriate analytical technique (e.g., HPLC, GC-MS) to quantify the formation of the desired product and any significant by-products.[1]
-
Data Collection: Record the percentage conversion of the starting material and the relative percentages of the desired product and by-products at each time point for each temperature.
-
Repeat for Other Temperatures: Repeat steps 2-5 for the other selected temperatures (e.g., 40°C and 60°C).
-
Data Analysis: Plot the yield of the desired product and the formation of by-products as a function of temperature. Identify the temperature at which the ratio of the desired product to by-products is maximized. This represents the optimal temperature under the tested conditions.
-
Refinement (Optional): If necessary, perform additional experiments at temperatures around the identified optimum to further refine the ideal reaction temperature.
Visualizations
Caption: Kinetic vs. Thermodynamic Control Pathway.
Caption: Troubleshooting Workflow for By-product Formation.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicals.co.uk [chemicals.co.uk]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. lneya-online.com [lneya-online.com]
- 6. achievechem.com [achievechem.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Video: Conducting Reactions Below Room Temperature [jove.com]
- 10. benchchem.com [benchchem.com]
- 11. camlab.co.uk [camlab.co.uk]
- 12. How Do You Maintain Temperature In A Chemical Reaction? Master Control For Safety And Yield - Kintek Solution [kindle-tech.com]
Technical Support Center: Zaitsev vs. Hofmann Product Control in the Dehydrohalogenation of 2,3-Dibromo-2-methylbutane
This technical support center provides guidance for researchers, scientists, and drug development professionals on controlling the product distribution in the double dehydrohalogenation of 2,3-dibromo-2-methylbutane. The choice between Zaitsev and Hofmann elimination pathways is critical for selectively synthesizing desired isomeric products.
Frequently Asked Questions (FAQs)
Q1: What are the potential products from the double dehydrohalogenation of this compound?
The double dehydrohalogenation of this compound can yield a mixture of products, primarily dienes and alkynes. The principal products are:
-
Zaitsev Product (more substituted diene): 2-methyl-1,3-butadiene (isoprene)
-
Hofmann Product (less substituted diene): 3-methyl-1,2-butadiene (B1215419) (1,1-dimethylallene)
-
Alkyne Product: 3-methyl-1-butyne
The formation of these products is highly dependent on the reaction conditions, particularly the base and solvent used.
Q2: How can I selectively synthesize the Zaitsev product (2-methyl-1,3-butadiene)?
To favor the formation of the more substituted and thermodynamically more stable Zaitsev product, a small, strong, and non-hindered base should be used.[1][2] Potassium hydroxide (B78521) (KOH) in a protic solvent like ethanol (B145695) is a common choice.[1] The smaller base can more easily access the internal β-hydrogen, leading to the formation of the conjugated diene.
Q3: How can I selectively synthesize the Hofmann product (3-methyl-1,2-butadiene)?
The formation of the less substituted Hofmann product is favored by using a sterically hindered (bulky), strong base.[2][3] Potassium tert-butoxide (t-BuOK) is the reagent of choice for promoting Hofmann elimination.[3] Its bulky nature makes it difficult to access the sterically hindered internal β-hydrogen, leading to preferential abstraction of a more accessible terminal β-hydrogen.
Q4: Under what conditions will the alkyne (3-methyl-1-butyne) be the major product?
Formation of the alkyne, 3-methyl-1-butyne, typically requires harsh reaction conditions, such as very strong bases like sodium amide (NaNH₂) in liquid ammonia, often at elevated temperatures.[4][5] This process involves a double elimination reaction. While possible, the focus of this guide is on the selective formation of diene isomers.
Q5: What is the mechanistic basis for Zaitsev vs. Hofmann product control?
The regioselectivity of the elimination reaction is determined by the transition state stability.
-
Zaitsev's Rule: With a small base, the transition state leading to the more substituted, and therefore more stable, alkene is lower in energy. This is considered thermodynamic control.[1]
-
Hofmann's Rule: With a bulky base, steric hindrance raises the energy of the transition state leading to the more substituted alkene. The transition state for the formation of the less substituted alkene becomes more favorable due to easier access to the less hindered β-hydrogen. This is an example of kinetic control.[2][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low overall yield of elimination products. | 1. Incomplete reaction. 2. Competing substitution reactions. 3. Loss of volatile products during workup. | 1. Increase reaction time or temperature. Ensure the base is not deactivated by moisture. 2. Use a less nucleophilic base (e.g., DBU) or a non-polar, aprotic solvent. 3. Use a cold trap during any distillation steps and handle the product at low temperatures. |
| Formation of a mixture of Zaitsev and Hofmann products. | 1. The base used is of intermediate steric bulk. 2. The reaction temperature is too high, favoring the thermodynamic Zaitsev product even with a bulky base. | 1. For Hofmann product, switch to a bulkier base like potassium tert-butoxide. For Zaitsev product, ensure a small base like KOH or sodium ethoxide is used. 2. Run the reaction with the bulky base at a lower temperature to enhance kinetic control. |
| Predominant formation of the Zaitsev product when the Hofmann product is desired. | The bulky base is not sterically hindered enough, or the reaction is under thermodynamic control. | 1. Switch to a bulkier base (e.g., lithium diisopropylamide - LDA). 2. Lower the reaction temperature. |
| Predominant formation of the Hofmann product when the Zaitsev product is desired. | The base used is too bulky, or there is significant steric hindrance around the internal β-hydrogen. | 1. Use a smaller base such as sodium ethoxide or potassium hydroxide. 2. Increase the reaction temperature to favor the more stable Zaitsev product. |
| Formation of significant amounts of alkyne. | The reaction conditions are too harsh (e.g., very high temperature, very strong base). | Use a less aggressive base and/or lower the reaction temperature. For diene synthesis, avoid bases like NaNH₂. |
Experimental Protocols
Protocol 1: Synthesis of the Zaitsev Product (2-Methyl-1,3-butadiene)
Objective: To selectively synthesize the more substituted diene via Zaitsev elimination.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Ethanol (anhydrous)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol.
-
Add a solution of potassium hydroxide (2.5 equivalents) in ethanol to the flask.
-
Heat the mixture to reflux and monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Carefully distill the diethyl ether. The product, 2-methyl-1,3-butadiene, is volatile (boiling point: 34°C) and should be collected in a receiver cooled in an ice bath.
Protocol 2: Synthesis of the Hofmann Product (3-Methyl-1,2-butadiene)
Objective: To selectively synthesize the less substituted diene via Hofmann elimination.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
tert-Butanol (anhydrous)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous tert-butanol.
-
Add potassium tert-butoxide (2.5 equivalents) portion-wise to the solution while stirring.
-
Heat the mixture to a gentle reflux and monitor the reaction by GC or TLC.
-
Upon completion (typically 1-3 hours), cool the reaction mixture to room temperature.
-
Add pentane to the mixture and then carefully quench with water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Carefully remove the pentane by distillation. The product, 3-methyl-1,2-butadiene, is also volatile (boiling point: 40°C) and should be collected in a cooled receiver.
Data Presentation
The expected major product under different conditions is summarized below. Actual product ratios can be determined by Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the crude reaction mixture.
| Base | Solvent | Expected Major Product | Elimination Type |
| Potassium Hydroxide (KOH) | Ethanol | 2-Methyl-1,3-butadiene | Zaitsev |
| Potassium tert-Butoxide (t-BuOK) | tert-Butanol | 3-Methyl-1,2-butadiene | Hofmann |
Visualizations
Caption: Control of Zaitsev vs. Hofmann elimination.
Caption: Troubleshooting product distribution.
References
Technical Support Center: Scaling Up Reactions with 2,3-Dibromo-2-methylbutane
Welcome to the technical support center for the scale-up of reactions involving 2,3-Dibromo-2-methylbutane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the transition from laboratory to larger-scale production.
Troubleshooting Guide
This guide provides solutions in a question-and-answer format to address specific issues you may encounter during your experiments.
Q1: My scaled-up reaction is resulting in a low yield of the desired substitution product and a high percentage of alkene byproducts. What is the likely cause and how can I fix it?
A1: This is a common issue when scaling up reactions with sterically hindered vicinal dibromides like this compound. The primary cause is often the prevalence of elimination reactions over substitution.
-
Cause 1: Thermal Decomposition. this compound, like many vicinal halides, can be thermally sensitive. Increased reaction temperature, which can be harder to control on a larger scale, favors the elimination of HBr to form more stable alkenes. This process is entropically favored and relieves steric strain.[1]
-
Cause 2: Base-Induced Elimination. If your reaction involves a base, it can promote E2 elimination pathways.[2][3][4][5] The choice and concentration of the base are critical.
-
Cause 3: Extended Reaction Times. Longer reaction times at elevated temperatures can lead to increased decomposition and byproduct formation.
Solutions:
-
Temperature Control: On a larger scale, efficient heat management is crucial.[6][7] Ensure your reactor has adequate cooling capacity to handle the exotherm of the reaction and maintain a stable internal temperature. It is often recommended to conduct reactions involving thermally sensitive intermediates at lower temperatures, such as 0 °C or even -78 °C, to minimize decomposition.[1]
-
Optimize Base Selection and Addition: If a base is required, consider its steric bulk. Bulky bases like tert-butoxide favor the formation of the less substituted (Hofmann) alkene, while smaller bases like methoxide (B1231860) or ethoxide favor the more substituted (Zaitsev) alkene.[2][4][5] Slow, controlled addition of the base can also help manage the reaction rate and temperature.
-
Minimize Reaction Time: Monitor the reaction progress closely using in-process controls (e.g., HPLC, GC-MS). Quench the reaction as soon as it reaches completion to avoid prolonged exposure to conditions that promote side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. When 2-bromo-2,3-dimethylbutane reacts with a strong base, two al... | Study Prep in Pearson+ [pearson.com]
- 4. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. reddit.com [reddit.com]
Minimizing tribromoalkane formation during synthesis
Welcome to the technical support center for the synthesis of bromoalkanes. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic procedures, with a focus on minimizing the formation of undesirable polybrominated byproducts such as tribromoalkanes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of tribromoalkane formation during the synthesis of monobromoalkanes?
A1: The formation of tribromoalkanes, and other polybrominated species, is a common side reaction during the free-radical bromination of alkanes.[1][2] This occurs because the initially formed monobromoalkane can undergo further reaction with bromine radicals. The reaction proceeds via a radical chain mechanism, and if the concentration of the monobrominated product becomes significant relative to the starting alkane, it can compete for the available bromine radicals, leading to the formation of dibromo-, tribromo-, and even more highly substituted alkanes.
Q2: How does the selectivity of bromination affect the formation of byproducts?
A2: Bromination is significantly more selective than chlorination for substituting hydrogens on more substituted carbons (tertiary > secondary > primary).[3][4][5][6] This selectivity arises from the relative stability of the intermediate alkyl radicals and the endothermic nature of the hydrogen abstraction step by a bromine radical.[1][7][8] While this regioselectivity is a key advantage, it does not inherently prevent polybromination. Once a bromine atom is introduced, it can influence the reactivity of the remaining C-H bonds, sometimes making them more susceptible to further substitution.
Q3: Are there alternative reagents to elemental bromine that can reduce polybromination?
A3: Yes, N-bromosuccinimide (NBS) is a common alternative reagent, particularly for allylic and benzylic brominations.[9][10][11] NBS provides a low, constant concentration of bromine in situ, which helps to suppress side reactions like the addition of bromine to double bonds and can also help minimize polybromination by keeping the concentration of the brominating agent low.[9][11] For radical bromination of alkanes where allylic or benzylic positions are not present, controlling the stoichiometry of elemental bromine remains the primary strategy.
Troubleshooting Guide
Problem: My reaction is producing a significant amount of tribromoalkane and other polybrominated byproducts.
Here are several potential causes and solutions to this common issue.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incorrect Stoichiometry | Use a large excess of the alkane relative to bromine (Br₂). A molar ratio of alkane to Br₂ of at least 5:1 or higher is recommended. | Increasing the concentration of the alkane favors the reaction of bromine radicals with the starting material over the monobrominated product, thus minimizing polybromination. |
| High Local Concentration of Bromine | Add the bromine slowly to the reaction mixture over an extended period. This prevents localized areas of high bromine concentration where over-bromination is more likely to occur. | Slow addition maintains a low, steady concentration of bromine, promoting monosubstitution. |
| Inadequate Mixing | Ensure vigorous and efficient stirring of the reaction mixture. | Proper mixing ensures that the bromine is rapidly dispersed, preventing localized high concentrations and promoting a more uniform reaction. |
| Elevated Reaction Temperature | Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate. Higher temperatures can decrease the selectivity of bromination. | Lower temperatures can enhance the inherent selectivity of bromination and may reduce the rate of subsequent bromination reactions. |
| Prolonged Reaction Time | Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS, NMR) and stop the reaction once the desired level of conversion of the starting material is reached. | Preventing the reaction from running for an extended period after the consumption of the limiting reagent (bromine) can reduce the opportunity for byproduct formation. |
Experimental Protocols
Protocol 1: Selective Monobromination of an Alkane using a High Alkane-to-Bromine Ratio
This protocol describes a general procedure for the selective monobromination of a liquid alkane, such as cyclohexane, using an excess of the alkane to minimize polybromination.
Materials:
-
Alkane (e.g., cyclohexane)
-
Bromine (Br₂)
-
Inert solvent (e.g., carbon tetrachloride, CCl₄ - use with extreme caution in a well-ventilated fume hood) or perform the reaction neat.
-
UV lamp or heat source for initiation
-
Reaction flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer
-
Apparatus for quenching and work-up (e.g., separatory funnel, sodium thiosulfate (B1220275) solution)
Procedure:
-
Set up the reaction apparatus in a fume hood.
-
Charge the reaction flask with the alkane. A significant excess should be used, for example, 10 molar equivalents relative to bromine.
-
If using a solvent, add it to the flask.
-
Initiate the reaction by turning on the UV lamp or gently heating the mixture.
-
Add the bromine dropwise from the dropping funnel to the stirred reaction mixture over a period of 1-2 hours.
-
After the addition is complete, continue to stir the reaction under UV light or heat until the red-brown color of the bromine has disappeared, indicating its consumption.
-
Allow the reaction mixture to cool to room temperature.
-
Quench the reaction by washing with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any HBr.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent.
-
The monobromoalkane can be isolated from the excess alkane and any polybrominated byproducts by fractional distillation.
Visualizations
Caption: Free-radical bromination mechanism and the competing polybromination pathway.
Caption: Troubleshooting workflow for minimizing tribromoalkane formation.
References
- 1. Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. byjus.com [byjus.com]
- 3. For each alkane, 3. which monobrominated derivatives could you fo... | Study Prep in Pearson+ [pearson.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
1H NMR Analysis for the Structural Confirmation of 2,3-Dibromo-2-methylbutane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,3-dibromo-2-methylbutane and its constitutional isomer, 1,2-dibromo-2-methylbutane. The objective is to demonstrate the utility of ¹H NMR in the unambiguous structural confirmation of halogenated alkanes, a common motif in synthetic chemistry and drug development. This document outlines the expected spectral data, a detailed experimental protocol for data acquisition, and a logical workflow for structural elucidation.
Comparative ¹H NMR Data Analysis
The structural differences between this compound and its isomer, 1,2-dibromo-2-methylbutane, lead to distinct ¹H NMR spectra. The following table summarizes the predicted and experimentally observed (where available) ¹H NMR data for these compounds.
| Compound | Structure | Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| This compound | -CH ₃ (at C2, two equivalent methyls) | ~1.9 | Singlet (s) | 6H | |
| -CH ₃ (at C3, gem-dimethyl) | ~2.1 | Singlet (s) | 6H | ||
| 1,2-Dibromo-2-methylbutane | -CH ₂Br (at C1) | ~3.8 | Singlet (s) | 2H | |
| -CH ₃ (at C2) | ~1.8 | Singlet (s) | 3H | ||
| -CH ₂- (at C3) | ~2.2 | Quartet (q) | 2H | ||
| -CH ₃ (at C4) | ~1.1 | Triplet (t) | 3H |
Note: Predicted chemical shifts are estimates based on empirical data for similar structures. Actual experimental values may vary depending on the solvent and spectrometer frequency.
Experimental Protocol: ¹H NMR Spectroscopy of Haloalkanes
This section provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of a liquid haloalkane sample, such as this compound.
1. Sample Preparation:
-
Materials:
-
High-quality 5 mm NMR tube and cap
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Pasteur pipette and glass wool
-
Sample of the haloalkane (10-20 mg)
-
Vortex mixer
-
-
Procedure:
-
Weigh approximately 10-20 mg of the haloalkane sample directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) containing 0.03% TMS to the vial.
-
Gently vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.
-
Place a small plug of glass wool into a Pasteur pipette.
-
Filter the sample solution through the glass wool plug directly into the NMR tube to a height of about 4-5 cm. This removes any particulate matter that could degrade the spectral quality.
-
Cap the NMR tube securely.
-
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Procedure:
-
Insert the NMR tube into the spectrometer's sample spinner and adjust the depth according to the manufacturer's guidelines.
-
Insert the sample into the magnet.
-
Locking: The spectrometer will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.
-
Shimming: Perform manual or automatic shimming to optimize the homogeneity of the magnetic field, which will result in sharper spectral lines.
-
Tuning and Matching: Tune and match the probe to the ¹H frequency to ensure efficient signal detection.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.
-
-
Acquire the Free Induction Decay (FID).
-
3. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the area under each peak to determine the relative number of protons.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) of each signal.
Workflow for Structure Confirmation
The following diagram illustrates the logical workflow for using the acquired ¹H NMR data to confirm the structure of this compound and differentiate it from its isomers.
Caption: Workflow for ¹H NMR-based structure confirmation.
This comprehensive guide demonstrates that ¹H NMR spectroscopy is a powerful and definitive tool for the structural elucidation of organic molecules like this compound. By carefully analyzing the chemical shifts, integration, and multiplicity of the proton signals, one can readily distinguish between constitutional isomers and confirm the correct structure.
Interpreting the Mass Spectrum of 2,3-Dibromo-2-methylbutane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the electron ionization (EI) mass spectrum of 2,3-dibromo-2-methylbutane. Due to the limited availability of public domain quantitative data for this specific compound, this guide focuses on the interpretation of its mass spectrum based on established fragmentation principles of halogenated alkanes. For comparative analysis, the experimentally determined mass spectrum of a structurally related compound, 2-bromo-2-methylpropane (B165281), is provided.
Principles of Fragmentation in Bromoalkanes
Under electron ionization, organic molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation. For bromoalkanes, several key fragmentation pathways are typically observed:
-
Alpha-Cleavage: Fission of a carbon-carbon bond adjacent to the carbon bearing the bromine atom.
-
Halogen Loss: Cleavage of the carbon-bromine bond, which is often a favorable pathway due to the stability of the resulting carbocation.
-
Isotopic Peaks: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in characteristic pairs of peaks (M⁺ and M+2) for any fragment containing a single bromine atom, separated by two mass-to-charge units (m/z) and having nearly equal intensities. Fragments containing two bromine atoms will exhibit a characteristic M⁺, M+2, and M+4 pattern with an intensity ratio of approximately 1:2:1.
Comparative Analysis of Mass Spectra
The following table outlines the predicted significant fragments for this compound and the observed fragments for the reference compound, 2-bromo-2-methylpropane.
| m/z Value | Proposed/Observed Ion | Relative Abundance (%) in 2-bromo-2-methylpropane | Interpretation |
| This compound (Predicted) | |||
| 228/230/232 | [C₅H₁₀Br₂]⁺ | Not Applicable | Molecular ion peak (M⁺, M+2, M+4). Expected to be of very low abundance or absent. |
| 149/151 | [C₅H₁₀Br]⁺ | Not Applicable | Loss of a bromine radical (•Br) from the molecular ion. |
| 121/123 | [C₄H₆Br]⁺ | Not Applicable | Loss of a methyl radical (•CH₃) followed by loss of HBr. |
| 69 | [C₅H₉]⁺ | Not Applicable | Loss of two bromine radicals. |
| 41 | [C₃H₅]⁺ | Not Applicable | Further fragmentation of alkyl chains. |
| 2-Bromo-2-methylpropane (Observed) | |||
| 136/138 | [C₄H₉Br]⁺ | Very Low | Molecular ion peak (M⁺, M+2).[1] |
| 57 | [C₄H₉]⁺ | 100 | Base peak, resulting from the loss of the bromine radical to form the stable tertiary butyl cation.[1] |
| 41 | [C₃H₅]⁺ | ~40 | Loss of a methyl group from the butyl cation. |
| 29 | [C₂H₅]⁺ | ~20 | Further fragmentation. |
Fragmentation Pathway of this compound
The predicted fragmentation pathway for this compound is visualized below. The initial ionization event forms the molecular ion, which is highly unstable and readily undergoes fragmentation. The most probable fragmentation pathways involve the loss of one or both bromine atoms and the cleavage of C-C bonds to form stable carbocations.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This protocol outlines a general procedure for the analysis of a liquid organic compound such as this compound using a gas chromatograph coupled with a mass spectrometer (GC-MS) with an electron ionization source.
1. Sample Preparation
-
Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.
-
Ensure the solvent is of high purity to avoid interference.
-
Filter the sample through a 0.22 µm syringe filter if any particulate matter is present.
2. Instrumentation
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: Set a solvent delay (e.g., 3 minutes) to prevent the high concentration of the solvent from entering the mass spectrometer.
-
3. Data Acquisition
-
Inject 1 µL of the prepared sample into the GC.
-
Start the data acquisition using the instrument's software.
-
The total run time will be determined by the GC oven program.
4. Data Analysis
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum for the analyte peak.
-
Identify the molecular ion peak (if present) and the major fragment ions.
-
Compare the obtained spectrum with a library of mass spectra (e.g., NIST/EPA/NIH Mass Spectral Library) for identification.
-
Analyze the fragmentation pattern to deduce structural information. Pay close attention to the isotopic patterns of bromine-containing fragments.
References
A Comparative Analysis of the Reactivity of 2,3-Dibromo-2-methylbutane and 2,3-dibromo-2,3-dimethylbutane
For Researchers, Scientists, and Drug Development Professionals
Structural and Electronic Properties
A key differentiator between the two molecules is the degree of substitution at the carbon atoms bearing the bromine atoms. This structural variance is the primary determinant of their differing reactivity profiles.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2,3-Dibromo-2-methylbutane | C₅H₁₀Br₂ | 229.94 | 594-51-4[1] | |
| 2,3-Dibromo-2,3-dimethylbutane (B1580558) | C₆H₁₂Br₂ | 243.97 | 594-81-0[2][3][4] |
Reactivity Comparison: Dehalogenation and Dehydrohalogenation
Due to significant steric hindrance around the tertiary carbons bonded to the bromine atoms, both this compound and 2,3-dibromo-2,3-dimethylbutane are highly unlikely to undergo bimolecular nucleophilic substitution (Sₙ2) reactions.[5][6][7][8] The primary reaction pathways for these compounds are elimination reactions, namely dehalogenation and dehydrohalogenation.
Dehalogenation
Dehalogenation of vicinal dibromides can be achieved using various reagents, most commonly zinc dust in acetic acid or iodide ions in a suitable solvent like acetone. This reaction typically proceeds via an E2-like mechanism.
Expected Reactivity:
It is anticipated that This compound would exhibit a higher rate of dehalogenation compared to 2,3-dibromo-2,3-dimethylbutane. The rationale for this prediction lies in the increased steric congestion in the transition state for 2,3-dibromo-2,3-dimethylbutane. The additional methyl group on the adjacent carbon hinders the approach of the dehalogenating agent and increases torsional strain in the transition state, which requires an anti-periplanar arrangement of the two bromine atoms.
Dehydrohalogenation
Dehydrohalogenation involves the elimination of a hydrogen atom and a bromine atom from adjacent carbons, typically facilitated by a strong base. This reaction also generally proceeds through an E2 mechanism. The regioselectivity of this reaction (i.e., which proton is removed) is highly dependent on the steric bulk of the base employed.
Expected Reactivity and Regioselectivity:
Similar to dehalogenation, This compound is expected to undergo dehydrohalogenation at a faster rate than 2,3-dibromo-2,3-dimethylbutane due to lower steric hindrance.
The product distribution in dehydrohalogenation is also expected to differ significantly:
-
This compound: With a small, strong base (e.g., sodium ethoxide), the major product is likely to be the more substituted (Zaitsev) alkene, 2-bromo-2-methyl-2-butene. With a bulky base (e.g., potassium tert-butoxide), the formation of the less substituted (Hofmann) product, 2-bromo-3-methyl-1-butene, would be favored.
-
2,3-Dibromo-2,3-dimethylbutane: Due to the absence of a hydrogen atom on one of the bromine-bearing carbons, dehydrohalogenation can only occur in one direction, leading to the formation of 2-bromo-2,3-dimethyl-1-butene. The increased steric hindrance in this molecule may necessitate the use of a less hindered base to achieve a reasonable reaction rate.
Experimental Protocols
The following are representative experimental protocols that can be adapted to quantitatively compare the reactivity of the two compounds.
Protocol 1: Comparative Dehalogenation using Zinc Dust
Objective: To compare the rate of alkene formation from this compound and 2,3-dibromo-2,3-dimethylbutane via zinc-mediated dehalogenation.
Materials:
-
This compound
-
2,3-dibromo-2,3-dimethylbutane
-
Zinc dust, activated
-
Glacial acetic acid
-
Internal standard (e.g., dodecane)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Prepare two separate reaction flasks, each charged with a magnetic stir bar.
-
To Flask A, add a precisely weighed amount of this compound (e.g., 1 mmol) and a known amount of the internal standard, dissolved in glacial acetic acid (e.g., 10 mL).
-
To Flask B, add a precisely weighed equimolar amount of 2,3-dibromo-2,3-dimethylbutane and the same amount of internal standard, also dissolved in glacial acetic acid (10 mL).
-
Place both flasks in a constant temperature bath (e.g., 50 °C).
-
To initiate the reactions, add an equimolar amount of activated zinc dust (e.g., 1.5 mmol) to each flask simultaneously while stirring vigorously.
-
At regular time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.
-
Immediately quench each aliquot by adding it to a vial containing diethyl ether and saturated sodium bicarbonate solution.
-
Shake the vial, allow the layers to separate, and collect the organic layer. Dry the organic layer over anhydrous magnesium sulfate.
-
Analyze the organic layer by GC-FID to determine the concentration of the starting material and the alkene product relative to the internal standard.
-
Plot the concentration of the starting material versus time for both reactions to determine the initial reaction rates.
Protocol 2: Comparative Dehydrohalogenation using a Bulky Base
Objective: To compare the product distribution and reaction rate of dehydrohalogenation of the two dibromides using a sterically hindered base.
Materials:
-
This compound
-
2,3-dibromo-2,3-dimethylbutane
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Internal standard (e.g., dodecane)
-
Saturated ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Set up two parallel reactions as described in Protocol 1, substituting the substrates accordingly and using anhydrous THF as the solvent.
-
Dissolve a strong, bulky base such as potassium tert-butoxide (e.g., 1.1 equivalents) in anhydrous THF and add it to each reaction flask simultaneously at a controlled temperature (e.g., 25 °C).
-
Monitor the reaction progress by withdrawing aliquots at set time intervals.
-
Quench each aliquot with a saturated ammonium chloride solution and extract with diethyl ether.
-
Dry the organic extracts over anhydrous magnesium sulfate.
-
Analyze the samples by GC-MS to identify the products and quantify their relative amounts by comparing their peak areas to that of the internal standard.
-
Compare the rate of disappearance of the starting materials and the product distribution for both reactions.
Summary of Expected Outcomes
| Feature | This compound | 2,3-Dibromo-2,3-dimethylbutane | Rationale |
| Relative Rate of Dehalogenation | Faster | Slower | Increased steric hindrance in the transition state for the dimethyl derivative. |
| Relative Rate of Dehydrohalogenation | Faster | Slower | Increased steric hindrance slowing the approach of the base. |
| Dehydrohalogenation Products (with bulky base) | Mixture of Zaitsev and Hofmann products, with Hofmann favored. | Single Hofmann-type product. | Steric hindrance directs the base to the less hindered proton. The dimethyl derivative has only one type of available proton. |
Conclusion
References
- 1. This compound | C5H10Br2 | CID 79060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Dibromo-2,3-dimethylbutane | C6H12Br2 | CID 521884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-Dibromo-2,3-dimethylbutane [webbook.nist.gov]
- 4. 2,3-Dibromo-2,3-dimethylbutane [webbook.nist.gov]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. researchgate.net [researchgate.net]
- 8. Rapid Debromination of Vic-dibromoalkanes with Zinc Powder in Acetic Acid under Microwave Irradiation | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Purity Assessment of 2,3-Dibromo-2-methylbutane: GC-MS vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate determination of compound purity is a cornerstone of reliable and reproducible results. In the synthesis of 2,3-Dibromo-2-methylbutane, a versatile building block in organic chemistry, ensuring high purity is critical to avoid unwanted side reactions and to guarantee the quality of downstream products. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of this halogenated alkane, supported by detailed experimental protocols and comparative data.
Introduction to Purity Assessment of this compound
This compound is a volatile, non-polar small molecule. Its purity can be affected by starting materials, side-products from the synthesis, and subsequent degradation. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and frequently employed technique for analyzing such volatile compounds due to its exceptional separation capabilities and definitive identification power.[1] This guide will delve into a detailed protocol for GC-MS analysis and compare its performance against alternative methods like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
A robust analytical method is essential for the accurate quantification of this compound and the identification of potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the separation and identification of volatile components in a sample of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane (B109758) or hexane.
-
Vortex the solution to ensure it is homogenous.
-
If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
2. GC-MS Instrumentation and Conditions:
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 60 °C, hold for 2 min. Ramp: 10 °C/min to 200 °C, hold for 5 min. |
| Mass Spectrometer | Agilent 5977B GC/MSD (or equivalent) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 40-350 |
3. Data Analysis: The purity of this compound is determined by calculating the relative peak area percentage from the Total Ion Chromatogram (TIC). Impurities are identified by comparing their mass spectra against a reference library (e.g., NIST) and through the interpretation of their fragmentation patterns. The presence of a characteristic isotopic pattern for two bromine atoms (M+, M+2, M+4 peaks in an approximate 1:2:1 ratio) is a key identifier for the main compound and any brominated impurities.
Potential Impurities: Based on common synthetic routes (e.g., bromination of 2-methyl-2-butene), potential impurities could include:
-
Monobrominated species: (e.g., 2-bromo-2-methylbutane)
-
Regioisomers: (e.g., 1,2-dibromo-3-methylbutane)
-
Unreacted starting materials: (e.g., 2-methyl-2-butene)
-
Solvent residues
Comparison of Analytical Methods for Purity Assessment
While GC-MS is a primary technique for volatile compounds, other methods offer complementary information and can be advantageous in specific contexts.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Advantages | - High sensitivity and selectivity.- Excellent for separating volatile isomers.- Provides structural information from mass spectra for impurity identification. | - Provides detailed structural information.- Can be used for absolute quantification without a specific standard of the analyte.[2][3][4][5][6]- Non-destructive. | - Suitable for non-volatile or thermally labile compounds. |
| Disadvantages | - Not suitable for non-volatile or thermally labile impurities.- Quantification can be less accurate than qNMR without careful calibration. | - Lower sensitivity compared to GC-MS.- Peak overlap can complicate quantification in complex mixtures. | - Poor retention and detection for small, non-polar, non-UV active compounds like this compound without derivatization.[7]- Derivatization adds complexity and potential for error. |
| Typical Application | Primary method for purity and impurity profiling of volatile compounds. | Orthogonal method for purity confirmation and accurate quantification. | Analysis of non-volatile impurities or as an orthogonal method if derivatization is feasible. |
Quantitative Data Comparison (Hypothetical Data)
The following table presents hypothetical purity assessment data for a batch of this compound to illustrate the typical results from each technique.
| Analytical Method | Purity of this compound (%) | Impurity A (Monobromo-species) (%) | Impurity B (Regioisomer) (%) | Total Impurities (%) |
| GC-MS (Peak Area %) | 98.5 | 0.8 | 0.5 | 1.5 |
| qNMR (% w/w) | 98.2 | Not individually quantified | Not individually quantified | 1.8 |
| HPLC-UV (after derivatization) | 98.0 | 0.9 | 0.6 | 2.0 |
This hypothetical data illustrates that while all techniques provide similar overall purity values, GC-MS excels at separating and quantifying individual volatile impurities. qNMR provides a highly accurate absolute purity value, and HPLC, if a suitable derivatization method is developed, can serve as a confirmatory technique.
References
- 1. benchchem.com [benchchem.com]
- 2. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 5. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 6. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 7. scispace.com [scispace.com]
A Comparative Guide to Alkyne Synthesis: Exploring Alternatives to 2,3-Dibromo-2-methylbutane
For researchers and professionals in drug development and chemical synthesis, the creation of the carbon-carbon triple bond of an alkyne is a foundational transformation. While the dehydrohalogenation of vicinal dihalides, such as 2,3-dibromo-2-methylbutane, is a classic method, a range of alternative reagents and named reactions offer distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions. This guide provides an objective comparison of key alternative methods for alkyne synthesis, complete with experimental data and detailed protocols.
Performance Comparison of Alkyne Synthesis Methods
The choice of synthetic route to an alkyne is highly dependent on the starting material and the desired molecular complexity. The following table summarizes the performance of four major alternatives to the direct dehydrohalogenation of a simple alkyl dihalide.
| Method | Starting Material | Key Reagents | Typical Base | Temperature | Advantages | Disadvantages | Representative Yield |
| Dehydrohalogenation | Vicinal or Geminal Dihalide | - | NaNH₂, KOH, KOt-Bu | Room Temp. to >200°C | Readily available starting materials. | Harsh reaction conditions, potential for triple bond rearrangement.[1][2] | 45-67%[1] |
| Corey-Fuchs Reaction | Aldehyde | PPh₃, CBr₄ | n-BuLi | -78°C to Room Temp. | Reliable for terminal alkynes, one-carbon homologation.[3][4][5][6] | Stoichiometric phosphine (B1218219) waste, requires strong organolithium base.[7] | 82% (dibromoolefin), 88% (alkyne)[4] |
| Seyferth-Gilbert Homologation | Aldehyde or Ketone | Dimethyl (diazomethyl)phosphonate | K₂CO₃ (Ohira-Bestmann mod.) | Room Temp. | Milder conditions, good for base-sensitive substrates.[8][9][10] | Reagents can be explosive, requires careful handling.[5] | 71-90% |
| Fritsch-Buttenberg-Wiechell Rearrangement | 1,1-diaryl-2-halo-alkene | - | Strong base (e.g., alkoxide, n-BuLi) | Varies | Access to internal diarylalkynes.[11] | Limited to specific substrates, requires precursor synthesis. | up to 99%[12] |
Experimental Protocols
Dehydrohalogenation of a Vicinal Dihalide
This protocol describes the synthesis of an alkyne from a vicinal dihalide using sodium amide.
Materials:
-
Vicinal dihalide
-
Sodium amide (NaNH₂)
-
Liquid ammonia (B1221849) (NH₃)
-
Ammonium (B1175870) chloride (NH₄Cl) solution (saturated)
-
Appropriate organic solvent (e.g., ether)
Procedure:
-
In a flask equipped with a cold finger condenser, liquid ammonia is condensed.
-
Sodium amide is carefully added to the liquid ammonia with stirring.
-
The vicinal dihalide, dissolved in a minimal amount of an appropriate solvent, is added dropwise to the sodium amide suspension.
-
The reaction is stirred for several hours.[1]
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The ammonia is allowed to evaporate.
-
The remaining aqueous layer is extracted with an organic solvent.
-
The combined organic layers are dried over a suitable drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude alkyne, which can be further purified by distillation or chromatography.
Corey-Fuchs Reaction
This two-step protocol details the synthesis of a terminal alkyne from an aldehyde.[4]
Step A: Formation of the 1,1-Dibromoalkene [4] Materials:
-
Triphenylphosphine (B44618) (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Aldehyde
-
Dichloromethane (DCM), anhydrous
-
Hexanes
Procedure:
-
To a solution of triphenylphosphine (3.0 eq) in dry DCM at 0°C under an argon atmosphere, add carbon tetrabromide (1.5 eq).
-
Stir the resulting mixture at 0°C for 15 minutes.
-
Add a solution of the aldehyde (1.0 eq) in dry DCM.
-
Allow the reaction to stir at room temperature overnight.
-
Triturate the mixture with cold hexanes and filter to remove excess triphenylphosphine oxide.
-
Concentrate the filtrate and purify by silica (B1680970) gel chromatography to obtain the 1,1-dibromoalkene.
Step B: Formation of the Terminal Alkyne [4] Materials:
-
1,1-Dibromoalkene from Step A
-
n-Butyllithium (n-BuLi)
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Hydrochloric acid (HCl, 6.0 N)
Procedure:
-
Dissolve the 1,1-dibromoalkene (1.0 eq) in dry THF under an argon atmosphere and cool to -78°C.
-
Add a solution of n-butyllithium (1.9 eq) and stir for 20 minutes at -78°C.
-
Gradually warm the reaction to room temperature before pouring it into water.
-
Extract the aqueous layer with a 1:1 mixture of EtOAc/hexanes.
-
Acidify the aqueous layer to pH 2 with HCl and extract with ethyl acetate.
-
Combine the organic layers, dry over MgSO₄, and concentrate to yield the terminal alkyne.
Seyferth-Gilbert Homologation (Ohira-Bestmann Modification)
This protocol describes a one-pot synthesis of a terminal alkyne from an aldehyde using the Ohira-Bestmann reagent.
Materials:
-
Aldehyde
-
Potassium carbonate (K₂CO₃)
-
Methanol (B129727) (MeOH), anhydrous
-
Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent) solution (e.g., 10% in acetonitrile)
-
Diethyl ether
-
5% aqueous sodium bicarbonate solution
Procedure:
-
In a reaction flask under an argon atmosphere, add the aldehyde and potassium carbonate.
-
Add anhydrous methanol via cannula.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the Ohira-Bestmann reagent solution.
-
Stir the reaction at room temperature for 4 hours, monitoring by TLC.
-
Dilute the reaction mixture with diethyl ether.
-
Wash the organic layer with 5% aqueous sodium bicarbonate solution and dry over sodium sulfate.
-
Evaporate the solvent to yield the alkyne.
Reaction Workflows and Logical Relationships
The following diagrams illustrate the general workflows for the Corey-Fuchs and Seyferth-Gilbert reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Corey-Fuchs Reaction [organic-chemistry.org]
- 4. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]
- 5. reddit.com [reddit.com]
- 6. synarchive.com [synarchive.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. grokipedia.com [grokipedia.com]
- 9. synarchive.com [synarchive.com]
- 10. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 11. Fritsch–Buttenberg–Wiechell rearrangement - Wikipedia [en.wikipedia.org]
- 12. d-nb.info [d-nb.info]
A Comparative Analysis of Elimination Reactions in Dihaloalkanes for Alkene and Alkyne Synthesis
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to understanding and optimizing elimination reactions of vicinal and geminal dihaloalkanes, supported by experimental data and mechanistic insights.
Elimination reactions of dihaloalkanes are fundamental transformations in organic synthesis, providing critical pathways to alkenes and alkynes, which are ubiquitous structural motifs in pharmaceuticals and functional materials. The strategic choice between a vicinal (1,2-) or geminal (1,1-) dihaloalkane substrate, in conjunction with the selection of base and reaction conditions, dictates the product distribution and overall efficiency of these reactions. This guide offers a comparative study of elimination reactions with different dihaloalkanes, presenting experimental data, detailed protocols, and mechanistic visualizations to inform synthetic strategy.
Executive Summary
Dehydrohalogenation of both vicinal and geminal dihaloalkanes with strong bases predominantly proceeds through a twofold E2 (bimolecular elimination) mechanism to yield alkynes.[1][2][3] The choice of base, typically sodium amide (NaNH₂) or potassium hydroxide (B78521) (KOH), and reaction conditions significantly influences reaction rates and product yields. For the synthesis of terminal alkynes, three equivalents of a strong base like NaNH₂ are often necessary to not only drive the elimination but also to deprotonate the acidic terminal alkyne, thereby shifting the equilibrium towards the product.[1] While both vicinal and geminal dihalides can serve as precursors to alkynes, the specific substitution pattern and stereochemistry of the starting material can influence the reaction pathway and the purity of the desired product.
Comparative Performance Data
The following tables summarize quantitative data from representative elimination reactions of vicinal and geminal dihaloalkanes.
Table 1: Elimination of Acyclic Dihaloalkanes to Alkynes
| Dihaloalkane | Base/Solvent | Temperature (°C) | Product | Yield (%) | Selectivity (%) | Reference |
| 1,2-Dibromopentane (B1585501) (Vicinal) | KOH/Water | 120 | 1-Pentyne (B49018) | 80.9 | 86.8 | N/A |
| meso-Stilbene Dibromide (Vicinal) | KOH/Triethylene glycol | 190 | Diphenylacetylene (B1204595) | High (not specified) | High (not specified) | [4] |
| 1,2-Dibromopropane (Vicinal) | NaNH₂/Liquid NH₃ | -33 | Propyne | High (not specified) | High (not specified) | [5] |
Table 2: Elimination of Dihalocyclohexanes
| Dihaloalkane | Base/Solvent | Product | Yield (%) | Reference |
| 1,2-Dibromocyclohexane (B1204518) | Alcoholic KOH | 1,3-Cyclohexadiene | Not specified | [6] |
Reaction Mechanisms and Stereochemistry
The elimination of dihaloalkanes to form alkynes is a stepwise process, with each step being an E2 reaction. The E2 mechanism requires an anti-periplanar arrangement of the proton to be abstracted and the leaving group.[7]
Vicinal Dihaloalkanes:
The dehydrohalogenation of a vicinal dihalide first yields a vinylic halide intermediate. This intermediate then undergoes a second E2 elimination to form the alkyne. The stereochemistry of the starting dihalide can influence the stereochemistry of the intermediate vinylic halide, although this is often not critical for the final alkyne product in acyclic systems.
Geminal Dihaloalkanes:
Geminal dihalides also undergo a twofold E2 elimination. The first elimination forms a vinylic halide, which then undergoes a second elimination to yield the alkyne.
Dihalocyclohexanes:
The elimination reactions of dihalocyclohexanes are highly dependent on the stereochemical arrangement of the leaving groups. For an E2 reaction to occur, both the hydrogen and the halogen must be in axial positions to achieve the required anti-periplanar geometry. In the case of 1,2-dibromocyclohexane, a double dehydrobromination can lead to the formation of a conjugated diene, 1,3-cyclohexadiene, rather than cyclohexyne, which is a highly strained and generally unstable molecule.[6][8]
Experimental Protocols
Synthesis of 1-Pentyne from 1,2-Dibromopentane
Materials:
-
1,2-Dibromopentane
-
Potassium Hydroxide (KOH)
-
Water
-
Methyltrioctylammonium chloride (phase transfer catalyst)
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a 250 mL round-bottom flask, combine 151.2 g of water, 16.8 g (0.3 mol) of KOH, and 0.46 g of methyltrioctylammonium chloride.
-
Heat the mixture to 120°C with stirring.
-
Slowly add 23.0 g (0.1 mol) of 1,2-dibromopentane dropwise to the heated mixture.
-
Maintain the reaction at 120°C for 7 hours.
-
After the reaction is complete, cool the mixture and separate the organic and aqueous phases.
-
Wash the organic phase with saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Distill the dried organic phase to obtain 1-pentyne as a colorless transparent liquid.
Synthesis of Diphenylacetylene from meso-Stilbene Dibromide
Materials:
-
meso-Stilbene dibromide
-
Potassium Hydroxide (KOH)
-
Triethylene glycol
Procedure:
-
In a suitable reaction vessel, combine meso-stilbene dibromide and powdered KOH.
-
Add triethylene glycol as a high-boiling solvent.[4]
-
Heat the mixture to a high temperature (e.g., 190°C) to effect the double dehydrobromination.
-
The progress of the reaction can be monitored by the disappearance of the starting material.
-
Upon completion, the reaction mixture is worked up to isolate the diphenylacetylene product.
Visualizing Reaction Pathways
Caption: General pathways for alkyne synthesis from vicinal and geminal dihaloalkanes.
Caption: Elimination of 1,2-dibromocyclohexane to form a conjugated diene.
Conclusion
The elimination reactions of dihaloalkanes offer versatile and reliable methods for the synthesis of alkenes and alkynes. While both vicinal and geminal dihalides are effective precursors for alkynes via a double E2 mechanism, the choice of substrate can be guided by commercial availability and the potential for side reactions. For cyclic systems, the stereochemical constraints of the E2 reaction become paramount, often leading to diene formation instead of strained cyclic alkynes. The provided experimental data and protocols serve as a valuable resource for researchers in optimizing these crucial synthetic transformations.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. beyondbenign.org [beyondbenign.org]
- 5. benchchem.com [benchchem.com]
- 6. Question: 1,2-Dibromocyclohexane on dehydrobromination with alcoholic KOH.. [askfilo.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tyson.chemistry.gatech.edu [tyson.chemistry.gatech.edu]
Unraveling Reaction Pathways: A Comparative Guide to Isotopic Labeling with 2,3-Dibromo-2-methylbutane
For researchers, scientists, and drug development professionals, the precise validation of reaction mechanisms is a cornerstone of chemical synthesis and drug discovery. Isotopic labeling, a powerful technique that traces the fate of atoms through a reaction, offers an unparalleled level of mechanistic detail. This guide provides a comprehensive comparison of the use of isotopically labeled 2,3-dibromo-2-methylbutane in elucidating reaction mechanisms, particularly in the context of competing substitution and elimination pathways. We will delve into experimental data, detailed protocols, and a comparative analysis with alternative methodologies.
Isotopic labeling involves the substitution of an atom in a reactant with one of its isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C).[1] The position of this "label" in the product molecules provides definitive evidence for or against a proposed reaction pathway.[1] The primary methods for detecting the location of these labels are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]
One of the key quantitative measures derived from isotopic labeling is the Kinetic Isotope Effect (KIE), which is the ratio of the reaction rate of the unlabeled reactant to that of the isotopically labeled reactant (k_light / k_heavy).[1] A significant primary KIE (typically >1) indicates that the bond to the isotopic atom is broken in the rate-determining step of the reaction.[1]
The Case of this compound: A Battleground for Sₙ1 and E1 Mechanisms
The reaction of this compound, a vicinal dibromide, in the presence of a weak nucleophile/base is a classic example of competing unimolecular substitution (Sₙ1) and elimination (E1) reactions. Both pathways proceed through a common carbocation intermediate, making it challenging to distinguish between them without precise analytical techniques. Isotopic labeling provides a robust solution to this problem.
Illuminating the Pathway with Deuterium Labeling
By strategically placing deuterium atoms on the this compound molecule, we can probe the intimate details of the Sₙ1 and E1 mechanisms. For instance, labeling the methyl groups or the tertiary carbon can help differentiate between the two pathways.
A primary deuterium KIE is expected for the E1 reaction if a C-H (or C-D) bond is broken in the rate-determining step (the deprotonation of the carbocation intermediate). Conversely, a smaller or absent primary KIE is anticipated for the Sₙ1 reaction, where the rate is primarily determined by the formation of the carbocation.
Comparative Analysis: Isotopic Labeling vs. Alternative Methods
While isotopic labeling is a powerful tool, other methods can also provide mechanistic insights. Here, we compare the use of isotopically labeled this compound with alternative approaches.
| Method | Principle | Advantages | Disadvantages |
| Isotopic Labeling (with this compound) | Tracing the fate of labeled atoms (e.g., D, ¹³C) in products to elucidate reaction pathways and determine kinetic isotope effects. | Provides unambiguous evidence of bond formation/breakage in the rate-determining step. Highly quantitative. | Synthesis of labeled compounds can be complex and expensive. Requires specialized analytical equipment (NMR, MS). |
| Product Ratio Analysis | Analyzing the ratio of substitution to elimination products under various reaction conditions (e.g., solvent, temperature). | Relatively simple to perform. Can provide qualitative information about the dominant reaction pathway. | Can be misleading as product ratios can be influenced by multiple factors. Does not directly probe the rate-determining step. |
| Stereochemical Analysis | Examining the stereochemistry of the products to infer the mechanism (e.g., racemization in Sₙ1, anti-elimination in E2). | Can provide strong evidence for certain mechanisms. | Not always applicable, especially if the substrate or product is not chiral. Does not distinguish between Sₙ1 and E1 which both proceed through a planar carbocation. |
| Computational Modeling | Using theoretical calculations to model the reaction energy profile and predict the most likely reaction pathway. | Can provide detailed insights into transition state structures and energies. Can be used to predict KIEs. | Accuracy is dependent on the level of theory and computational resources. Requires validation with experimental data. |
Experimental Protocols
Synthesis of Deuterated this compound (Illustrative)
A common strategy for introducing deuterium is through the reduction of a suitable precursor with a deuterated reducing agent. For example, 2-methyl-2-butene (B146552) can be brominated to form the dibromide. To introduce deuterium, one could start with a deuterated precursor or perform an exchange reaction under specific conditions. A detailed, validated synthetic protocol would be required for any specific labeling pattern.
General Protocol for Reaction and Product Analysis
-
Reaction Setup: A solution of the isotopically labeled (or unlabeled) this compound in a suitable solvent (e.g., ethanol/water) is prepared. The reaction is initiated by adding a weak base/nucleophile (e.g., the solvent itself in solvolysis). The reaction is allowed to proceed at a controlled temperature for a specific time.
-
Product Isolation: The reaction mixture is worked up to isolate the products, which may include substitution (2-bromo-2-methyl-3-butanol) and elimination (2-bromo-3-methyl-1-butene and 2-bromo-3-methyl-2-butene) products.
-
Product Analysis: The product mixture is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative amounts of each product and to identify the location of the isotopic label. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ²H, and ¹³C) is also crucial for determining the precise position of the isotopic label in the product molecules.
Visualizing the Reaction Landscape
To better understand the competing Sₙ1 and E1 pathways for this compound, we can visualize the reaction mechanism and the experimental workflow.
Figure 1: Competing Sₙ1 and E1 reaction pathways for this compound.
Figure 2: Experimental workflow for validating a reaction mechanism using isotopic labeling.
Conclusion
The use of isotopically labeled this compound provides an exceptionally clear and quantitative method for validating the competing Sₙ1 and E1 reaction mechanisms. By carefully designing the labeling strategy and analyzing the kinetic isotope effects and product distributions, researchers can gain definitive insights into the transition states and rate-determining steps of these fundamental organic reactions. While alternative methods can offer qualitative information, isotopic labeling stands out for its ability to provide unambiguous and detailed mechanistic evidence, making it an indispensable tool for the modern chemist.
References
Efficacy comparison between different strong bases for dehydrobromination
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate strong base is critical for optimizing dehydrobromination reactions, a cornerstone of alkene synthesis in organic chemistry. The efficacy of a base is determined by factors such as its strength, steric hindrance, and the specific substrate, which collectively influence reaction rates, yields, and regioselectivity. This guide provides an objective comparison of commonly employed strong bases for the dehydrobromination of secondary alkyl bromides, supported by experimental data to inform your synthetic strategy.
Efficacy Comparison of Strong Bases for the Dehydrobromination of 2-Bromobutane (B33332)
The dehydrobromination of 2-bromobutane serves as a classic model to illustrate the influence of the base on product distribution, yielding a mixture of 1-butene, cis-2-butene, and trans-2-butene. The regioselectivity of this reaction is dictated by the base's steric bulk, leading to either the thermodynamically more stable Zaitsev product (2-butene) or the sterically less hindered Hofmann product (1-butene).
| Strong Base | Total Yield (%) | 1-Butene (%) | cis-2-Butene (%) | trans-2-butene (%) | Predominant Product |
| Sodium Ethoxide (NaOEt) | ~81 | ~15 | ~20 | ~66 | Zaitsev |
| Potassium tert-Butoxide (KOtBu) | Not specified | 53 | \multicolumn{2}{c | }{47 (combined 2-butenes)} | Hofmann |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | High (qualitative) | \multicolumn{3}{c | }{Zaitsev product favored} | Zaitsev | |
| Sodium Hydride (NaH) | High (qualitative) | \multicolumn{3}{c | }{Zaitsev product favored} | Zaitsev |
Understanding the Reaction Landscape
The dehydrobromination of alkyl halides predominantly proceeds through an E2 (bimolecular elimination) mechanism. This concerted, one-step process involves the abstraction of a proton by the base from a carbon atom adjacent (β-position) to the carbon bearing the bromine, with the simultaneous departure of the bromide ion.[1]
The Role of Steric Hindrance
The steric profile of the base is a key determinant of regioselectivity.
-
Non-bulky bases , such as sodium ethoxide and sodium hydride, can readily access the more sterically hindered internal β-hydrogen, leading to the formation of the more substituted and thermodynamically stable Zaitsev alkene.[2]
-
Bulky bases , like potassium tert-butoxide, experience steric repulsion when approaching the internal β-hydrogen. Consequently, they preferentially abstract a proton from the less sterically hindered terminal methyl group, resulting in the formation of the less substituted Hofmann alkene as the major product.[3]
The Influence of Base Strength
Stronger bases generally favor the E2 mechanism, leading to higher reaction rates. All the bases compared in this guide are considered strong and are highly effective at promoting dehydrobromination.
Experimental Methodologies
Detailed experimental protocols are crucial for reproducibility and for understanding the nuances of each base's reactivity.
Dehydrobromination of 2-Bromobutane with Sodium Ethoxide in Ethanol
Procedure: A solution of 2-bromobutane is added to a solution of sodium ethoxide in absolute ethanol. The mixture is heated under reflux. The gaseous products (butenes) are collected and analyzed by gas chromatography to determine the product distribution.[4]
Dehydrobromination of 2-Bromobutane with Potassium tert-Butoxide
Procedure: 2-bromobutane is treated with a solution of potassium tert-butoxide in tert-butanol. The reaction is typically carried out at a moderate temperature. The resulting alkene mixture is then analyzed to determine the ratio of Hofmann to Zaitsev products.[3]
Dehydrobromination of an Alkyl Bromide with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
General Procedure: DBU is a strong, non-nucleophilic amine base that is effective for dehydrohalogenations. The alkyl bromide is typically dissolved in an aprotic solvent, and DBU is added. The reaction can often proceed at room temperature or with gentle heating. The progress of the reaction is monitored by techniques such as TLC or GC.
Dehydrobromination of a Bromoalkane with Sodium Hydride (NaH)
General Procedure: Sodium hydride, a strong, non-nucleophilic base, is typically used as a dispersion in mineral oil. The reaction is carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), under an inert atmosphere (e.g., nitrogen or argon). The bromoalkane is added to the suspension of NaH, and the reaction may require heating to proceed to completion.
Visualizing Reaction Pathways
The following diagrams illustrate the key concepts discussed in this guide.
References
13C NMR Spectral Analysis of 2,3-Dibromo-2-methylbutane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of 2,3-dibromo-2-methylbutane. Due to the limited availability of experimental spectra in public databases, this document focuses on a predicted spectrum, offering a robust framework for spectral assignment based on established principles of NMR spectroscopy. To provide a comprehensive comparison, the predicted chemical shifts are compared with experimental data for structurally related bromoalkanes. This guide is intended to assist researchers in the structural elucidation of halogenated organic compounds.
Predicted 13C NMR Spectral Data for this compound
The 13C NMR spectrum of this compound is predicted to exhibit five distinct signals, corresponding to the five carbon atoms in the molecule. The predicted chemical shifts, based on computational models, are summarized in the table below. The assignment of each signal is justified by the electronic environment of the corresponding carbon atom, specifically the inductive effects of the bromine substituents and the degree of alkyl substitution.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Assignment |
| C2 | 75.0 | Quaternary carbon bonded to a bromine atom and three other carbon atoms. The presence of the electronegative bromine and the high degree of substitution result in a significant downfield shift. |
| C3 | 70.0 | Tertiary carbon bonded to a bromine atom and two other carbon atoms. The electronegative bromine causes a substantial downfield shift. |
| C4 | 30.0 | Primary carbon (methyl group) attached to the bromine-bearing tertiary carbon (C3). It is deshielded compared to a typical methyl group in an alkane. |
| C1' | 35.0 | Primary carbon (one of the two methyl groups on C2). These methyl groups are diastereotopic and therefore chemically non-equivalent, but are predicted to have very similar chemical shifts. They are deshielded by the adjacent quaternary carbon and the bromine atom on C2. |
| C1'' | 34.5 | Primary carbon (the other methyl group on C2). Similar to C1', its chemical shift is influenced by the adjacent electronegative bromine and quaternary carbon. |
Comparative Analysis with Structurally Related Bromoalkanes
To contextualize the predicted chemical shifts for this compound, the following table compares them with the experimental 13C NMR data of other bromoalkanes. This comparison highlights the influence of the number and position of bromine atoms, as well as the degree of carbon substitution, on the 13C chemical shifts.
| Compound | Carbon Atom | Experimental Chemical Shift (ppm) |
| 2-Bromobutane | C2 (CH-Br) | 53.4 |
| C1 (CH3) | 24.1 | |
| C3 (CH2) | 32.7 | |
| C4 (CH3) | 11.4 | |
| 2,3-Dibromobutane | C2/C3 (CH-Br) | 52.5 |
| C1/C4 (CH3) | 25.1 | |
| tert-Butyl bromide (2-Bromo-2-methylpropane) | C2 (C-Br) | 66.8 |
| C1 (CH3) | 34.9 |
Experimental Protocol for 13C NMR Spectroscopy
The following provides a standard protocol for the acquisition of a 13C NMR spectrum for a liquid sample like this compound.
1. Sample Preparation:
-
Analyte: Dissolve approximately 20-50 mg of this compound in about 0.6-0.7 mL of a deuterated solvent.
-
Solvent: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. The solvent should be of high purity to minimize interfering signals.
-
Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).
-
Sample Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Instrument: A high-field NMR spectrometer (e.g., 300-600 MHz for ¹H) is used.
-
Probe: A broadband or carbon-specific probe is required.
-
Tuning and Matching: Tune and match the probe to the 13C frequency.
-
Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shimming: Shim the magnetic field to achieve high homogeneity and resolution.
3. Acquisition Parameters:
-
Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 or similar pulse program).
-
Spectral Width: Set a spectral width of approximately 200-250 ppm to cover the expected range of carbon chemical shifts.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as the natural abundance of ¹³C is low.
-
Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds between scans to allow for full relaxation of the carbon nuclei.
-
Pulse Width: Use a calibrated 30° or 90° pulse width.
4. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.0 ppm.
Logical Workflow for Spectral Assignment
The following diagram illustrates the logical workflow for assigning the signals in the 13C NMR spectrum of this compound.
Caption: Workflow for 13C NMR spectral assignment of this compound.
A Comparative Analysis of SN2 vs. E2 Pathways for 2,3-Dibromo-2-methylbutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the competing bimolecular substitution (SN2) and bimolecular elimination (E2) reaction pathways for the substrate 2,3-dibromo-2-methylbutane. The analysis is supported by established principles of organic reaction mechanisms and extrapolated experimental data from analogous compounds.
Introduction
This compound is a vicinal dihalide with a tertiary carbon bearing one of the bromine atoms. This structural feature significantly influences its reactivity towards nucleophiles and bases. The steric hindrance at the tertiary center generally precludes the SN2 pathway, making elimination reactions, particularly the E2 pathway, the predominant routes of transformation. This guide will explore the expected outcomes of reacting this compound with different reagents, providing a framework for predicting product distribution and designing synthetic strategies.
Data Presentation: Predicted Product Distribution
The following table summarizes the expected major products from the reaction of this compound under various conditions. The predictions are based on the substrate's structure and the nature of the reagent.
| Reagent Type | Reagent Example | Predominant Pathway | Expected Major Product(s) |
| Strong, Non-bulky Base | Sodium ethoxide (NaOEt) in Ethanol (B145695) | E2 (double elimination) | 2-Methyl-2-butyne |
| Strong, Bulky Base | Potassium tert-butoxide (KOtBu) in tert-Butanol (B103910) | E2 (single elimination) | 3-Bromo-2-methyl-1-butene (Hofmann product) |
| Weak Nucleophile / Weak Base | Ethanol (EtOH) | SN1/E1 | Mixture of 2-ethoxy-3-bromo-2-methylbutane and elimination products |
| Nucleophilic (non-basic) | Sodium Iodide (NaI) in Acetone (B3395972) | SN2 (disfavored) | No significant reaction |
Reaction Pathways
The reaction of this compound with a strong base primarily proceeds through an E2 mechanism. A second elimination can occur to yield an alkyne. The SN2 pathway is sterically hindered and therefore highly unlikely.
Caption: Competing SN2 and E2 pathways for this compound.
Experimental Protocols
Below are detailed methodologies for key experiments illustrating the differential reactivity of this compound.
Experiment 1: E2 Double Elimination with Sodium Ethoxide
-
Objective: To synthesize 2-methyl-2-butyne via a double dehydrobromination.
-
Materials:
-
This compound
-
Sodium ethoxide
-
Anhydrous ethanol
-
Reflux apparatus
-
Distillation apparatus
-
-
Procedure:
-
A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
This compound is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux for a specified period to ensure the completion of the double elimination.
-
After cooling, the mixture is quenched with water and the organic layer is separated.
-
The crude product is purified by distillation to isolate 2-methyl-2-butyne.
-
Product characterization can be performed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Experiment 2: E2 Single Elimination with Potassium tert-butoxide
-
Objective: To selectively synthesize the Hofmann elimination product.
-
Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous tert-butanol
-
Reaction vessel with a nitrogen inlet
-
-
Procedure:
-
Potassium tert-butoxide is dissolved in anhydrous tert-butanol under a nitrogen atmosphere in a suitable reaction vessel.
-
The solution is cooled in an ice bath, and this compound is added slowly with vigorous stirring.
-
The reaction is allowed to proceed at a low temperature to favor the kinetically controlled Hofmann product.
-
The reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is worked up by adding water and extracting the product with a suitable organic solvent (e.g., diethyl ether).
-
The organic extracts are dried and the solvent is removed under reduced pressure to yield the crude product, 3-bromo-2-methyl-1-butene.
-
Purification is achieved via column chromatography.
-
Experiment 3: Attempted SN2 Reaction with Sodium Iodide
-
Objective: To demonstrate the steric hindrance of the tertiary carbon to SN2 attack.
-
Materials:
-
This compound
-
Sodium iodide
-
Anhydrous acetone
-
-
Procedure:
-
Sodium iodide is dissolved in anhydrous acetone in a test tube.
-
A few drops of this compound are added.
-
The mixture is allowed to stand at room temperature and observed for the formation of a precipitate (sodium bromide), which would indicate a substitution reaction.
-
Typically, no significant reaction is observed even after an extended period, confirming the unreactivity of the tertiary halide towards SN2.[1]
-
Logical Workflow for Pathway Prediction
The decision between an SN2 and an E2 pathway for this compound is primarily dictated by the substrate's structure and the nature of the reagent.
Caption: Logical workflow for predicting reaction pathways of this compound.
Conclusion
The reactivity of this compound is dominated by elimination pathways due to the steric hindrance at the tertiary carbon center, which effectively shuts down the SN2 reaction. With strong bases, the E2 mechanism prevails, leading to either a double elimination to form an alkyne with non-bulky bases or a single elimination to yield the Hofmann product with bulky bases. Under neutral or weakly basic conditions, a competition between SN1 and E1 reactions is expected. This comparative analysis provides a predictive framework for the chemical behavior of this and structurally related molecules, which is essential for synthetic planning in research and drug development.
References
Comparative Analysis of Elimination Products from 2,3-Dibromo-2-methylbutane
A comprehensive guide to the characterization and comparison of elimination products from 2,3-dibromo-2-methylbutane when treated with sodium ethoxide and potassium tert-butoxide, providing researchers, scientists, and drug development professionals with detailed experimental data and protocols.
The elimination reactions of alkyl halides are fundamental in organic synthesis, offering pathways to a variety of unsaturated compounds. The reaction of this compound with a base can proceed through a single or double dehydrobromination to yield a mixture of alkene and alkyne products. The regioselectivity of these reactions is highly dependent on the nature of the base employed, primarily governed by steric and electronic factors, leading to the formation of either the thermodynamically more stable product (Saytzeff) or the sterically less hindered product (Hofmann). This guide provides a comparative analysis of the elimination products obtained from this compound using two common bases: sodium ethoxide, a strong, non-bulky base, and potassium tert-butoxide, a strong, bulky base.
Product Distribution: A Tale of Two Bases
The treatment of this compound with a strong base can lead to a sequence of elimination reactions. The initial elimination of one equivalent of hydrogen bromide (HBr) yields vinyl bromide intermediates. A subsequent elimination from these intermediates can then produce an enyne. The choice of base significantly influences the distribution of these products.
With sodium ethoxide (NaOEt) in ethanol (B145695), a strong but relatively non-bulky base, the reaction is expected to favor the formation of the more substituted, thermodynamically stable products, following Saytzeff's rule . This would lead to a higher proportion of the more substituted vinyl bromide intermediate, 3-bromo-2-methyl-2-butene, and subsequently, upon double elimination, the internal alkyne, if formed. However, in the case of this compound, the primary products of a single elimination are 2-bromo-2-methyl-1-butene and 3-bromo-2-methyl-2-butene. Further elimination from these vinyl bromides leads to the formation of 2-methyl-1-buten-3-yne. For the analogous reaction of 2-bromo-2-methylbutane, treatment with sodium ethoxide yields approximately 70% of the Saytzeff product (2-methyl-2-butene) and 30% of the Hofmann product (2-methyl-1-butene).
Conversely, potassium tert-butoxide (t-BuOK) , a sterically hindered base, favors the abstraction of the most accessible proton, leading to the formation of the less substituted alkene, in accordance with the Hofmann rule . Therefore, a higher yield of the less substituted vinyl bromide, 2-bromo-2-methyl-1-butene, is anticipated. The double elimination product, 2-methyl-1-buten-3-yne, is the final product of this reaction pathway.
Quantitative Product Distribution
| Base | Expected Major Vinyl Bromide Intermediate | Expected Minor Vinyl Bromide Intermediate | Final Enyne Product | Governing Rule |
| Sodium Ethoxide (NaOEt) | 3-Bromo-2-methyl-2-butene | 2-Bromo-2-methyl-1-butene | 2-Methyl-1-buten-3-yne | Saytzeff |
| Potassium tert-Butoxide (t-BuOK) | 2-Bromo-2-methyl-1-butene | 3-Bromo-2-methyl-2-butene | 2-Methyl-1-buten-3-yne | Hofmann |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are generalized protocols for the elimination reactions of this compound.
Protocol 1: Elimination with Sodium Ethoxide in Ethanol
-
Reaction Setup: A solution of sodium ethoxide is prepared by cautiously adding sodium metal to absolute ethanol in a round-bottom flask equipped with a reflux condenser and a drying tube, under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Substrate: this compound is added dropwise to the freshly prepared sodium ethoxide solution at room temperature with stirring.
-
Reaction: The reaction mixture is then heated to reflux for a specified period to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After cooling to room temperature, the reaction mixture is poured into ice-water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
Purification and Analysis: The resulting crude product mixture is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product distribution. The individual products can be separated by fractional distillation or preparative gas chromatography.
Protocol 2: Elimination with Potassium tert-Butoxide in tert-Butanol (B103910)
-
Reaction Setup: Potassium tert-butoxide is dissolved in anhydrous tert-butanol in a round-bottom flask equipped with a reflux condenser and a drying tube, under an inert atmosphere.
-
Addition of Substrate: this compound is added to the potassium tert-butoxide solution at room temperature with vigorous stirring.
-
Reaction: The mixture is heated to reflux for a designated time, with reaction progress monitored by GC.
-
Work-up: The work-up procedure is similar to that described for the sodium ethoxide reaction.
-
Purification and Analysis: The product mixture is analyzed by GC-MS to quantify the different isomers. Purification of the major product can be achieved through fractional distillation.
Characterization of Products
The identification and characterization of the elimination products are performed using various spectroscopic techniques.
Spectroscopic Data Summary
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) |
| 2-Bromo-2-methyl-1-butene | Signals for vinyl protons, a methyl group attached to the double bond, and another methyl group. | Signals for sp² carbons of the double bond and sp³ carbons of the methyl groups. | C=C stretch, C-H vinyl stretch, C-Br stretch. |
| 3-Bromo-2-methyl-2-butene | Signals for a vinyl proton and three methyl groups in different environments. | Signals for sp² carbons of the double bond and sp³ carbons of the methyl groups. | C=C stretch, C-H vinyl stretch, C-Br stretch. |
| 2-Methyl-1-buten-3-yne | ~5.4 (s, 1H), ~5.2 (s, 1H), ~3.0 (s, 1H), ~1.9 (s, 3H) | ~130.2, ~122.5, ~83.5, ~70.1, ~22.8 | ~3300 (≡C-H), ~2100 (C≡C), ~1600 (C=C), ~890 (=CH₂) |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer's magnetic field strength. The data for 2-methyl-1-buten-3-yne is more readily available in literature.
Signaling Pathways and Experimental Workflows
To visualize the reaction pathways and the general experimental workflow, the following diagrams are provided.
Caption: Reaction pathways for the elimination of HBr from this compound.
Caption: General experimental workflow for the elimination reaction and product characterization.
Conclusion
The elimination reaction of this compound provides a clear illustration of the principles of regioselectivity in organic synthesis. The use of a non-bulky base like sodium ethoxide is predicted to favor the formation of the more substituted vinyl bromide intermediate, following the Saytzeff rule. In contrast, a bulky base such as potassium tert-butoxide is expected to yield the less substituted vinyl bromide as the major product, adhering to the Hofmann rule. Subsequent elimination leads to the formation of 2-methyl-1-buten-3-yne. The provided experimental protocols and characterization data serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the selective synthesis and identification of these unsaturated products. Further experimental investigation is warranted to obtain precise quantitative data for the product distributions in these reactions.
Safety Operating Guide
Proper Disposal of 2,3-Dibromo-2-methylbutane: A Guide for Laboratory Professionals
Effective management and disposal of 2,3-Dibromo-2-methylbutane are critical for ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information, including operational and disposal plans. The following procedural, step-by-step guidance is intended for researchers, scientists, and drug development professionals to facilitate the safe handling and disposal of this halogenated hydrocarbon.
Key Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| CAS Number | 594-81-0 |
| Molecular Formula | C6H12Br2 |
| Molecular Weight | 243.97 g/mol |
| Appearance | Data not available |
| Melting Point | 167 °C (lit.) |
| Boiling Point | 172 °C at 18 mmHg (lit.) |
| Hazards | Causes skin and serious eye irritation.[1] |
Recommended Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility. Adherence to local, state, and federal regulations is mandatory.
| Step | Procedure | Important Considerations |
| 1. Waste Collection | Collect waste this compound in a designated, properly labeled, and sealed container. | Do not mix with non-halogenated waste.[2] Ensure the container is compatible with the chemical. |
| 2. Labeling | Clearly label the waste container as "Hazardous Waste" and include the chemical name: "this compound". | Include any other components present in the waste mixture. |
| 3. Storage | Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] | Ensure the storage area has secondary containment to prevent spills from spreading. |
| 4. Professional Disposal | Arrange for pickup and disposal by a licensed hazardous waste disposal company. | Provide the disposal company with the Safety Data Sheet (SDS) for this compound. |
| 5. Prohibited Disposal Methods | Do not dispose of this compound down the drain or in regular trash. | Discharge into sewer systems or the environment must be avoided.[1][4] |
Step-by-Step Disposal Protocol
-
Segregation: At the point of generation, segregate waste containing this compound from other waste streams, particularly non-halogenated solvents.
-
Containerization: Use a designated and chemically resistant container for collection. The container must be in good condition and have a secure, tight-fitting lid.
-
Labeling: Affix a hazardous waste label to the container. The label must clearly identify the contents as "this compound" and indicate the associated hazards (e.g., "Irritant").
-
Accumulation: Store the container in a designated satellite accumulation area or central hazardous waste storage area that is secure and has adequate ventilation.
-
Documentation: Maintain a log of the waste generated, including the amount and date of accumulation.
-
Disposal Request: When the container is full or reaches the storage time limit, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to arrange for proper disposal. The primary disposal method will likely be controlled incineration with flue gas scrubbing to neutralize the resulting halogenated byproducts.[1][4]
Accidental Release and Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuation and Ventilation: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated. If the spill is large, evacuate the entire lab and contact EHS.
-
Personal Protective Equipment (PPE): Before attempting to clean a small spill, don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills or if there is a risk of vapor inhalation, respiratory protection may be necessary.
-
Containment: For liquid spills, contain the material using an inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a designated, sealable container for hazardous waste disposal.
-
Decontamination: Clean the spill area with soap and water. Collect the cleaning materials and also dispose of them as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, regardless of the size.
Alternative Treatment Technologies for Halogenated Hydrocarbons
While not intended for direct application in a laboratory setting, it is valuable for researchers to be aware of the industrial-scale technologies used for the destruction of halogenated organic compounds. These methods are typically employed by specialized waste management facilities.
-
Controlled Incineration: This is the most common and recommended method. High temperatures are used to break down the organic molecule, and flue gas scrubbing systems are in place to capture and neutralize the resulting acidic gases (such as hydrogen bromide).[1][4]
-
Molten Salt Oxidation (MSO): This process involves injecting the halogenated waste into a bath of molten salt, typically an alkali carbonate, at high temperatures (around 1273 K).[5] The organic components are oxidized to carbon dioxide, and the halogens are converted to alkali halides.[5]
-
Chemical Dechlorination/Dehalogenation: Various chemical methods exist to remove halogens from organic compounds. These are often specific to the type of compound and the waste matrix.
Visual Workflow Guides
The following diagrams illustrate the decision-making and procedural workflows for the disposal and spill management of this compound.
Caption: Disposal Decision Workflow
Caption: Spill Management Workflow
References
- 1. publicsafety.lafayette.edu [publicsafety.lafayette.edu]
- 2. benchchem.com [benchchem.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. US20100101412A1 - Method and system for removing alkyl halides from gases - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Essential Safety and Operational Guide for 2,3-Dibromo-2-methylbutane
This guide provides immediate, essential safety and logistical information for handling 2,3-Dibromo-2-methylbutane (CAS No. 594-51-4). The information is intended for researchers, scientists, and drug development professionals to ensure safe handling, storage, and disposal of this chemical. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, a conservative approach based on available data, information on structurally similar compounds, and general best practices for handling halogenated alkanes is presented.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is provided in the table below. This information is critical for understanding its potential hazards and for designing safe experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀Br₂ | [1] |
| Molecular Weight | 229.94 g/mol | [1] |
| CAS Number | 594-51-4 | [2] |
| Boiling Point | 189°C (estimate) | [2] |
| Flash Point | 44.5°C | [2] |
| Density | 1.7099 g/cm³ (estimate) | [2] |
| Vapor Pressure | 2.44 mmHg at 25°C | [2] |
Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.
| Body Part | PPE Item | Specifications and Recommendations |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards should be worn at all times.[3] A face shield should be used in addition to goggles when there is a risk of splashing. |
| Skin/Body | Chemical-Resistant Gloves | Wear impervious gloves (e.g., Viton®, Barrier®) that have been inspected for integrity before each use. Dispose of contaminated gloves properly. |
| Lab Coat/Coveralls | A flame-retardant and chemical-resistant lab coat or coveralls should be worn.[3] For large quantities or high-risk operations, a chemical-resistant apron or suit may be necessary. | |
| Respiratory | Respirator | All work should be conducted in a certified chemical fume hood. If the concentration of airborne substances is unknown or exceeds exposure limits, a full-face respirator with appropriate cartridges should be used.[3] |
Operational and Disposal Plans
Handling and Storage:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Keep the container tightly closed and store it in a cool, dry, and well-ventilated place away from incompatible materials.[3]
-
Use non-sparking tools and take precautionary measures against static discharge, as the compound is highly flammable.[2]
-
Avoid contact with skin and eyes.[3]
-
Wash hands thoroughly after handling.[3]
First Aid Measures:
-
If on Skin: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Spill and Leak Procedures:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.
-
Wear appropriate personal protective equipment as outlined above.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Do not allow the chemical to enter drains or waterways.[3]
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
Follow all federal, state, and local regulations for hazardous waste disposal.
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.
Experimental Workflow
The following diagram illustrates a safe workflow for handling this compound in a laboratory setting.
Caption: A diagram illustrating the safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
